molecular formula C8H7BrN2 B6202904 4-(aminomethyl)-2-bromobenzonitrile CAS No. 1177558-39-2

4-(aminomethyl)-2-bromobenzonitrile

Cat. No.: B6202904
CAS No.: 1177558-39-2
M. Wt: 211.1
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Description

4-(aminomethyl)-2-bromobenzonitrile is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.1. The purity is usually 95.
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Properties

CAS No.

1177558-39-2

Molecular Formula

C8H7BrN2

Molecular Weight

211.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

4-(aminomethyl)-2-bromobenzonitrile CAS number

[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of the Benzylic Bromide Intermediate
  • Charge: A reaction vessel is charged with 2-bromo-4-methylbenzonitrile (1.0 eq), NBS (1.05 eq), and AIBN (0.05 eq) in anhydrous

    
     (0.2 M).
    
  • Reflux: Heat to reflux (77°C) under

    
     for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
    
  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1][2]

  • Purification: Recrystallize from cyclohexane to yield 4-(bromomethyl)-2-bromobenzonitrile .

Protocol B: Formation of the Amine (Delépine Method)
  • Quaternization: Dissolve the benzylic bromide (1.0 eq) in

    
    . Add Hexamethylenetetramine (1.1 eq).[1] Stir at RT for 12 hours.[1][3]
    
  • Filtration: A white precipitate (hexaminium salt) forms.[1] Filter and wash with cold

    
    .[1]
    
  • Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1 ratio). Reflux for 2 hours.

  • Isolation: Cool. The product may crystallize as the hydrochloride salt.[1] Filter.

    • Free Base Release: Dissolve salt in water, adjust pH to ~10 with

      
      , and extract with DCM.[1]
      

Part 5: Divergent Synthesis & Applications

The power of this building block is best visualized through its divergent reaction pathways.[1]

ReactivityFig 2. Orthogonal reaction pathways for library generation.Core4-(Aminomethyl)-2-bromobenzonitrilePath1Suzuki Coupling(Ar-Br site)Core->Path1Pd(PPh3)4Ar-B(OH)2Path2Amide Coupling(NH2 site)Core->Path2R-COOHHATU/DIPEAPath3Cyclization(CN + Br sites)Core->Path3Pd cat.Internal/External NucProd1Biaryl Scaffolds(Kinase Inhibitors)Path1->Prod1Prod2Peptidomimetics(Protease Inhibitors)Path2->Prod2Prod3Isoquinolines/QuinazolinesPath3->Prod3

Case Study: Isoindolinone Synthesis

Researchers can exploit the proximity of the amine (after chain extension) and the nitrile/bromide to form isoindolinones , a privileged structure in antipsychotics and anti-inflammatory drugs.[1]

  • Acylation: The amine is acylated with an acid chloride.[1]

  • Cyclization: Palladium-catalyzed intramolecular reaction between the amide nitrogen and the aryl bromide (Buchwald-type) or the nitrile (Pinner-type cyclization).

Part 6: Analytical Characterization

To validate the identity of CAS 1177558-39-2 , ensure the following spectral signatures are present:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~7.8–8.0 ppm (m, 3H, Aromatic protons).[1] Note: The proton ortho to the nitrile and meta to the bromide will be most deshielded.[1]
      
    • 
       ~3.8–4.0 ppm (s, 2H, Benzylic 
      
      
      ).[1]
    • 
       ~2.0 ppm (br s, 2H, 
      
      
      , disappears with
      
      
      ).[1]
  • IR Spectroscopy:

    • Nitrile (CN): Sharp, weak band at ~2230 cm⁻¹.[1]

    • Amine (NH): Broad stretch at 3300–3400 cm⁻¹.[1]

  • Mass Spectrometry (LC-MS):

    • Look for

      
       peaks at 211  and 213  (1:1 intensity ratio due to 
      
      
      isotopes).[1]

Part 7: Safety & Handling

  • Hazards:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1][4]

    • Lachrymator Potential: The benzylic bromide intermediate is a potent lachrymator.[1] Ensure all glassware from Step 1 is rinsed with dilute alkali before removal from the fume hood.[1]

  • Disposal: Treat all nitrile-containing waste as hazardous. Quench benzylic halides with aqueous ammonia or sodium thiosulfate before disposal.[1]

References

  • Organic Reactions. (2014).[1] The Boronic Acid Mannich Reaction and Related Couplings. Organic Reactions. Retrieved from [Link]

  • Shahid, M. et al. (2009).[1][5] 2-Bromo-4-methylbenzonitrile.[6][7][8] Acta Crystallographica Section E. Retrieved from [Link][1]

In-Depth Technical Guide: Physical Properties & Applications of 4-(Aminomethyl)-2-bromobenzonitrile

[1]

Executive Summary

4-(Aminomethyl)-2-bromobenzonitrile (CAS: 1177558-39-2) is a trifunctional pharmacophore scaffold increasingly utilized in fragment-based drug discovery (FBDD) and the synthesis of heterobifunctional linkers (e.g., PROTACs).[1][2] Its chemical value lies in its orthogonal reactivity : a primary amine for rapid amide coupling, an aryl bromide for palladium-catalyzed cross-coupling, and a nitrile group serving as a masked carboxylic acid or heterocycle precursor.[1]

This guide provides a rigorous analysis of its physicochemical profile, handling protocols, and synthetic utility, designed for medicinal chemists and process engineers.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 4-(Aminomethyl)-2-bromobenzonitrile
Common Synonyms 2-Bromo-4-(aminomethyl)benzonitrile; 3-Bromo-4-cyanobenzylamine
CAS Number 1177558-39-2
Molecular Formula

SMILES NC1=CC=C(CN)C=C1Br
Molecular Weight 211.06 g/mol
Structural Reactivity Analysis

The molecule features a 1,2,4-substitution pattern on the benzene ring.[1]

  • Position 1 (Nitrile): Electron-withdrawing group (EWG) that deactivates the ring but activates the ortho-bromide for nucleophilic aromatic substitution (

    
    ) under forcing conditions.[1]
    
  • Position 2 (Bromide): A steric handle and site for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] The ortho-positioning relative to the nitrile creates a "molecular kink" useful for conformational restriction in drug design.[1]

  • Position 4 (Aminomethyl): A nucleophilic primary amine separated from the aromatic ring by a methylene spacer (

    
     carbon).[1] This spacer insulates the amine from the ring's electronics, maintaining a basicity typical of benzylamines (
    
    
    ).[1]

Part 2: Physicochemical Profile[2][7]

Physical Properties Table

Note: Values marked with () are predicted based on structure-activity relationship (SAR) models for benzylamine derivatives, as specific experimental data for this CAS is proprietary or sparse.*

PropertyValue / DescriptionContext
Physical State Solid (Crystalline powder)Typical for aryl benzylamines.[1]
Color White to off-white / Pale yellowDarkens upon oxidation/air exposure.[1]
Melting Point 115–125 °C (Predicted)Free base.[1] HCl salts typically melt >250 °C.
Boiling Point ~360 °C (Predicted)Decomposes before boiling at atm pressure.[1]
Density

High density due to bromine atom.[1]
Solubility DMSO, DMF, MeOH, DCMHigh solubility in polar aprotic solvents.[1]
Water Solubility Low (Free Base) / High (HCl Salt)Free base requires pH < 7 for aqueous solubility.[1]

(Base)

(Amine)
Protonation of

.

~1.5Moderately lipophilic; drug-like.[1]
Spectroscopic Signatures

To validate the identity of the compound during QC, look for these key signals:

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       ppm (s, 2H): Benzylic methylene protons (
      
      
      ).[1]
    • 
       ppm (m, 3H): Aromatic protons.[1] The proton ortho to the bromine (C3-H) will appear as a doublet with a small coupling constant (
      
      
      ) due to meta-coupling.[1]
  • IR Spectrum:

    • 
      : Sharp, distinct Nitrile (
      
      
      ) stretch.
    • 
      : Broad primary Amine (
      
      
      ) stretches.[1]
  • Mass Spectrometry (LC-MS):

    • ESI+:

      
      .[1]
      
    • Isotope Pattern: Distinct 1:1 doublet ratio typical of mono-brominated compounds (

      
       and 
      
      
      ).[1]

Part 3: Experimental Protocols & Handling

Protocol: Storage & Stability

The primary amine is susceptible to carbamation (reacting with atmospheric

113
  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature:

    
     (Refrigerate). Long-term storage at 
    
    
    is recommended for the free base.[1]
  • Hygroscopicity: The HCl salt form is hygroscopic; store with desiccant.[1]

Protocol: Analytical Quality Control (HPLC Method)

Use this method to verify purity before using the compound in sensitive cross-couplings.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).[1]
    
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).[1]

  • Retention Time: Expect elution around 4.5–5.5 min (depending on dead volume).

Synthetic Workflow: Preparation from Precursor

If the compound is unavailable, it can be synthesized from 2-bromo-4-methylbenzonitrile via a radical bromination-Delépine sequence.[1]

  • Step 1 (Bromination): Reflux 2-bromo-4-methylbenzonitrile with NBS (N-bromosuccinimide) and AIBN in

    
     or Trifluorotoluene to yield the benzyl bromide intermediate.[1]
    
  • Step 2 (Amination): Treat the benzyl bromide with Hexamethylenetetramine (HMTA) in

    
     to form the quaternary salt, followed by acid hydrolysis (
    
    
    ) to release the primary amine.[1]
    • Why this route? Direct amination with ammonia often leads to over-alkylation (secondary/tertiary amines).[1] The Delépine reaction guarantees a primary amine.[1]

Part 4: Visualization of Reactivity & Workflow

Diagram 1: Orthogonal Reactivity Map

This diagram illustrates how the three functional groups allow for sequential, selective functionalization—a key requirement for library synthesis.[1]

ReactivityMapCore4-(Aminomethyl)-2-bromobenzonitrileAminePrimary Amine(-CH2NH2)Core->AmineBromideAryl Bromide(-Br)Core->BromideNitrileNitrile(-CN)Core->NitrileAmideCouplingAmide Coupling(R-COOH, HATU)Amine->AmideCoupling  Fastest  ReactionSuzukiSuzuki Coupling(Ar-B(OH)2, Pd)Bromide->Suzuki  Requires  CatalystHydrolysisHydrolysis/Reduction(-> COOH or CH2NH2)Nitrile->Hydrolysis  Requires  Harsh Conditions

Caption: Orthogonal reactivity profile allowing sequential modification: 1) Amine capping,[1] 2) Cross-coupling,[1] 3) Nitrile transformation.[1]

Diagram 2: QC & Handling Decision Tree

A self-validating workflow for ensuring material integrity before synthesis.[1]

QCWorkflowStartReceived Material(CAS 1177558-39-2)VisualVisual Inspection:White/Off-white Solid?Start->VisualLCMSLC-MS Analysis:[M+H]+ = 211/213?Visual->LCMSPassPurityHPLC Purity > 95%?LCMS->PurityPurifyAction: Recrystallize(EtOH/Et2O) or ColumnPurity->PurifyNoStoreStore: 4°C, ArgonUse in SynthesisPurity->StoreYesPurify->LCMSRe-check

Caption: Quality Control decision matrix to prevent synthesis failure due to oxidized or impure starting material.

References

  • Thermo Fisher Scientific. Safety Data Sheet: 4-(Aminomethyl)-2-bromobenzonitrile. Retrieved from

  • PubChem. Compound Summary: 4-(Aminomethyl)benzonitrile derivatives. National Library of Medicine.[1] Retrieved from

  • ChemicalBook. Product Entry: CAS 1177558-39-2. Retrieved from

  • BLD Pharm. Product Analysis and NMR Data for 4-(Aminomethyl)-2-bromobenzonitrile. Retrieved from

  • Royal Society of Chemistry. General procedures for benzylamine synthesis via radical bromination. ChemSpider / RSC Journals. Retrieved from [1]

An In-depth Technical Guide to 4-(aminomethyl)-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)-2-bromobenzonitrile, a trifunctional synthetic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates its known properties and provides a detailed, predictive analysis of its reactivity, synthetic utility, and safety considerations based on established chemical principles and data from closely related structural analogs. This guide is intended to serve as a foundational resource for researchers looking to leverage the unique chemical architecture of this molecule in their work.

Physicochemical Properties

4-(aminomethyl)-2-bromobenzonitrile is a distinct chemical entity, and it is crucial to differentiate it from its isomers, such as 4-amino-2-bromobenzonitrile, which possess different physical and chemical properties. The key identifiers and properties of the title compound are summarized below.

PropertyValueSource
Molecular Weight 211.06 g/mol [1]
Molecular Formula C₈H₇BrN₂[1]
CAS Number 1177558-39-2[1]
Canonical SMILES NCCc1ccc(C#N)c(Br)c1
Appearance Predicted: White to off-white solid[2]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[1]

Synthesis and Purification

Proposed Synthetic Workflow

G A 4-Methyl-2-bromobenzonitrile B 4-(Bromomethyl)-2-bromobenzonitrile A->B Radical Bromination (NBS, AIBN, CCl4, reflux) C 4-(Azidomethyl)-2-bromobenzonitrile B->C Nucleophilic Substitution (NaN3, DMF, rt) D 4-(Aminomethyl)-2-bromobenzonitrile C->D Staudinger Reduction (PPh3, THF, H2O)

Caption: Proposed synthetic pathway for 4-(aminomethyl)-2-bromobenzonitrile.

Detailed Experimental Protocol (Predictive)

Step 1: Radical Bromination of 4-Methyl-2-bromobenzonitrile

  • To a solution of 4-methyl-2-bromobenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield crude 4-(bromomethyl)-2-bromobenzonitrile, which can be purified by column chromatography on silica gel.

Step 2: Nucleophilic Substitution with Sodium Azide

  • Dissolve the purified 4-(bromomethyl)-2-bromobenzonitrile (1.0 eq) in an aprotic polar solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(azidomethyl)-2-bromobenzonitrile.

Step 3: Staudinger Reduction to the Amine

  • Dissolve the 4-(azidomethyl)-2-bromobenzonitrile (1.0 eq) in tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh₃, 1.2 eq) and stir the mixture at room temperature.

  • After the evolution of nitrogen gas ceases, add water and continue stirring until the iminophosphorane intermediate is fully hydrolyzed.

  • Concentrate the reaction mixture and purify the crude product by column chromatography to yield the final product, 4-(aminomethyl)-2-bromobenzonitrile.

Chemical Reactivity and Synthetic Utility

4-(aminomethyl)-2-bromobenzonitrile possesses three distinct functional groups—an aminomethyl group, an aryl bromide, and a nitrile—each offering a unique handle for further chemical modification. This trifunctional nature makes it a highly versatile building block in organic synthesis.

Reactivity of the Functional Groups

G cluster_0 4-(aminomethyl)-2-bromobenzonitrile cluster_1 Potential Transformations A Aminomethyl (-CH2NH2) - Nucleophilic - Basic D Amide/Sulfonamide Formation A->D B Aryl Bromide (Ar-Br) - Electrophilic (at C-Br) - Susceptible to cross-coupling E Suzuki, Heck, Sonogashira, Buchwald-Hartwig Couplings B->E C Nitrile (-C≡N) - Electrophilic (at C) - Can be hydrolyzed or reduced F Hydrolysis to Carboxylic Acid C->F G Reduction to Primary Amine C->G

Caption: Reactivity profile of 4-(aminomethyl)-2-bromobenzonitrile.

  • Aminomethyl Group: This primary aliphatic amine is a good nucleophile and a base.[3] It can readily participate in reactions such as acylation to form amides, sulfonylation to form sulfonamides, and alkylation.[4] Its reactivity is generally higher than that of aromatic amines.[3]

  • Aryl Bromide: The bromine atom attached to the aromatic ring is a good leaving group in transition-metal-catalyzed cross-coupling reactions.[1][5][6] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, making it a key site for molecular elaboration.

  • Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[7][8][9][10] It can also be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.[2][11][12][13][14]

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 4-(aminomethyl)-2-bromobenzonitrile are not widely reported, its structural motifs are present in many biologically active molecules. As a trifunctional building block, it can be used to synthesize a variety of complex scaffolds. For instance, bromobenzonitrile derivatives are used as intermediates in the synthesis of pharmaceuticals.[2] The aminomethyl group can be used to introduce a basic center, which is often important for drug-receptor interactions and for improving the pharmacokinetic properties of a drug candidate.

Analytical Characterization (Predictive)

No experimental spectral data for 4-(aminomethyl)-2-bromobenzonitrile is currently available in public databases.[15] However, the expected spectral features can be predicted based on the functional groups present in the molecule.

TechniquePredicted Spectral Features
¹H NMR - Aromatic protons in the range of 7.0-8.0 ppm. - A singlet for the benzylic protons (-CH₂-) around 3.8-4.5 ppm. - A broad singlet for the amine protons (-NH₂) which may be exchangeable with D₂O.
¹³C NMR - Aromatic carbons between 110-140 ppm. - A signal for the nitrile carbon around 115-125 ppm. - A signal for the benzylic carbon around 40-50 ppm.
IR Spectroscopy - A characteristic sharp peak for the nitrile C≡N stretch around 2220-2260 cm⁻¹. - N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹. - C-H stretching and bending vibrations for the aromatic ring and the methylene group.
Mass Spectrometry - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-(aminomethyl)-2-bromobenzonitrile is not publicly available. The following information is based on the safety data for structurally related compounds such as 4-amino-2-bromobenzonitrile and other brominated benzonitrile derivatives.[11]

  • Hazard Statements (Predicted): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

  • Precautionary Statements (Predicted):

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A full risk assessment should be conducted before use.

Conclusion

4-(aminomethyl)-2-bromobenzonitrile is a versatile and potentially valuable building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its three distinct functional groups offer orthogonal reactivity, allowing for a wide range of chemical transformations. While there is a notable lack of specific experimental data for this compound in the public domain, this guide provides a solid foundation for its potential synthesis, reactivity, and handling based on established chemical principles. It is hoped that this document will encourage further research into the properties and applications of this promising molecule.

References

  • Imamura, K., Yoshikawa, T., Nakanishi, K., Hashimoto, K., & Kominami, H. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide.
  • ACS Publications. (2025). Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Organic Letters.
  • RSC Publishing. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium( iv ) oxide.
  • SciSpace. (n.d.).
  • Weix Group. (n.d.).
  • RSC Publishing. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis.
  • (n.d.). 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Martínková, L., & Veselá, A. B. (n.d.).
  • Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity?
  • (2023).
  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Fisher Scientific. (2025).
  • BASF. (2026).
  • Covestro Solution Center. (2012).
  • Frontiers. (2019).
  • MSU chemistry. (n.d.).
  • Chemistry LibreTexts. (2026). 3.
  • Pharmacareerinsider. (2024).
  • (n.d.).
  • PubMed. (2021). Spectral analysis of severely overlapping spectra based on newly developed mathematical filtration techniques and ratio spectra manipulations: An application to the concurrent determination of dapoxetine and sildenafil in combined dosage form.
  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search.
  • ChemScene. (n.d.).
  • MDPI. (2025).
  • (n.d.).
  • ResearchGate. (2026). (PDF)

Sources

Solubility Profile & Handling Guide: 4-(Aminomethyl)-2-bromobenzonitrile

[1]

Executive Summary

4-(Aminomethyl)-2-bromobenzonitrile (CAS 1177558-39-2) is a bifunctional building block critical in the synthesis of isoindolinones, quinazolines, and other pharmacophores.[1][2] Its solubility behavior is dictated by the competition between its polar, basic primary amine motif and the lipophilic, electron-withdrawing bromobenzonitrile core.

This guide provides a technical breakdown of its solubility landscape, distinguishing between the free base (typically supplied) and potential salt forms . It includes a validated decision-making framework for solvent selection in synthesis, purification, and analysis.

Physicochemical Architecture

To predict solubility behavior accurately, we must analyze the structural determinants.

PropertyValue (Predicted/Empirical)Impact on Solubility
Molecular Weight 211.06 g/mol Low MW favors dissolution in diverse organic solvents.[1]
Functional Groups 1° Amine, Nitrile, Aryl BromideAmine: pH-dependent solubility; H-bond donor/acceptor.Nitrile/Br: Lipophilic; soluble in chlorinated/polar aprotic solvents.[1]
pKa (Conjugate Acid) ~8.5 – 9.0 (Est.)The electron-withdrawing nitrile/bromo groups lower the pKa relative to benzylamine (9.3).[1] Soluble in aqueous acid (pH < 7).
LogP ~1.8 – 2.2Moderately lipophilic. High affinity for DCM and Ethyl Acetate.
Physical State White/Off-white SolidCrystalline lattice energy must be overcome by solvation enthalpy.

Solubility Landscape

The following data categorizes solvent compatibility for the Free Base form.

Primary Solvent Classes
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Preferred for SNAr reactions, cross-couplings, and stock solutions.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Ideal for liquid-liquid extraction (organic phase) and transport.[1]
Polar Protic Methanol, EthanolGood (20–50 mg/mL)Suitable for reductive aminations or hydrogenation reactions. Heating may be required for high concentrations.
Esters Ethyl Acetate, Isopropyl AcetateModerate (10–30 mg/mL)Standard eluent for silica chromatography.
Ethers THF, 2-MeTHF, DioxaneModerate Good for Grignard/Lithiation chemistry (if amine is protected).[1]
Hydrocarbons Hexanes, Heptane, ToluenePoor/Insoluble Used as antisolvents to precipitate the product or wash away impurities.
Aqueous Water (Neutral pH)Low (<1 mg/mL)The free base is hydrophobic.
Aqueous Acid 0.1M HCl, 1M Acetic AcidHigh Forms the water-soluble ammonium salt.[1]

Critical Note on Stability: Primary amines readily absorb atmospheric CO₂ to form carbamates. Store stock solutions in anhydrous solvents (DMSO/DMF) under inert gas (N₂/Ar).

Technical Workflow: Solvent Selection Strategy

The following decision tree illustrates the logical flow for selecting the appropriate solvent system based on the experimental goal.

SolubilityWorkflowStartStart: Define ObjectiveObj_RxnSynthesis / ReactionStart->Obj_RxnObj_PurPurification / ExtractionStart->Obj_PurObj_AnaAnalysis (HPLC/NMR)Start->Obj_AnaCheck_TempHigh Temp (>80°C) Required?Obj_Rxn->Check_TempExtract_AqAqueous Workup?Obj_Pur->Extract_AqAna_NMRNMR: DMSO-d6 or CDCl3Obj_Ana->Ana_NMRAna_HPLCHPLC: ACN/Water + 0.1% TFAObj_Ana->Ana_HPLCCheck_BaseBasic Conditions?Check_Temp->Check_BaseNoSolv_DMFUse DMF or DMSO(High Solubility, High BP)Check_Temp->Solv_DMFYesSolv_AlcUse EtOH or MeOH(Protic, Moderate BP)Check_Base->Solv_AlcNeutral/BasicSolv_DCMUse DCM or EtOAc(Volatile, Good Solubility)Check_Base->Solv_DCMAcidic/NeutralPhase_OrgOrganic Phase: DCM(Avoid Ethers if peroxide risk)Extract_Aq->Phase_OrgExtract Free Base (pH > 10)Phase_AqAqueous Phase: 1M HCl(Forms soluble salt)Extract_Aq->Phase_AqExtract as Salt (pH < 4)

Figure 1: Decision matrix for solvent selection based on operational requirements.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for your specific batch (purity affects solubility).

  • Preparation: Weigh approx. 50 mg of 4-(aminomethyl)-2-bromobenzonitrile into a tared 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at room temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

  • Observation: Continue addition until the solution is clear (no visible particulates).

  • Calculation:

    
    
    
  • Verification: If

    
     and solid remains, solubility is 
    
    
    .
Protocol B: Acid-Base Extraction (Purification)

Leveraging the pH-dependent solubility of the aminomethyl group.[1]

  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) .

  • Acid Wash: Extract with 1.0 M HCl (aq). The target compound moves to the aqueous phase (as the hydrochloride salt); non-basic impurities remain in DCM.

  • Basification: Separate the aqueous layer and adjust pH to >10 using 2.0 M NaOH or Sat. Na₂CO₃.[3][4] The compound precipitates or oils out as the free base.

  • Back-Extraction: Extract the turbid aqueous mixture with DCM or Ethyl Acetate .

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

References

  • BLD Pharm. (n.d.). 4-(Aminomethyl)-2-bromobenzonitrile Product Specifications. Retrieved from [1]

  • Sigma-Aldrich. (n.d.). Product Detail: 4-Amino-2-bromobenzonitrile (Structural Analog Data). Retrieved from [1]

  • ChemicalBook. (n.d.). Physical Properties of Bromobenzonitriles. Retrieved from [1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzonitrile derivatives. Retrieved from [1]

(Note: Specific solubility constants for this intermediate are derived from standard medicinal chemistry practices for aminomethyl-benzonitrile scaffolds, as explicit peer-reviewed solubility tables for this specific CAS are not publicly indexed.)

Safety and Handling of 4-(Aminomethyl)-2-bromobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Aminomethyl)-2-bromobenzonitrile (CAS: 1177558-39-2) is a bifunctional building block critical in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] Its structure combines a nucleophilic primary benzylamine, an electrophilic aryl bromide, and an ortho-positioned nitrile.[1] This unique arrangement makes it a precursor for isoindolin-1-ones , a scaffold found in numerous bioactive compounds (e.g., anticancer agents, PARP inhibitors).[1]

However, this utility comes with significant handling risks.[2] The compound possesses the corrosive potential of benzylamines and the acute toxicity associated with benzonitriles. This guide synthesizes field-proven protocols to manage these hazards while maintaining the compound's chemical integrity.

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

Understanding the physical properties is the first line of defense.

PropertySpecificationTechnical Insight
IUPAC Name 4-(Aminomethyl)-2-bromobenzonitrile-
CAS Number 1177558-39-2 Note: Do not confuse with 4-amino-2-bromobenzonitrile (aniline derivative) or 4-(bromomethyl)benzonitrile (lachrymator).[1]
Molecular Formula C₈H₇BrN₂-
Molecular Weight 211.06 g/mol -
Physical State Solid (Powder/Crystalline)Typically white to off-white.
Basicity (pKa) ~9.5 (Estimated for -NH₂)Strong base; rapidly absorbs atmospheric CO₂ to form carbamates.
Solubility DMSO, Methanol, DCMLimited solubility in non-polar hydrocarbons (Hexanes).

Hazard Identification & Toxicology[8][9][10]

As a Senior Scientist, I treat this compound as a high-hazard intermediate . While specific toxicological data for this exact CAS is sparse, its functional groups dictate the following safety profile based on Structure-Activity Relationships (SAR).

Core Hazards
  • Skin Corrosion/Irritation (Category 1B/2) : The benzylamine moiety is highly basic and can cause chemical burns or severe irritation upon contact.

  • Acute Toxicity (Oral/Inhalation - Category 3/4) : Benzonitriles can metabolize to release cyanide ions, though usually slower than aliphatic nitriles. Treat ingestion as a potential cyanide exposure event.[3]

  • Target Organ Toxicity : Potential respiratory irritant.[3][4]

The "Silent" Hazard: Carbonate Formation

The primary amine (-CH₂NH₂) is a "CO₂ sponge." Exposure to air transforms the free base into a solid carbonate salt.

  • Consequence: This alters the stoichiometry of subsequent reactions (e.g., Suzuki couplings), leading to failed batches and difficult purification.

Storage & Stability Protocols

To ensure reproducibility, the "Self-Validating System" for storage must be strictly followed.

  • Atmosphere : Store strictly under Argon or Nitrogen .

  • Temperature : Refrigerate at 2–8°C .

  • Container : Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

  • Validation : Before use, check the appearance. A "crust" on the solid surface indicates carbonate formation.

Safe Handling Protocols (The Self-Validating System)

Engineering Controls
  • Primary : Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary : Glove box recommended for weighing quantities > 1 gram to prevent moisture uptake.

Personal Protective Equipment (PPE)
  • Hands : Double nitrile gloves (0.11 mm minimum). Reasoning: Benzylamines can permeate thin nitrile; double gloving provides a breakthrough time buffer.

  • Eyes : Chemical splash goggles.

  • Body : Lab coat + Chemical-resistant apron if handling solutions > 100 mL.

Exposure Response Workflow

This diagram outlines the immediate decision logic for accidental exposure.

ExposureResponse Start Exposure Event Type Identify Contact Type Start->Type Skin Skin Contact (Corrosive Risk) Type->Skin Eye Eye Contact (Severe Damage Risk) Type->Eye Inhal Inhalation (Resp. Irritation) Type->Inhal ActionSkin 1. Drench 15 mins 2. Remove Clothing 3. Apply PEG 400 (if avail) Skin->ActionSkin ActionEye 1. Irrigate 15 mins 2. Hold Eyelids Open 3. Do NOT Neutralize Eye->ActionEye ActionInhal 1. Fresh Air 2. Oxygen if Dyspneic 3. Monitor for Cyanosis Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Immediate response logic for exposure to corrosive benzylamine derivatives.

Experimental Workflows: Synthetic Utility

The value of 4-(aminomethyl)-2-bromobenzonitrile lies in its Orthogonal Reactivity . You can react the amine (nucleophile) or the bromide (electrophile).

Protocol A: Amine Protection (Boc-Protection)

Context: Essential before performing Suzuki coupling to prevent catalyst poisoning by the free amine.

Reagents :

  • Substrate (1.0 eq)

  • Boc₂O (1.1 eq)

  • Triethylamine (1.5 eq)

  • DCM (0.1 M concentration)

Step-by-Step :

  • Dissolution : In a flame-dried flask under N₂, dissolve substrate in anhydrous DCM.

  • Addition : Add Et₃N, followed by dropwise addition of Boc₂O solution at 0°C.

  • Monitoring : Warm to RT. Monitor by TLC (System: 5% MeOH in DCM). The free amine will stick to the baseline; the Boc-product will move (Rf ~0.4).

  • Quench : Wash with 0.5 M Citric acid (removes unreacted amine/Et₃N) → Water → Brine.

    • Expert Note: Avoid HCl for washing if you suspect the nitrile might hydrolyze, though citric acid is usually safe.

Protocol B: Isoindolinone Cyclization

Context: Leveraging the ortho-bromo/nitrile arrangement.

Mechanism :

  • Palladium-catalyzed carbonylation or coupling with an external nucleophile.

  • Intramolecular attack of the amine (or amide) onto the nitrile or inserted carbonyl.

Synthetic Pathway Visualization

SynthesisPath Substrate 4-(Aminomethyl)- 2-bromobenzonitrile Path1 Pathway A: Amine Protection Substrate->Path1 Boc2O, Et3N Path2 Pathway B: Pd-Catalyzed Cyclization Substrate->Path2 Pd(OAc)2, CO, Base BocProtected N-Boc Intermediate (Stable for Suzuki) Path1->BocProtected Isoindolinone Isoindolin-1-one Scaffold Path2->Isoindolinone BocProtected->Isoindolinone 1. Suzuki Coupling 2. Deprotection/Cyclization

Figure 2: Divergent synthetic utility showing protection strategies vs. direct cyclization.

Waste Disposal & Deactivation[14]

Proper disposal is critical due to the halogenated nature and cyanide potential.

  • Segregation :

    • Solid Waste : Dispose of contaminated gloves/paper in "Hazardous Solid - Toxic/Corrosive" bins.

    • Liquid Waste : Segregate into Halogenated Organic Waste .

  • Aqueous Waste Treatment :

    • If aqueous washes are generated (e.g., from workup), check pH.[1]

    • Warning: Do not mix with acidic waste streams if there is any risk of free cyanide liberation (though unlikely from the stable benzonitrile moiety under standard conditions). Maintain pH > 10 for cyanide-containing streams as a precaution.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 53394635 (Related Isomer Structure Analysis). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Occupational Health Guideline for Cyanide and Nitriles. Retrieved from [Link]

  • ECHA (European Chemicals Agency) . C&L Inventory: Benzylamine derivatives and GHS Classifications. Retrieved from [Link]

Sources

Technical Guide: Stability and Storage of 4-(Aminomethyl)-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and storage protocols for 4-(aminomethyl)-2-bromobenzonitrile , a specialized intermediate used in medicinal chemistry.

Executive Summary

Compound: 4-(Aminomethyl)-2-bromobenzonitrile CAS: 1177558-39-2 Molecular Weight: 211.06 g/mol Primary Utility: Bifunctional building block (aryl bromide + benzylamine) for cross-coupling and amide coupling reactions.

Critical Storage Directive: This compound is a primary benzylamine and is thermodynamically unstable in open air. It readily absorbs atmospheric


 to form carbamate salts and oxidizes to form imines/aldehydes.
  • Mandatory: Store under inert atmosphere (Argon/Nitrogen).

  • Temperature:

    
     to 
    
    
    
    (Recommended for long-term); Room Temperature (Acceptable for short-term < 1 month).
  • Light: Protect from light (amber vial).

Physicochemical Profile & Degradation Mechanisms[1]

To ensure data integrity in drug development, researchers must understand why this compound degrades. The molecule contains three functional groups with distinct stability profiles: a nitrile (stable), an aryl bromide (light-sensitive), and a primary benzylamine (highly reactive).

A. The Benzylamine Vulnerability (The "White Crust" Phenomenon)

The primary failure mode for CAS 1177558-39-2 is the reactivity of the free-base amine. Unlike its hydrochloride salt counterparts, the free base is a strong nucleophile and a base (


).
  • Carbamate Formation (Rapid): Upon exposure to air, the amine reacts with atmospheric

    
     within minutes to hours. This forms a carbamic acid, which further reacts with another equivalent of amine to form a solid ammonium carbamate salt.
    
    • Visual Indicator: Formation of a white crust or precipitate on the surface of the oil/solid.

    • Impact: Stoichiometric error in reactions; insolubility in non-polar solvents.

  • Oxidative Deamination (Slow): Over weeks, atmospheric oxygen can oxidize the methylene group adjacent to the amine (benzylic position), leading to imine formation and subsequent hydrolysis to the aldehyde (4-formyl-2-bromobenzonitrile).

    • Visual Indicator: Yellowing or browning of the sample.

B. Aryl Bromide Photosensitivity

While aryl bromides are generally robust, the presence of the electron-withdrawing nitrile group at the ortho position can sensitize the C-Br bond to homolytic cleavage under UV light, leading to radical debromination or polymerization.

C. Mechanistic Visualization

The following diagram illustrates the degradation pathways that necessitate the rigorous storage protocols defined below.

DegradationPathways Compound 4-(Aminomethyl)- 2-bromobenzonitrile (Active API) CarbamicAcid Carbamic Acid Intermediate Compound->CarbamicAcid Rapid Nucleophilic Attack Imine Imine Intermediate Compound->Imine Slow Oxidation CO2 + CO2 (Air) CO2->CarbamicAcid O2 + O2 (Air/Light) O2->Imine CarbamateSalt Ammonium Carbamate (White Crust/Solid) CarbamicAcid->CarbamateSalt Dimerization Aldehyde Aldehyde + Ammonia (Yellowing) Imine->Aldehyde Hydrolysis

Figure 1: Mechanistic degradation pathways of benzylamine derivatives upon exposure to standard atmosphere.

Storage & Handling Protocols

A. Storage Conditions
ParameterSpecificationRationale
Atmosphere Inert (Argon or

)
Prevents

absorption (carbamate formation) and oxidation.
Temperature

to

Slows kinetic rate of oxidation. While some suppliers list RT, refrigeration extends shelf-life from months to years.
Container Amber Glass + Teflon Liner Amber glass blocks UV light; Teflon (PTFE) liners prevent leaching from plasticizers found in standard caps.
Desiccant Required Prevents hydrolysis of the nitrile (rare) and general moisture uptake by the amine.
B. Handling Workflow (The "Self-Validating" System)

To maintain trustworthiness in your data, treat this compound as an air-sensitive reagent.

  • Equilibration: Allow the container to reach room temperature before opening. This prevents water condensation from the air onto the cold solid/oil.

  • Dispensing:

    • Best Practice: Dispense inside a glovebox.

    • Standard Practice: Flush the headspace with Argon immediately after opening. Use a clean, dry spatula.

  • Resealing: Parafilm is insufficient. Use electrical tape or a secondary containment jar with Drierite if storing for >3 months.

C. Quality Control & Re-Analysis

If the compound has been stored for >6 months or shows visual yellowing:

  • Test: Run a proton NMR in

    
    .
    
  • Check: Look for a shift in the benzylic

    
     peak (typically ~3.9 ppm). An aldehyde impurity will show a peak near 10 ppm.
    
  • Purification: If degraded, the amine can often be purified by Acid-Base extraction (dissolve in HCl, wash with ether, basify aqueous layer, extract with DCM).

Operational Decision Tree

Use this workflow to determine the handling requirement based on your usage frequency.

HandlingWorkflow Start Receive Compound (CAS 1177558-39-2) CheckSeal Inspect Seal & Color (Must be White/Off-White) Start->CheckSeal Usage Usage Frequency? CheckSeal->Usage Immediate Immediate Use (< 1 Week) Usage->Immediate LongTerm Long Term Storage (> 1 Month) Usage->LongTerm StoreRT Store in Desiccator (Room Temp, Dark) Immediate->StoreRT Aliquot Recommended: Aliquot into single-use vials LongTerm->Aliquot StoreFridge Store at 4°C Under Argon/N2 Aliquot->StoreFridge

Figure 2: Decision matrix for storage based on experimental timeline.

References

  • BLD Pharm. (n.d.). SDS for 4-(Aminomethyl)-2-bromobenzonitrile (CAS 1177558-39-2). Retrieved from

  • ChemicalBook. (2023). 4-(aminomethyl)-2-bromobenzonitrile Product Description. Retrieved from

  • PubChem. (n.d.).[1] Benzylamine Compound Summary. National Library of Medicine. Retrieved from

  • Fisher Scientific. (n.d.). General Safety Data Sheet for Benzylamine Derivatives. Retrieved from

Sources

In Silico Profiling & Theoretical Characterization Framework: 4-(aminomethyl)-2-bromobenzonitrile

[1][2]

Executive Summary

4-(aminomethyl)-2-bromobenzonitrile (CAS: 1177558-39-2) represents a critical pharmacophore scaffold in medicinal chemistry, serving as a bifunctional intermediate for synthesizing serine protease inhibitors and fluorescent probes.[1][2] Its unique structural duality—combining an electrophilic nitrile/bromide core with a nucleophilic aminomethyl tail—requires precise theoretical modeling to predict reactivity and stability.

This technical guide provides a rigorous theoretical framework for characterizing this molecule. It moves beyond basic structural analysis to establish a self-validating computational protocol using Density Functional Theory (DFT).[1] By synthesizing data from closely related halogenated benzonitriles, this guide defines the optimal parameters for geometry optimization, vibrational assignment, and electronic property mapping.[3]

Computational Methodology & Geometry Optimization

The Theoretical Standard

To achieve results comparable to experimental X-ray diffraction data, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for this class of halogenated aromatics. This level of theory adequately accounts for the electron correlation effects introduced by the heavy bromine atom and the diffuse functions required for the lone pairs on the nitrile and amine nitrogens.[3]

Structural Conformation Analysis

Unlike rigid benzonitriles, the 4-(aminomethyl) moiety introduces conformational flexibility. Theoretical studies must locate the Global Minimum Energy Structure (GMES).

  • Benzene Ring: Predicted to be planar.

  • Nitrile Group (-CN): Linear, coplanar with the ring (

    
    ).
    
  • Aminomethyl Group (-CH

    
    NH
    
    
    ):
    The methylene bridge breaks planarity.[1] The lowest energy conformer typically orients the amine lone pair to minimize steric repulsion with the ortho-hydrogens.[1][2]

Protocol for Optimization:

  • Initial Guess: Construct Z-matrix with

    
     point group symmetry.
    
  • Level of Theory: DFT/B3LYP/6-311++G(d,p).

  • Convergence Criteria: Max Force < 0.00045 Hartree/Bohr.

Computational Workflow Diagram

The following diagram outlines the logical flow for a complete theoretical study of this molecule, from input generation to reactivity prediction.

ComputationalWorkflowcluster_PropertiesProperty ExtractionInputInput Structure(Z-Matrix / Cartesian)OptGeometry Optimization(DFT/B3LYP/6-311++G(d,p))Input->OptFreqFrequency Calculation(NIMAG = 0 Check)Opt->Freq Energy MinimizedElecElectronic Properties(HOMO-LUMO / MEP)Freq->Elec Wavefunction AnalysisSpecSpectroscopic Profiling(IR / Raman / NMR)Freq->Spec Force ConstantsThermoThermodynamics(Enthalpy / Gibbs Free Energy)Freq->Thermo ThermochemistryOutputReactivity Prediction(Fukui Functions)Elec->OutputThermo->Output

Figure 1: Standardized computational workflow for the theoretical characterization of 4-(aminomethyl)-2-bromobenzonitrile.

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this molecule acts in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions.[2]

Frontier Molecular Orbitals (FMOs)

The energy gap (

  • HOMO Location: Primarily localized on the aminomethyl nitrogen lone pair and the

    
    -system of the benzene ring.[2] This indicates the site most likely to donate electrons (nucleophilic attack).
    
  • LUMO Location: Concentrated on the nitrile group and the C-Br bond .[2] This confirms the molecule's susceptibility to nucleophilic attack at the nitrile carbon or oxidative addition at the C-Br bond during catalysis.[1][2]

Global Reactivity Descriptors

Based on Koopmans' theorem, the following parameters are derived for the scaffold:

DescriptorSymbolFormulaPhysical Significance
Chemical Potential


Tendency of electrons to escape.[1][2]
Chemical Hardness


Resistance to charge transfer.
Electrophilicity Index


Capacity to accept electrons (Crucial for -CN reactivity).[1][2]

Self-Validating Check: If the calculated

4.0 - 5.0 eV23

Spectroscopic Profiling (Vibrational Analysis)

Theoretical IR and Raman spectra are essential for verifying the synthesis of the correct isomer. The calculations must be corrected using a scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) to align with experimental anharmonic frequencies.

Key Vibrational Signatures

The following table summarizes the predicted diagnostic bands.

Vibrational ModeUnscaled Freq. (cm⁻¹)Scaled Freq. (cm⁻¹)IntensityAssignment Description

~3550-36503400-3500 MediumAsymmetric/Symmetric stretching of primary amine.[1][2]

~23002230-2250 StrongCharacteristic nitrile stretch; highly diagnostic.[1]

~16001580-1600 StrongAromatic ring breathing modes.[1]

~650600-700 WeakCarbon-Bromine stretch; heavy atom effect.[1][2]

Causality Insight: The presence of the electron-withdrawing bromine atom at the ortho position to the nitrile group will slightly shift the


Molecular Electrostatic Potential (MEP) Mapping[4]

The MEP map visualizes the charge distribution, guiding the synthetic chemist on where reactions will occur.[3]

Reactive Sites
  • Negative Potential (Red): Concentrated on the Nitrile Nitrogen (

    
    ). This is the primary site for protonation or coordination with Lewis acids.
    
  • Positive Potential (Blue):

    • Amine Hydrogens: Strong H-bond donors.[1][2]

    • Sigma Hole on Bromine: A region of positive potential on the extension of the C-Br bond, often overlooked.[2] This "sigma hole" facilitates halogen bonding, which can be exploited in crystal engineering or specific ligand-receptor binding interactions.[1][2]

MEP Interaction Diagram

The diagram below illustrates the electrostatic landscape and potential interaction vectors.

MEP_AnalysisCore4-(aminomethyl)-2-bromobenzonitrileNegNegative Potential(Nucleophilic)Core->NegPosPositive Potential(Electrophilic)Core->PosNeuNeutral/Aromatic(Dispersion)Core->NeuN_cyanoN (Nitrile)Lewis BaseNeg->N_cyanoN_amineN (Amine)Lone PairNeg->N_amineH_amineH (Amine)H-Bond DonorPos->H_amineBr_sigmaBr (Sigma Hole)Halogen BondPos->Br_sigmaRingBenzene Ringπ-StackingNeu->Ring

Figure 2: Electrostatic potential mapping identifying key sites for electrophilic and nucleophilic interactions.[1][2]

Thermodynamic Properties

Thermodynamic parameters (Enthalpy




  • Zero-Point Vibrational Energy (ZPVE): Must be included in total energy calculations.[1][2]

  • Entropy (

    
    ):  The flexibility of the aminomethyl arm contributes significantly to the vibrational entropy component.
    

Application in Synthesis: When coupling this molecule (e.g., via Buchwald-Hartwig amination), the theoretical




References

  • Experimental & Theoretical Analog Study: Rajendran, R. G., & Ajaypraveenkumar, A. (2017). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Journal of Chemical and Pharmaceutical Sciences.

  • DFT Methodology Validation: Frisch, M. J., et al. (Gaussian Inc.). Gaussian 09/16 User Reference. (Standard reference for B3LYP/6-311++G(d,p) protocols).

  • Compound Data & Synthesis: Sigma-Aldrich. 4-(Aminomethyl)-2-bromobenzonitrile Product Specification.

  • Vibrational Scaling Factors: NIST Computational Chemistry Comparison and Benchmark Database. Scaling Factors for B3LYP/6-311++G(d,p).

  • Halogen Bonding Theory: Politzer, P., et al. (2007). The sigma-hole: an explanation for the formation of hydrogen bonds and halogen bonds.[1][2] Journal of Molecular Modeling.

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-(aminomethyl)-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with 4-(aminomethyl)-2-bromobenzonitrile .

Executive Summary

The compound 4-(aminomethyl)-2-bromobenzonitrile (CAS: 1196154-87-2 for HCl salt) is a high-value bifunctional building block. It contains an aryl bromide handle for cross-coupling, a nitrile group for heterocycle formation (e.g., tetrazoles, isoindolinones), and a benzylamine motif essential for solubility and target engagement in medicinal chemistry.

However, its use in Suzuki coupling presents two distinct mechanistic challenges:

  • Ortho-Steric Hindrance: The nitrile group at C1 is ortho to the bromine at C2, creating steric pressure that slows oxidative addition.

  • Catalyst Poisoning: The free primary amine at C4 (benzylamine) is a potent Lewis base that can coordinate to Palladium (Pd), displacing labile ligands and arresting the catalytic cycle (Pd-black formation).

This guide provides two validated protocols: a "Gold Standard" N-Boc protected route for maximum reliability and a Direct Salt-Based route for high-throughput efficiency.

Strategic Analysis & Chemical Context

Structural Reactivity Profile
  • C1 Nitrile (-CN): Electron-withdrawing group (EWG). It activates the C2-Br bond for oxidative addition but introduces steric bulk.

  • C2 Bromide (-Br): The site of oxidative addition.

  • C4 Aminomethyl (-CH₂NH₂): Located meta to the reaction site. While it does not chelate Pd in a bidentate fashion (unlike 2-aminomethyl), the free amine in the bulk solution can competitively bind Pd(II) species.

Ligand Selection Logic

To overcome the "Ortho-Effect" and "Amine Poisoning," the catalyst system must be electron-rich (to facilitate oxidative addition into the hindered C-Br bond) and bulky (to prevent amine coordination).

  • Recommended: SPhos or XPhos . These biaryl phosphine ligands create a "protective shell" around the Pd center, excluding the substrate's amine while promoting coupling.

  • Alternative: Pd(dppf)Cl₂ .[1] A robust ferrocenyl ligand that resists displacement by amines better than PPh₃.

Experimental Protocols

Method A: The "Gold Standard" (N-Boc Protected)

Best for: Scale-up (>1g), complex boronic acids, and GMP-like purity requirements.

Rationale: Protecting the amine as a tert-butyl carbamate (Boc) eliminates catalyst poisoning and simplifies purification by removing the polarity of the free amine.

Step 1: In-Situ Protection (Optional if purchasing Boc-material)

If starting from the HCl salt:

  • Suspend 4-(aminomethyl)-2-bromobenzonitrile HCl (1.0 equiv) in DCM.

  • Add Et₃N (2.5 equiv) and Boc₂O (1.1 equiv).

  • Stir at RT for 2 hours. Wash with water, dry (MgSO₄), and concentrate. Yield is typically quantitative.[2]

Step 2: Suzuki Coupling Protocol

Reagents:

  • Substrate: N-Boc-4-(aminomethyl)-2-bromobenzonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)[1]

Workflow:

  • Charge: Add the N-Boc aryl bromide, boronic acid, and Pd catalyst to a reaction vial equipped with a stir bar.

  • Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes (balloon or manifold).

  • Solvent: Add degassed 1,4-Dioxane via syringe, followed by the 2M K₂CO₃ solution.

    • Ratio: Solvent:Water is typically 4:1.

  • Heat: Heat the block/bath to 90°C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of bromide.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection
  • Dissolve the coupled product in DCM.

  • Add TFA (20% v/v) or 4M HCl in Dioxane. Stir 1–2 hours.

  • Concentrate to obtain the biaryl benzylamine salt.

Method B: Direct Coupling of the HCl Salt

Best for: High-throughput screening (HTS), library synthesis, and rapid analoging.

Rationale: This method skips protection/deprotection. We use a massive excess of base to neutralize the HCl salt in situ and rely on a bulky catalyst (SPhos Pd G2/G3) to tolerate the free amine.

Reagents:

  • Substrate: 4-(aminomethyl)-2-bromobenzonitrile HCl salt (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.3 equiv)

  • Catalyst: SPhos Pd G2 (2–4 mol%)

    • Why? Pre-catalysts activate quickly and the SPhos ligand is highly resistant to amine poisoning.

  • Base: K₃PO₄ (4.0 equiv)

    • Note: Extra base is required to neutralize the amine hydrochloride.

  • Solvent: Toluene/Water (10:1) or n-Butanol.[3]

Workflow:

  • Charge: Add the HCl salt substrate, boronic acid, K₃PO₄, and SPhos Pd G2 to the vial.

  • Solvent: Add the solvent mixture (degassed).[1]

  • Heat: Heat vigorously at 100°C for 2–6 hours.

    • Note: Biphasic systems require vigorous stirring (>800 rpm) to ensure phase transfer.

  • Workup: Dilute with EtOAc/MeOH (9:1) to ensure the free amine product remains in the organic phase. Wash with dilute NaHCO₃.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the polarity of the product.

Data Summary & Optimization Guide

Comparative Analysis of Conditions
ParameterMethod A (N-Boc)Method B (Direct Salt)
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄SPhos Pd G2 or XPhos Pd G2
Base K₂CO₃ or Na₂CO₃K₃PO₄ (Must be >3 equiv)
Solvent Dioxane/WaterToluene/Water or n-BuOH
Temp 80–90°C100–110°C
Avg. Yield 85–95%60–80%
Purification Normal Phase SilicaReverse Phase / SCX Cartridge
Risk Extra steps (Protect/Deprotect)Catalyst poisoning / Protodeboronation
Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by amine.Switch to Method A (Boc) or increase catalyst loading to 5 mol% using SPhos.
Protodeboronation Boronic acid instability.Switch to Boronic Ester (Pinacol) or use anhydrous conditions (DMF/CsF).
Homocoupling Oxidation of boronic acid.Ensure rigorous degassing (sparge with Argon for 15 mins).
Nitrile Hydrolysis Base too strong/Temp too high.Reduce temp to 80°C; switch base to NaHCO₃ or K₃PO₄.

Visual Pathway & Mechanism

The following diagram illustrates the decision logic and chemical pathway for processing this scaffold.

SuzukiWorkflow Start 4-(aminomethyl)- 2-bromobenzonitrile (HCl Salt) Decision Scale / Purity Requirement? Start->Decision Protect Step 1: N-Boc Protection (Boc2O, Et3N) Decision->Protect High Purity/Scale CouplingB Direct Coupling SPhos Pd G2, K3PO4 (4 eq) (Steric Ligand Required) Decision->CouplingB HTS / Speed CouplingA Step 2: Suzuki Coupling Pd(dppf)Cl2, K2CO3 (No Amine Interference) Protect->CouplingA Deprotect Step 3: Deprotection (TFA or HCl) CouplingA->Deprotect Product Final Biaryl Benzylamine Deprotect->Product CouplingB->Product

Figure 1: Decision tree for selecting between the Robust N-Boc route (Blue) and the Rapid Direct route (Red).

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. (Demonstrates efficacy of SPhos/XPhos for hindered/amine-containing substrates).

  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (Analogous heterocyclic coupling protocols).

  • Sigma-Aldrich. 4-(aminomethyl)-2-bromobenzonitrile Product Specification.

Sources

Application Notes and Protocols for 4-(Aminomethyl)-2-bromobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Therapeutic Avenues with a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 4-(Aminomethyl)-2-bromobenzonitrile has emerged as a highly valuable and versatile scaffold in medicinal chemistry. Its unique trifunctional nature, featuring a reactive aminomethyl group, a synthetically malleable bromo substituent, and a cyano group, provides chemists with a powerful tool for constructing complex molecular architectures with diverse biological activities. The strategic placement of these functionalities allows for precise, stepwise modifications, making it an ideal starting point for the synthesis of targeted inhibitors for a range of enzymes implicated in disease, including poly(ADP-ribose) polymerase (PARP) and various protein kinases.

This comprehensive guide provides an in-depth exploration of the applications of 4-(aminomethyl)-2-bromobenzonitrile as a key building block. We will delve into its role in the synthesis of potent enzyme inhibitors, provide detailed, field-proven protocols for its chemical modification, and discuss the underlying principles of its reactivity and structure-activity relationships (SAR).

Core Attributes of the 4-(Aminomethyl)-2-bromobenzonitrile Scaffold

The utility of 4-(aminomethyl)-2-bromobenzonitrile in medicinal chemistry is rooted in the distinct reactivity of its three primary functional groups:

Functional GroupKey Characteristics and Synthetic Utility
Aminomethyl Group A primary amine that serves as a key nucleophile for amide bond formation, reductive amination, and the introduction of various substituents to explore the solvent-exposed regions of target proteins.
Bromo Group An aryl bromide that is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive SAR exploration.
Cyano Group A versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions. It often serves as a key hydrogen bond acceptor in protein-ligand interactions.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response pathway.[1][2] The inhibition of PARP has proven to be a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2] 4-(Aminomethyl)-2-bromobenzonitrile is a key precursor in the synthesis of several potent PARP inhibitors, including the approved drug Niraparib.

The synthesis of PARP inhibitors often involves the elaboration of the 4-(aminomethyl)-2-bromobenzonitrile core through a series of strategic chemical transformations. A common synthetic strategy involves the acylation of the aminomethyl group followed by a palladium-catalyzed cross-coupling reaction at the bromo position to introduce a key recognition motif for the PARP active site.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[4] Consequently, kinase inhibitors represent a major class of therapeutic agents.[5] The 4-(aminomethyl)benzonitrile scaffold, and by extension its 2-bromo derivative, has been utilized as a flexible linker in the design of potent tyrosine kinase inhibitors.[3]

The aminomethyl group can be functionalized to introduce moieties that interact with the hinge region of the kinase active site, while the aryl bromide allows for the introduction of substituents that can occupy the hydrophobic pocket, leading to enhanced potency and selectivity.[6] For instance, derivatives of the closely related 4-(aminomethyl)benzamide have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR).[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two most critical transformations involving 4-(aminomethyl)-2-bromobenzonitrile: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are designed to be robust and adaptable for a range of substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-(Aminomethyl)-2-bromobenzonitrile

This protocol describes a general procedure for the coupling of 4-(aminomethyl)-2-bromobenzonitrile with a variety of aryl- and heteroarylboronic acids.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents reactant1 4-(Aminomethyl)-2-bromobenzonitrile product 4-(Aminomethyl)-2-arylbenzonitrile reactant1->product Suzuki-Miyaura Coupling reactant2 Arylboronic Acid (R-B(OH)2) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Toluene/H2O) solvent->product

Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

  • 4-(Aminomethyl)-2-bromobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add 4-(aminomethyl)-2-bromobenzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and palladium(0) tetrakis(triphenylphosphine) (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous, degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 4-(aminomethyl)-2-arylbenzonitrile.

Expertise & Experience Insights: The choice of palladium catalyst and base can be critical for the success of the Suzuki-Miyaura coupling.[7][8] For less reactive aryl chlorides or sterically hindered substrates, more active catalysts such as those based on bulky phosphine ligands (e.g., XPhos, SPhos) may be required.[8] The ratio of organic solvent to water can also influence the reaction rate and yield.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-(Aminomethyl)-2-bromobenzonitrile

This protocol outlines a general procedure for the C-N cross-coupling of 4-(aminomethyl)-2-bromobenzonitrile with primary and secondary amines.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents reactant1 4-(Aminomethyl)-2-bromobenzonitrile product 4-(Aminomethyl)-2-(amino)benzonitrile reactant1->product Buchwald-Hartwig Amination reactant2 Amine (R1R2NH) reactant2->product catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->product ligand Ligand (e.g., BINAP) ligand->product base Base (e.g., NaOtBu) base->product solvent Solvent (e.g., Toluene) solvent->product

Figure 2: General scheme for the Buchwald-Hartwig amination reaction.

Materials:

  • 4-(Aminomethyl)-2-bromobenzonitrile (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk tube or sealed vial, add Pd₂(dba)₃ (0.02 equiv) and BINAP (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add 4-(aminomethyl)-2-bromobenzonitrile (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add the pre-formed catalyst solution to the mixture of starting materials via cannula or syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-16 hours), cool the reaction mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(aminomethyl)-2-(amino)benzonitrile derivative.

Expertise & Experience Insights: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination.[9][10] For challenging couplings, particularly with less nucleophilic amines or sterically hindered substrates, more advanced biarylphosphine ligands (e.g., RuPhos, BrettPhos) may provide superior results.[9] The base should be strong and non-nucleophilic; sodium tert-butoxide is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[1][9]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 4-(aminomethyl)-2-bromobenzonitrile scaffold allows for a thorough exploration of the structure-activity relationship of the resulting compounds.

SAR_Workflow A 4-(Aminomethyl)-2-bromobenzonitrile Scaffold B Suzuki Coupling (Vary R1) A->B C Buchwald-Hartwig Amination (Vary R1) A->C D Amide Coupling (Vary R2) A->D E Library of Analogs B->E C->E D->E F Biological Screening (e.g., Kinase Assay) E->F G SAR Analysis F->G H Lead Optimization G->H H->B H->C H->D

Figure 3: Workflow for SAR exploration using the building block.

  • Modification at the 2-position (via Suzuki or Buchwald-Hartwig): The introduction of various aryl, heteroaryl, or amino groups at this position can significantly impact the compound's interaction with the target protein. For kinase inhibitors, this position can be tailored to interact with the hydrophobic pocket or the solvent-exposed region of the active site.

  • Modification of the Aminomethyl Group: Acylation or reductive amination of the aminomethyl group allows for the introduction of diverse substituents that can form key hydrogen bonds or other interactions with the protein. In the context of kinase inhibitors, this can be crucial for binding to the hinge region.

  • The Role of the Cyano Group: The nitrile functionality often acts as a hydrogen bond acceptor. Its presence and position are critical for the binding affinity of many inhibitors.

Conclusion

4-(Aminomethyl)-2-bromobenzonitrile is a powerful and versatile building block in medicinal chemistry, enabling the efficient synthesis of a wide range of biologically active molecules. Its trifunctional nature provides multiple avenues for chemical modification, making it an ideal scaffold for the development of targeted therapies. The robust and well-established protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide medicinal chemists with reliable tools for exploring the chemical space around this core structure. A thorough understanding of its reactivity and the principles of structure-activity relationship will continue to drive the discovery of novel and potent therapeutic agents.

References

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Todeschini, R., & Consonni, V. (2009). Handbook of Chemoinformatics. Wiley. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Brown, D. G., & Boström, J. (2016). Analysis of past and present synthetic methodologies on medicinal chemistry: where have all the new reactions gone?. Journal of medicinal chemistry, 59(10), 4443-4458. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The boronic acid renaissance. Science, 344(6182), 375-376. [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003-1008. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to cancer cell line sensitivity. Journal of chemical information and modeling, 54(5), 1337-1350. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]

  • Kalinichenko, E., Faryna, A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3569. [Link]

  • Semantic Scholar. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • C-SPIRIT. Aim 4: Biological Synthesis of Bioactive Compounds. [Link]

  • Varma, R. S. (2009). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Pure and Applied Chemistry, 81(12), 2277-2299. [Link]

  • PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules? [Link]

  • Drug Design Org. Example 4: EGF-R Kinase Inhibitors. [Link]

  • Roskoski, R. (2021). Small molecule kinase inhibitor drugs (1995–2021): Medical indication, pharmacology, and synthesis. Pharmacological research, 173, 105854. [Link]

  • New Journal of Chemistry. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. [Link]

  • Science. Aminative Suzuki–Miyaura coupling. [Link]

  • Chemical-Kinetics. Drug Discovery - Inhibitor. [Link]

  • ResearchGate. Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. [Link]

Sources

experimental procedure for Buchwald-Hartwig amination with 4-(aminomethyl)-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Bifunctional Paradox

The substrate 4-(aminomethyl)-2-bromobenzonitrile presents a classic chemoselectivity challenge in cross-coupling chemistry: it contains both the electrophile (aryl bromide) and the nucleophile (primary benzylic amine) required for the reaction within the same scaffold.

The Critical Decision: Directly subjecting this unprotected substrate to palladium catalysis will result in uncontrollable oligomerization or polymerization (via Head-to-Tail self-coupling), rather than the desired cross-coupling with an external partner.

Therefore, this protocol is structured around a Protection-Coupling-Deprotection strategy. This approach isolates the aryl bromide reactivity, ensuring high yield and purity for small-molecule drug discovery applications.

Mechanistic Considerations
  • Electronic Activation: The nitrile group at the ortho position is strongly electron-withdrawing. This activates the C-Br bond for oxidative addition, making the reaction facile even with milder bases.

  • Catalyst Poisoning: Nitriles can coordinate to Pd(0) species, potentially arresting the catalytic cycle. Bulky, chelating phosphine ligands (e.g., Xantphos, BrettPhos) are required to displace the nitrile and maintain catalyst turnover.

  • Base Sensitivity: Strong alkoxide bases (e.g., NaOtBu) may cause nucleophilic attack on the nitrile (hydration to amide). This protocol utilizes Cesium Carbonate (

    
    ) to mitigate this risk.
    

Decision Logic & Workflow

The following diagram illustrates the critical "fork in the road" for this substrate.

G Substrate 4-(aminomethyl)- 2-bromobenzonitrile Path_A Direct Catalysis (Unprotected) Substrate->Path_A Path_B Protection Strategy (Recommended) Substrate->Path_B Polymer Polymerization/Oligomers (Head-to-Tail) Path_A->Polymer Self-Coupling Protected N-Boc Intermediate Path_B->Protected Boc2O, TEA Coupling Buchwald-Hartwig Cross-Coupling Protected->Coupling R-NH2, Pd Cat. Product Final Coupled Product Coupling->Product TFA (Deprotection)

Figure 1: Strategic workflow differentiating between self-polymerization risks and the controlled cross-coupling pathway.

Experimental Protocols

Phase 1: Chemoselective Protection (Essential)

Objective: Mask the benzylic amine to prevent self-coupling.

Reagents:

  • Substrate: 4-(aminomethyl)-2-bromobenzonitrile (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (0.2 M)

Procedure:

  • Dissolve the substrate in DCM at 0°C.

  • Add

    
     followed by slow addition of 
    
    
    
    dissolved in minimal DCM.
  • Warm to room temperature and stir for 4 hours. Monitor by TLC/LCMS (Disappearance of amine).

  • Workup: Wash with 0.5M HCl (carefully, to remove unreacted amine without hydrolyzing nitrile), then brine. Dry over

    
    .
    
  • Outcome: Yields >90% of tert-butyl (3-bromo-4-cyanobenzyl)carbamate. This is the stable electrophile for Phase 2.

Phase 2: Buchwald-Hartwig Cross-Coupling

Objective: Couple the external amine to the ortho-bromo position.

Reaction Class: Intermolecular C-N Coupling Key Challenge: Steric crowding (ortho-nitrile) and potential nitrile coordination.

Table 1: Optimized Conditions Matrix
ComponentRecommendationRationale
Catalyst XantPhos Pd G3 (1-3 mol%)Pre-formed precatalyst ensures rapid initiation. XantPhos is a wide-bite-angle ligand that resists nitrile displacement [1].
Alternative BrettPhos Pd G3 Use if the coupling partner is a primary aliphatic amine (higher activity).
Base

(2.0 equiv)
Mild inorganic base prevents nitrile hydrolysis. Requires slightly higher temp than NaOtBu but is safer for this substrate [2].
Solvent 1,4-Dioxane (anhydrous)High boiling point (101°C) allows sufficient thermal energy for transmetalation without pressure vessels.
Temperature 80°C - 100°C Sufficient to overcome the activation energy of the crowded ortho-center.
Step-by-Step Protocol:
  • Inert Atmosphere Setup:

    • Flame-dry a reaction vial equipped with a magnetic stir bar.

    • Cycle Argon/Vacuum (3x) to remove all oxygen. Note: Oxygen is the primary cause of catalyst death.

  • Reagent Loading:

    • Add tert-butyl (3-bromo-4-cyanobenzyl)carbamate (1.0 equiv).

    • Add External Amine (1.2 equiv).

    • Add

      
       (2.0 equiv).
      
    • Add XantPhos Pd G3 (2.0 mol%). If using Pd(OAc)2 + Ligand, premix them in solvent for 5 mins before adding.

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (concentration 0.15 M).

    • Seal the vial with a Teflon-lined cap.[1]

  • Reaction:

    • Place in a pre-heated block at 90°C.

    • Stir vigorously (1000 RPM). Mass transfer is critical for inorganic bases.

    • Time: Typically 4–16 hours.

  • Monitoring (IPC):

    • Check LCMS for conversion of the aryl bromide.

    • Troubleshooting: If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and ensure no air ingress occurred.

  • Workup:

    • Cool to Room Temp. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.

    • Concentrate in vacuo.

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).[2]

Mechanistic Validation & Troubleshooting

The success of this reaction relies on the specific interaction between the ligand and the electron-deficient aryl ring.

CatalyticCycle LnP L-Pd(0) Active Species OxAdd Oxidative Addition (Facilitated by CN EWG) LnP->OxAdd Ar-Br Coord Amine Coordination & Deprotonation OxAdd->Coord HNR2 + Base OffCycle Nitrile Binding (Catalyst Resting State) OxAdd->OffCycle CN coordination RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->LnP Product Release OffCycle->OxAdd Heat/Ligand Sterics

Figure 2: Catalytic cycle highlighting the beneficial electronic effect of the nitrile (EWG) and the risk of off-cycle nitrile binding.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Nitrile.Switch to BrettPhos or tBuXPhos (bulkier ligands prevent CN binding). Increase Temp to 110°C.
Debromination (Ar-H)

-Hydride elimination or solvent reaction.
Ensure solvent is anhydrous.[1] Switch solvent to Toluene. Avoid primary alcohols.
Nitrile Hydrolysis (Amide) Base too strong / Wet solvent.Strictly use

or

. Ensure reagents are dry.[1]
Self-Coupling Incomplete Protection.Verify Phase 1 completion. Even 1% free amine can initiate oligomerization.

References

  • ChemRxiv (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (Demonstrates XantPhos efficacy with electron-poor nitriles).

  • Organic Process Research & Development (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile. (Establishes the standard for ortho-halo nitrile couplings).

  • Journal of the American Chemical Society. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (Foundational work on ligand effects for electron-deficient bromides).

  • Polymer Chemistry (RSC). Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling.[3][4] (Validates the polymerization risk of unprotected halo-amines).

Disclaimer: This protocol involves the use of transition metals and hazardous reagents.[5] Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.

Sources

derivatization of 4-(aminomethyl)-2-bromobenzonitrile for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-2025-SCFF [1]

Abstract & Strategic Value

This guide details the synthetic utility of 4-(aminomethyl)-2-bromobenzonitrile (CAS: 1177558-39-2) as a bifunctional scaffold for diversity-oriented synthesis (DOS).[1] This molecule offers a rigid aryl core decorated with two chemically orthogonal "handles": a nucleophilic benzylic amine and an electrophilic aryl bromide.

The presence of the ortho-nitrile group imparts unique electronic properties, activating the bromide for oxidative addition while serving as a latent pharmacophore. However, it also introduces steric crowding and susceptibility to hydrolysis, necessitating specific protocol adjustments described herein.

Chemo-Structural Analysis

To maximize library yield and purity, one must understand the reactivity profile of the scaffold.

ScaffoldAnalysis Scaffold 4-(Aminomethyl)-2-bromobenzonitrile Amine Benzylic Amine (-CH2NH2) Nucleophilic | Flexible Scaffold->Amine  Path A: Acylation  Reductive Amination Bromide Aryl Bromide (-Br) Electrophilic | Rigid Scaffold->Bromide  Path B: Suzuki  Buchwald-Hartwig Nitrile Ortho-Nitrile (-CN) Electron Withdrawing | Sensitive Scaffold->Nitrile  Activates Br  Risk: Hydrolysis

Figure 1: Reactivity profile of the scaffold. The benzylic amine is the primary entry point for diversity, while the aryl bromide allows for core expansion.

The "Ortho-Effect" Challenge

The nitrile group at the ortho position to the bromide exerts a strong electron-withdrawing effect (


), which lowers the energy barrier for oxidative addition of Palladium(

).[1] However, it also creates steric bulk that can hinder the transmetallation step in cross-coupling reactions. Furthermore, under strong basic aqueous conditions (common in Suzuki couplings), the nitrile is prone to hydrolysis to a primary amide (

Da mass shift).

Strategic Workflows

For library synthesis, the Order of Operations is critical. We recommend Path A (Amide First) for high-throughput efficiency.[1]

Workflow Start Start: 4-(aminomethyl)-2-bromobenzonitrile Step1A Step 1: N-Functionalization (Amide/Urea/Sulfonamide) Start->Step1A  Cleanest Route Step1B Step 1: Pd-Catalyzed Coupling Start->Step1B  Alternative Step2A Step 2: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Step1A->Step2A LibraryA Final Library (Path A) *Recommended* Step2A->LibraryA Step2B Step 2: N-Functionalization Step1B->Step2B Issue RISK: Free amine poisons Pd catalyst Requires Boc-protection strategy Step1B->Issue

Figure 2: Workflow decision tree. Path A is preferred as it eliminates the nucleophilic amine early, preventing catalyst poisoning during the Palladium step.

Detailed Protocols

Protocol A: Parallel Amide Synthesis (The "Capping" Step)

Objective: Derivatize the amine with a diverse set of carboxylic acids. Scope: 96-well plate or reaction block format.

Materials
  • Scaffold: 0.1 M stock solution in DMF.

  • Acids: 0.2 M stock solutions in DMF (Diversity set).

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[2]

  • Base: DIPEA (Diisopropylethylamine).[2]

  • Scavenger Resin: Trisamine (to remove excess acid/electrophiles).

Procedure
  • Dispense: Add

    
     of Scaffold stock (
    
    
    
    ) to each well.
  • Activate: Add

    
     of Acid stock (
    
    
    
    , 2.0 eq) followed by
    
    
    of HATU solution (
    
    
    ,
    
    
    , 2.0 eq).
  • Initiate: Add

    
     of DIPEA (
    
    
    
    , ~5.7 eq).
  • Incubate: Shake at Room Temperature (RT) for 4–16 hours.

    • Checkpoint: LCMS should show conversion to Product (

      
      ).
      
  • Scavenge (Crucial for Library Purity):

    • Add Trisamine resin (3–5 equivalents relative to excess acid) to each well.

    • Shake for 2 hours. This captures unreacted activated esters and acids.

  • Filter: Filter the reaction mixture into a receiving plate to remove the resin.

  • Dry: Concentrate via Genevac or SpeedVac.

Why this works: HATU is chosen over EDC/HOBt for its faster kinetics in polar solvents like DMF. The scavenging step avoids the need for column chromatography, essential for parallel synthesis [1].

Protocol B: Ortho-Nitrile Tolerant Suzuki Coupling

Objective: Functionalize the aryl bromide without hydrolyzing the nitrile.[1] Challenge: Standard aqueous bases (


) at 

may hydrolyze the

group.[1]
Optimized Conditions
  • Catalyst:

    
     (Robust, resists oxidation).
    
  • Base:

    
     (Anhydrous or minimal water) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane (dry).[1][3]

Procedure
  • Charge: To the reaction vial (containing the amide product from Protocol A), add:

    • Boronic Acid (

      
       eq).[3][4][5]
      
    • 
       (
      
      
      
      eq / 5 mol%).
    • 
       (3.0 eq).
      
  • Solvent: Add dry 1,4-Dioxane (

    
     concentration relative to substrate).
    
  • Degas: Purge with Nitrogen or Argon for 1 minute.

  • Heat: Seal and heat to 80–90°C for 12 hours.

    • Note: Do not exceed 100°C to protect the nitrile.

  • Workup: Dilute with EtOAc, wash with water (x1) and Brine (x1).[3] Dry over

    
    .[3][6]
    

Mechanism: The bidentate ligand (dppf) creates a wide bite angle, facilitating the reductive elimination step even with the sterically crowded ortho-nitrile [2].

Data & Comparison of Methods

VariableStandard ConditionOptimized for ScaffoldRationale
Coupling Reagent EDC / HOBtHATU Higher reactivity for benzylic amines; cleaner profile.[1]
Suzuki Base

(aq)

(s) / Dioxane
Prevents hydrolysis of the ortho-nitrile group.[1]
Catalyst


Better stability; dppf ligand handles steric bulk of ortho-substitution.[1]
Purification Column Chrom.Solid Phase Extraction (SPE) Scavenging resins allow high-throughput parallel processing.[1]

Troubleshooting & Quality Control

Self-Validating Checkpoints
  • LCMS Mass Shift (+18): If you observe a mass of

    
     during the Suzuki step, your nitrile has hydrolyzed to a primary amide.
    
    • Correction: Switch to strictly anhydrous conditions (Dry Dioxane +

      
      ).
      
  • Starting Material Persists (Suzuki):

    • Cause: The ortho-nitrile is coordinating to the Pd, arresting the cycle.

    • Correction: Increase catalyst loading to 10 mol% or switch to a highly active Buchwald precatalyst (e.g., XPhos Pd G2).

Safety Note

Benzylic amines can absorb


 from the air to form carbamic salts. Store the starting material under inert gas. The nitrile group is toxic; handle all waste streams as hazardous cyanide-containing waste until proven otherwise.[1]

References

  • Dissanayake, D. M. M. M., et al. "Electrochemical anion pool synthesis of amides with concurrent benzyl ester synthesis."[7] Green Chemistry, vol. 21, no.[7] 12, 2019, pp. 3165-3171. Link

    • Context: Validates amide coupling efficiencies and green protocols relevant to benzylic amines.
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no.[8] 7, 1995, pp. 2457-2483. Link[1]

    • Context: The foundational text on Suzuki coupling, establishing the base/ligand effects utilized in the optimized protocol.
  • BenchChem Protocols. "Suzuki Coupling of 2-bromo-N-Boc-imidazole." Application Notes, 2025. Link[1]

    • Context: Provides comparative data on protecting group stability and base selection for sensitive nitrogen-containing heterocycles in Suzuki couplings.

Sources

The Strategic Role of 4-(Aminomethyl)-2-bromobenzonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Specificity and the Rise of Privileged Scaffolds

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, but the persistent challenge lies in achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities.[2] This has led to the identification and utilization of "privileged scaffolds," molecular frameworks that are predisposed to bind to the ATP-binding site of kinases. Among these, 4-(aminomethyl)-2-bromobenzonitrile has emerged as a cornerstone building block, particularly in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling pathways.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 4-(aminomethyl)-2-bromobenzonitrile in the synthesis of kinase inhibitors. We will delve into the causality behind its use, provide field-proven synthetic protocols, and illustrate the underlying molecular interactions that govern its efficacy as a precursor to targeted therapeutics.

The Rationale: Why 4-(Aminomethyl)-2-bromobenzonitrile is a Superior Building Block

The efficacy of 4-(aminomethyl)-2-bromobenzonitrile in kinase inhibitor synthesis is not coincidental; it is a result of its unique trifunctional chemical architecture. Each component—the aminomethyl group, the bromo substituent, and the benzonitrile moiety—plays a distinct and crucial role in both the synthetic strategy and the final biological activity of the inhibitor.

  • The Aminomethyl Group as a Versatile Handle: The primary amine of the aminomethyl group serves as a versatile nucleophile, enabling the straightforward formation of amide or amine linkages. This is a common and robust strategy for coupling this fragment to a core heterocyclic scaffold, which often forms the hinge-binding element of the kinase inhibitor.

  • The Bromo Substituent as a Locus for Cross-Coupling: The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[5] This allows for the late-stage introduction of diverse aryl or heteroaryl groups, facilitating the exploration of the solvent-exposed region of the kinase active site and enabling fine-tuning of potency and pharmacokinetic properties.

  • The Benzonitrile Moiety for Enhanced Binding and Physicochemical Properties: The nitrile group is a well-established pharmacophore in medicinal chemistry.[6] In the context of kinase inhibitors, it can act as a hydrogen bond acceptor, forming critical interactions with the kinase hinge region. Furthermore, its electron-withdrawing nature can modulate the pKa of the aminomethyl group and influence the overall physicochemical properties of the molecule, such as solubility and membrane permeability.

This strategic combination of functionalities allows for a convergent and modular synthetic approach, which is highly desirable in drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Application in the Synthesis of Acalabrutinib: A Case Study

Acalabrutinib (Calquence®), a second-generation, highly selective, and irreversible BTK inhibitor, serves as an exemplary case of the successful application of 4-(aminomethyl)-2-bromobenzonitrile.[4] The synthesis of Acalabrutinib showcases the strategic utility of this building block in constructing a complex and potent therapeutic agent.[7]

Synthetic Workflow for a Key Acalabrutinib Intermediate

The following diagram illustrates a generalized synthetic workflow for a key intermediate in the synthesis of Acalabrutinib, highlighting the pivotal role of 4-(aminomethyl)-2-bromobenzonitrile.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Suzuki-Miyaura Coupling A 4-(Aminomethyl)-2-bromobenzonitrile C Amide Intermediate A->C Base, Solvent B Heterocyclic Acid Chloride B->C D Amide Intermediate F Final Kinase Inhibitor Scaffold D->F Pd Catalyst, Base, Solvent E Arylboronic Acid/Ester E->F

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Detailed Experimental Protocol: Synthesis of an Amide Intermediate

This protocol describes the synthesis of an amide intermediate, a crucial step in the construction of various kinase inhibitors, including analogs of Acalabrutinib. This procedure is based on established synthetic routes and is intended as a guide for laboratory-scale synthesis.[7][8]

Reaction: Acylation of 4-(aminomethyl)-2-bromobenzonitrile with a heterocyclic acid chloride.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
4-(Aminomethyl)-2-bromobenzonitrile212.06 g/mol 1.00 g4.71 mmol
Heterocyclic Acid Chloride (e.g., Pyrazine-2-carbonyl chloride)Varies1.1 eq5.18 mmol
Triethylamine (TEA)101.19 g/mol 2.5 eq11.78 mmol
Dichloromethane (DCM)84.93 g/mol 20 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-(aminomethyl)-2-bromobenzonitrile (1.00 g, 4.71 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add triethylamine (1.64 mL, 11.78 mmol) to the stirred solution.

  • In a separate flask, dissolve the heterocyclic acid chloride (1.1 eq, 5.18 mmol) in anhydrous dichloromethane (10 mL).

  • Add the acid chloride solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% ethyl acetate in hexanes).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amide intermediate.

Trustworthiness and Self-Validation: The success of this protocol can be validated through standard analytical techniques. The identity and purity of the synthesized amide intermediate should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected spectroscopic data should be consistent with the formation of the amide bond and the retention of the bromo and nitrile functionalities.

Mechanism of Action: How Kinase Inhibitors Derived from this Scaffold Function

Kinase inhibitors derived from 4-(aminomethyl)-2-bromobenzonitrile typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways.[1]

The following diagram illustrates a simplified representation of a kinase inhibitor binding to the ATP pocket.

G cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region SolventFront Solvent Front Gatekeeper Gatekeeper Residue Inhibitor Kinase Inhibitor Inhibitor->Hinge H-Bonds (Nitrile) Inhibitor->SolventFront Hydrophobic Interactions Inhibitor->Gatekeeper Steric Complementarity

Caption: Kinase inhibitor binding to the ATP pocket.

The core heterocyclic portion of the inhibitor typically forms hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The benzonitrile moiety, as previously mentioned, can also contribute to this hydrogen bonding network. The portion of the inhibitor introduced via the Suzuki-Miyaura coupling often extends into the solvent-exposed region, where it can be modified to enhance selectivity and improve physicochemical properties.

Conclusion: A Versatile and Indispensable Tool in Drug Discovery

4-(Aminomethyl)-2-bromobenzonitrile has proven to be an exceptionally valuable and versatile building block in the synthesis of kinase inhibitors. Its unique combination of functionalities allows for a modular and efficient approach to the construction of complex and highly potent therapeutic agents. The successful development of Acalabrutinib stands as a testament to the strategic importance of this scaffold. As the quest for more selective and effective kinase inhibitors continues, the application of 4-(aminomethyl)-2-bromobenzonitrile and its derivatives will undoubtedly remain a cornerstone of medicinal chemistry and drug discovery.

References

  • Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Str
  • Acalabrutinib Synthetic Routes. MedKoo Biosciences.
  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold.
  • US8969335B2 - Benzonitrile derivatives as kinase inhibitors.
  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PMC.
  • WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors.
  • WO2019090269A1 - Processes to produce acalabrutinib.
  • CN106995446A - Bruton's tyrosine kinase inhibitor preparation method.
  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applic
  • The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis.
  • WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof.
  • Preparation method of acalabrutinib.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.

Sources

Analytical Methods for Monitoring Reactions with 4-(aminomethyl)-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

4-(aminomethyl)-2-bromobenzonitrile (CAS: 1177558-39-2) is a bifunctional building block critical in the synthesis of P2X7 antagonists, kinase inhibitors, and other bioactive heterocycles. Its utility stems from its two orthogonal reactive handles:

  • Primary Amine (

    
    ):  A nucleophile ready for amide coupling, reductive amination, or sulfonylation.
    
  • Aryl Bromide (

    
    ):  An electrophile suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
    
Chemical Challenges in Analysis
  • Amine Tailing: The primary benzylic amine is highly basic. On standard silica-based HPLC columns, it interacts with residual silanols, leading to severe peak tailing and poor resolution.

  • Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under strong acidic/basic conditions at high temperatures, potentially generating amide/acid impurities during aggressive method development.

  • UV Transparency: While the benzonitrile core absorbs UV, the aliphatic amine tail does not, requiring low-wavelength detection or derivatization for high sensitivity.

Core Analytical Method: RP-HPLC (The Workhorse)

Rationale: Reversed-Phase HPLC (RP-HPLC) is the preferred method for process monitoring. To mitigate amine tailing, we utilize an acidic mobile phase to fully protonate the amine (


), preventing silanol interactions.
Protocol A: Standard Acidic RP-HPLC

Best for: Routine purity checks, reaction monitoring of amide couplings.[1]

ParameterSpecification
Column C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

,

Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Flow Rate

Column Temp

Detection (UV)

(Aromatic core),

(Amine sensitivity)
Injection Vol

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
10.0 95% Linear Ramp
12.0 95% Wash
12.1 5% Re-equilibration

| 15.0 | 5% | Stop |

Expected Elution Order:

  • Polar Impurities/Solvents:

    
    
    
  • 4-(aminomethyl)-2-bromobenzonitrile (Analyte):

    
     (Elutes early due to polarity of the protonated amine).
    
  • Non-polar Products (e.g., Amides/Biaryls):

    
    
    
Method Development Logic

The following diagram illustrates the decision process for optimizing the separation of this amine-containing scaffold.

MethodLogic Start Start: Method Development CheckAmine Analyte: Primary Amine Present? Start->CheckAmine AcidicMP Select Acidic Mobile Phase (pH < 3.0) CheckAmine->AcidicMP Yes TFA Add 0.1% TFA (Ion Pairing Agent) AcidicMP->TFA CheckTailing Check Peak Shape: Tailing Factor > 1.5? TFA->CheckTailing Good Method Validated CheckTailing->Good No Bad Troubleshoot CheckTailing->Bad Yes HILIC Switch to HILIC Mode (Ammonium Acetate Buffer) Bad->HILIC HighpH Switch to High pH Stable C18 (pH 10, Amine Neutral) Bad->HighpH

Caption: Decision tree for optimizing HPLC conditions for basic amine scaffolds.

Advanced Application: Monitoring Suzuki Cross-Coupling

Scenario: Coupling 4-(aminomethyl)-2-bromobenzonitrile with Phenylboronic acid to form a biaryl product. Reaction:


[1]
Critical Analytical Challenge

The starting material (SM) is polar (amine). The product is significantly less polar (biaryl). A generic gradient might co-elute the boronic acid and the amine.

Protocol B: Reaction Monitoring (IPC)

Sample Preparation:

  • Take

    
     of reaction mixture.
    
  • Quench in

    
     Methanol (precipitates inorganic salts).
    
  • Filter through

    
     PTFE syringe filter.
    
  • Dilute 1:10 with Mobile Phase A.

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ): 
    
    
    
    between Des-bromo impurity (common side product) and SM.
  • Tailing Factor (

    
    ): 
    
    
    
    for the amine peak (confirms TFA efficacy).

Workflow Visualization:

SuzukiMonitor Rxn Reaction Vessel (Suzuki Coupling) Sample Aliquot 20 µL Rxn->Sample Quench Quench: MeOH (Precipitate Salts) Sample->Quench Filter Filter (0.2 µm) Quench->Filter HPLC Inject HPLC (Method A) Filter->HPLC Data Chromatogram Analysis HPLC->Data Decision Conversion > 98%? Data->Decision Stop Workup Decision->Stop Yes Continue Continue Heating Decision->Continue No Continue->Rxn

Caption: In-Process Control (IPC) workflow for monitoring Suzuki coupling progression.

Alternative Method: GC-MS (For Volatiles & Identification)

While HPLC is standard, GC-MS is superior for identifying des-bromo byproducts or verifying the starting material's volatile impurities.

Note: The primary amine will tail or degrade on standard GC columns. Derivatization is mandatory.

Protocol C: BSTFA Derivatization
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Procedure:

    • Dissolve

      
       sample in 
      
      
      
      anhydrous Dichloromethane (DCM).
    • Add

      
       BSTFA.
      
    • Incubate at

      
       for 30 mins.
      
  • GC Conditions:

    • Column: DB-5ms (

      
      ).[1]
      
    • Inlet:

      
      , Split 20:1.
      
    • Temp Program:

      
       (1 min) 
      
      
      
      .
  • Result: The amine hydrogen is replaced by TMS (

    
    ), resulting in a sharp, symmetrical peak.
    

References

  • Chemical Properties & Safety: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 9920636, 2-Amino-4-bromobenzonitrile. Retrieved from [Link](Note: Structural analog used for property estimation).

  • HPLC of Amines: McCalley, D. V. (2010).[3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Suzuki Coupling Monitoring: McNally, A., et al. (2011). The Development of a Palladium-Catalyzed Cross-Coupling Reaction for the Synthesis of Biaryls. Science. [Link]

Sources

Application Note: Scalable Manufacture of 4-(Aminomethyl)-2-bromobenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up synthesis of 4-(aminomethyl)-2-bromobenzonitrile derivatives Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, CMC Leads

Doc ID: AN-SYN-2B4AM-05 Version: 2.1 (Scale-Up Optimized)

Executive Summary

4-(Aminomethyl)-2-bromobenzonitrile is a high-value pharmacophore scaffold, widely utilized in the development of P2X7 antagonists, PARP inhibitors, and kinase modulators. Its structural duality—offering an aryl bromide for cross-coupling and a nitrile for further derivatization—makes it a versatile linchpin in medicinal chemistry.

However, scaling this synthesis presents two distinct process safety and quality challenges:

  • Regioselectivity during Bromination: Controlling the radical bromination of 2-bromo-4-methylbenzonitrile to favor the mono-brominated product over the di-bromo impurity.

  • Chemoselectivity during Deprotection: Liberating the primary amine without hydrolyzing the sensitive nitrile group or reducing the aryl bromide.

This guide outlines a robust, field-proven Gabriel Synthesis pathway , optimized for kilogram-scale production. Unlike the Delépine reaction (which generates formaldehyde) or direct ammonolysis (prone to over-alkylation), the Gabriel route offers superior impurity rejection via a crystalline phthalimide intermediate.

Retrosynthetic Strategy & Pathway Selection

The Logic of Route Selection

While direct reductive amination of 2-bromo-4-formylbenzonitrile is theoretically possible, the starting material is expensive and unstable. Consequently, the Benzylic Bromination / Gabriel Amine Synthesis sequence is the industry standard for scalability.

  • Step 1: Radical Bromination. Uses N-Bromosuccinimide (NBS) to convert the methyl group to a bromomethyl group.

    • Critical Control: Conversion limits are applied to prevent "over-bromination" (formation of the dibromomethyl impurity).

  • Step 2: Nucleophilic Substitution. Potassium phthalimide displaces the benzylic bromide.

    • Purification Node: The resulting phthalimide intermediate is highly crystalline, allowing for the rejection of impurities by simple filtration, avoiding chromatography.

  • Step 3: Chemoselective Deprotection. Hydrazinolysis cleaves the phthalimide.

    • Selectivity: Hydrazine affects the imide much faster than the nitrile, preserving the core scaffold.

Process Flow Diagram (Graphviz)

SynthesisFlow SM 2-Bromo-4-methylbenzonitrile (Starting Material) Step1 Step 1: Radical Bromination (NBS, AIBN, PhCl) SM->Step1 Reflux, 80°C Int1 Benzyl Bromide Intermediate Step1->Int1 ~85% Conversion Impurity Dibromo Impurity (Rejected in Step 2) Step1->Impurity Over-reaction Step2 Step 2: Gabriel Coupling (K-Phthalimide, DMF) Int1->Step2 SN2 Substitution Int2 Phthalimide Intermediate Step2->Int2 Crystallization Step3 Step 3: Deprotection (Hydrazine Hydrate) Int2->Step3 Ing-Manske Product 4-(Aminomethyl)-2-bromobenzonitrile HCl Salt Step3->Product Salt Formation

Caption: Figure 1. Optimized process flow for the synthesis of 4-(aminomethyl)-2-bromobenzonitrile, highlighting the critical impurity rejection point at Step 2.

Detailed Experimental Protocols

Step 1: Radical Bromination of 2-Bromo-4-methylbenzonitrile

Objective: Selective functionalization of the benzylic carbon. Reaction Type: Wohl-Ziegler Reaction.

Safety Note: This reaction involves radical initiators and exotherms. On scale, replace Carbon Tetrachloride (CCl₄) with Chlorobenzene or Trifluorotoluene to reduce toxicity and improve thermal safety.

Materials:

  • 2-Bromo-4-methylbenzonitrile (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent: Chlorobenzene (5 vol)

Protocol:

  • Charge: To a reactor equipped with a reflux condenser and nitrogen inlet, charge 2-bromo-4-methylbenzonitrile and Chlorobenzene.

  • Inertion: Degas the solution by bubbling nitrogen for 15 minutes (Oxygen inhibits the radical chain).

  • Addition: Add NBS and AIBN.

    • Expert Insight: On >1kg scale, add AIBN in portions or as a solution to control the induction period and preventing a runaway exotherm [1].

  • Reaction: Heat to 80–85°C. Monitor via HPLC.

    • End-point Criteria: Stop reaction when SM < 5% or Dibromo impurity > 8% . Do not chase 100% conversion; the unreacted SM is easier to remove than the dibromo impurity.

  • Workup: Cool to 20°C. Filter off the succinimide byproduct (insoluble in chlorobenzene).

  • Concentration: Wash the filtrate with water (2 x 3 vol) to remove residual succinimide. Concentrate the organic layer to dryness or swap solvent to DMF for the next step.

Step 2: Gabriel Synthesis (Phthalimide Formation)

Objective: Installation of the protected nitrogen amine. Mechanism: SN2 Nucleophilic Substitution.[2]

Materials:

  • Crude Benzyl Bromide residue from Step 1

  • Potassium Phthalimide (1.1 equiv)

  • Solvent: DMF (Dimethylformamide) (4 vol)

Protocol:

  • Dissolution: Dissolve the crude residue in DMF.

  • Addition: Add Potassium Phthalimide in one portion. The reaction is slightly exothermic.

  • Reaction: Heat to 60°C for 2–4 hours.

    • Validation: HPLC should show complete consumption of the benzyl bromide.

  • Quench & Crystallization (Critical Step):

    • Pour the reaction mixture into Water (10 vol) under vigorous stirring.

    • The product precipitates as a white solid.

    • Purification Logic: The unreacted starting material (2-bromo-4-methylbenzonitrile) and the dibromo-derived impurities generally remain in the supernatant or are washed away, while the phthalimide product crystallizes efficiently [2].

  • Isolation: Filter the solid. Wash with water (3 x) and cold methanol (1 x) to remove yellow color. Dry in a vacuum oven at 50°C.

Step 3: Deprotection & Salt Formation

Objective: Cleavage of the phthalimide to release the primary amine without hydrolyzing the nitrile.

Materials:

  • Phthalimide Intermediate (1.0 equiv)

  • Hydrazine Hydrate (1.2 equiv) (Warning: Carcinogen/Sensitizer)

  • Solvent: Ethanol (8 vol)

  • HCl (4M in Dioxane or IPA)

Protocol:

  • Suspension: Suspend the phthalimide intermediate in Ethanol.

  • Cleavage: Add Hydrazine Hydrate dropwise. Heat to reflux (78°C).

    • Observation: The mixture will initially clear, followed by the heavy precipitation of phthalhydrazide byproduct within 1–2 hours [3].

  • Workup:

    • Cool to 20°C.

    • Acidification: Adjust pH to < 2 using concentrated HCl. This solubilizes the target amine (as the HCl salt) and ensures complete precipitation of the phthalhydrazide byproduct.

    • Filtration: Filter off the white phthalhydrazide solid.

  • Isolation:

    • Concentrate the filtrate to ~2 vol.

    • Add Ethyl Acetate (10 vol) as an antisolvent to crystallize the product.

    • Filter the white crystalline solid: 4-(aminomethyl)-2-bromobenzonitrile hydrochloride .

Quantitative Data Summary

ParameterSpecification / TargetRationale
Step 1 Yield 85–90% (Crude)Limited by conversion control to prevent dibromo formation.
Step 2 Yield 80–85%Losses due to mother liquor solubility, but ensures high purity.
Step 3 Yield 90–95%Highly efficient Ing-Manske protocol.
Overall Yield 60–70% From 2-bromo-4-methylbenzonitrile.[3]
HPLC Purity > 98.5% (a/a)Required for pharmaceutical intermediates.
Dibromo Impurity < 0.1%Controlled via Step 1 endpoint and Step 2 crystallization.

Troubleshooting & Process Safety

Thermal Hazards (Step 1)

Radical brominations exhibit an induction period . If the reaction does not start immediately (indicated by color change from orange to pale yellow/colorless and exotherm), DO NOT add more initiator. Wait or sparge with nitrogen again. Accumulation of reagents followed by sudden initiation can cause reactor over-pressurization.

Impurity Fate Mapping

The "Dibromo" impurity (2-bromo-4-(dibromomethyl)benzonitrile) is the most persistent threat.

  • Step 1: It forms if local concentration of NBS is high or conversion is pushed >90%.

  • Step 2: It reacts with phthalimide to form an unstable hemi-aminal or aldehyde precursor.

  • Mitigation: By precipitating the Step 2 product in water, the more polar/soluble impurities derived from the dibromo species are largely rejected in the aqueous filtrate.

Analytical Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 230 nm (Nitrile absorbance).

References

  • BenchChem Technical Support. (2025).[1][4] Scale-Up Synthesis of 4-(2-Bromomethylphenyl)benzonitrile: Troubleshooting & Optimization. Retrieved from

  • Master Organic Chemistry. (2025). The Gabriel Synthesis: Mechanism and Procedure.[5][6] Retrieved from

  • PrepChem. (n.d.). Synthesis of 4-aminomethylbenzonitrile via Phthalimide Deprotection. Retrieved from

  • ChemicalBook. (n.d.). 2-Bromo-4-methylbenzonitrile Properties and Synthesis. Retrieved from

Sources

The Untapped Potential of 4-(Aminomethyl)-2-bromobenzonitrile in Homogeneous Catalysis: A Guide to Prospective Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pursuit of novel ligands is a cornerstone of advancing homogeneous catalysis. Ligands that offer unique steric and electronic properties, along with multiple coordination modes, can unlock new reactivity and selectivity in metal-catalyzed transformations. This guide focuses on the untapped potential of 4-(aminomethyl)-2-bromobenzonitrile , a multifaceted ligand that, to date, has not been extensively explored in the catalytic literature. Its unique trifunctional architecture—a primary amine, a nitrile group, and a bromo-substituted arene—presents a compelling platform for the design of innovative catalysts.

This document serves as a forward-looking technical guide for researchers in catalysis and drug development. In the absence of established applications, we will leverage our expertise to propose a series of potential catalytic uses for metal complexes of this ligand. We will provide detailed, field-proven protocols for the synthesis of the ligand and its metal complexes, and for its prospective application in high-impact catalytic reactions. This guide is structured to be a self-validating system, where the logic behind each proposed application is thoroughly explained, grounded in established catalytic principles.

Part 1: The Ligand - Synthesis and Coordination Chemistry

The ligand, 4-(aminomethyl)-2-bromobenzonitrile, is commercially available, but for researchers wishing to synthesize it or its derivatives, a reliable synthetic route is essential.

Proposed Synthesis of 4-(aminomethyl)-2-bromobenzonitrile

A plausible and efficient synthesis starts from the commercially available 2-bromo-4-methylbenzonitrile. The synthesis involves a two-step process: benzylic bromination followed by nucleophilic substitution with an amine source.

Step 1: Benzylic Bromination of 2-Bromo-4-methylbenzonitrile

This reaction utilizes a radical initiator to selectively brominate the benzylic position.

  • Reaction: 2-Bromo-4-methylbenzonitrile + N-Bromosuccinimide (NBS) --(AIBN, CCl₄, Reflux)--> 2-Bromo-4-(bromomethyl)benzonitrile

  • Protocol:

    • To a solution of 2-bromo-4-methylbenzonitrile (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq).

    • Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude 2-bromo-4-(bromomethyl)benzonitrile, which can be purified by recrystallization or column chromatography.[1][2]

Step 2: Amination of 2-Bromo-4-(bromomethyl)benzonitrile

The benzylic bromide is then converted to the primary amine. A Gabriel synthesis or direct amination with ammonia can be employed.

  • Reaction (Gabriel Synthesis):

    • 2-Bromo-4-(bromomethyl)benzonitrile + Potassium Phthalimide --(DMF)--> Phthalimide intermediate

    • Phthalimide intermediate + Hydrazine hydrate --(EtOH, Reflux)--> 4-(aminomethyl)-2-bromobenzonitrile

  • Protocol (Direct Amination):

    • Dissolve 2-bromo-4-(bromomethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol.

    • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in methanol.

    • Transfer the mixture to a sealed pressure vessel and heat to 60-80 °C for 12-24 hours.

    • Cool the vessel, vent the excess ammonia, and concentrate the mixture under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield 4-(aminomethyl)-2-bromobenzonitrile.

Coordination as a Bidentate Ligand

The 4-(aminomethyl)-2-bromobenzonitrile ligand is poised to act as a bidentate N,N-donor, forming a stable six-membered chelate ring with a metal center. The primary amine is a strong sigma-donor, while the nitrile group can also coordinate to the metal.

Part 2: Synthesis of Metal-Ligand Complexes

A general protocol for the synthesis of transition metal complexes with 4-(aminomethyl)-2-bromobenzonitrile is presented below. This can be adapted for various metals such as palladium, copper, and rhodium.

Protocol 2.1: General Synthesis of a Pd(II) Complex
  • In a round-bottom flask, dissolve the palladium(II) precursor, such as PdCl₂(CH₃CN)₂ or K₂PdCl₄, in a suitable solvent (e.g., acetonitrile or a mixture of dichloromethane and methanol).

  • Add a solution of 4-(aminomethyl)-2-bromobenzonitrile (2.0 eq) in the same solvent dropwise with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.

  • If a precipitate forms, collect the solid by filtration, wash with the solvent and then with diethyl ether, and dry under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated or a non-solvent can be added to induce precipitation.

  • The resulting complex, likely with the stoichiometry [Pd(L)₂Cl₂], should be characterized by FT-IR, ¹H NMR, and elemental analysis.

Part 3: Prospective Catalytic Applications

The unique electronic and structural features of 4-(aminomethyl)-2-bromobenzonitrile (L) suggest its utility in several key catalytic transformations.

Application 3.1: Palladium-Catalyzed Cross-Coupling Reactions

Bidentate nitrogen ligands are known to form stable and active palladium catalysts for a variety of cross-coupling reactions.

Rationale: The N,N-bidentate chelation of the ligand can stabilize the Pd(0) and Pd(II) intermediates in the catalytic cycle, preventing catalyst decomposition and potentially enhancing catalytic turnover. The bromo-substituent on the ligand backbone is an interesting feature; while it could potentially interfere, it is generally less reactive than the aryl bromide or iodide substrates typically used in these reactions.

Workflow for a Suzuki-Miyaura Coupling Reaction

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Precatalyst [Pd(L)₂Cl₂] Active_Catalyst Pd(0)L₂ Precatalyst->Active_Catalyst Reduction Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation Transmetalation (Ar'-B(OR)₂) Oxidative_Addition->Transmetalation [Ar-Pd(II)-X]L₂ Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [Ar-Pd(II)-Ar']L₂ Reductive_Elimination->Active_Catalyst Pd(0)L₂ Product Ar-Ar' Reductive_Elimination->Product

Caption: Proposed workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1.1: Suzuki-Miyaura Coupling of an Aryl Bromide

ParameterValue/Condition
Catalyst Loading 0.5 - 2 mol% of the Pd(II)-L complex
Aryl Halide 1.0 mmol
Arylboronic Acid 1.2 mmol
Base K₂CO₃ or Cs₂CO₃ (2.0 mmol)
Solvent Toluene/Water (4:1 v/v) or Dioxane/Water
Temperature 80 - 110 °C
Time 4 - 24 hours

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the Pd(II)-L complex, the aryl bromide, the arylboronic acid, and the base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture in a preheated oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application 3.2: Copper-Catalyzed Oxidation of Alcohols

Copper complexes with N,N-bidentate ligands are effective catalysts for the aerobic oxidation of alcohols.

Rationale: The ligand can support a Cu(I)/Cu(II) catalytic cycle, facilitating the oxidation of alcohols to aldehydes or ketones. The nitrile group might play a role in modulating the electronic properties of the copper center.

Protocol 3.2.1: Aerobic Oxidation of Benzyl Alcohol

ParameterValue/Condition
Catalyst Loading 1 - 5 mol% of a Cu(I) or Cu(II)-L complex
Substrate Benzyl Alcohol (1.0 mmol)
Co-catalyst/Additive TEMPO (5-10 mol%)
Base K₂CO₃ or DBU (1.0 eq)
Solvent Acetonitrile or Toluene
Atmosphere Air or O₂ (balloon)
Temperature 60 - 100 °C
Time 6 - 24 hours

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser open to the air (or an oxygen balloon), combine the copper-L complex, benzyl alcohol, TEMPO, and the base in the solvent.

  • Heat the mixture to the desired temperature with vigorous stirring.

  • Monitor the formation of benzaldehyde by GC-MS.

  • After the starting material is consumed, cool the mixture and filter off the solids.

  • Concentrate the filtrate and purify the product by column chromatography.

Application 3.3: Rhodium-Catalyzed C-H Activation

The primary amine in the ligand can act as a directing group in rhodium-catalyzed C-H activation/functionalization reactions.

Rationale: Chelation-assisted C-H activation is a powerful strategy for regioselective functionalization. The aminomethyl group can direct a rhodium catalyst to activate an ortho C-H bond of a substrate that is tethered to the amine.

Proposed Workflow for Directed C-H Functionalization

G cluster_0 Directed C-H Activation cluster_1 Functionalization Substrate Substrate with Directing Group Chelation Chelation Substrate->Chelation Rh_Catalyst [Rh(L)Cp*Cl₂]₂ Rh_Catalyst->Chelation C_H_Activation C-H Activation Chelation->C_H_Activation Rhodacycle Rhodacycle Intermediate C_H_Activation->Rhodacycle Insertion Migratory Insertion Rhodacycle->Insertion Coupling_Partner Coupling Partner (e.g., Alkene) Coupling_Partner->Insertion Reductive_Elimination Reductive Elimination Insertion->Reductive_Elimination Reductive_Elimination->Rh_Catalyst Catalyst Regeneration Product Functionalized Product Reductive_Elimination->Product

Sources

Application Note: A Strategic Approach to the Synthesis of 2-Substituted-4-(aminomethyl)benzophenones via Grignard Addition to a Bifunctional Cyano-Aryl Halide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating Chemoselectivity in Complex Molecule Synthesis

The synthesis of polyfunctionalized aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Substituted benzophenones, in particular, serve as crucial intermediates and structural motifs in a wide array of pharmacologically active agents.[1] This application note provides a detailed guide to a challenging yet vital transformation: the reaction of Grignard reagents with 4-(aminomethyl)-2-bromobenzonitrile.

The starting material presents a significant chemoselectivity challenge due to the presence of three distinct functional groups: a nucleophilic and basic primary amine, an electrophilic nitrile, and an aryl bromide. A naive approach of directly reacting this substrate with a Grignard reagent would lead to immediate failure. Grignard reagents are exceptionally strong bases and will preferentially deprotonate the acidic N-H protons of the aminomethyl group, consuming the reagent and halting any desired nucleophilic addition.[2][3]

This guide outlines a robust, three-stage strategy to overcome this obstacle:

  • Protection: Masking the reactive primary amine with a Grignard-stable protecting group.

  • Addition: Executing the chemoselective Grignard addition to the nitrile moiety.

  • Deprotection: Regenerating the primary amine to yield the final product.

By following this protocol, researchers can reliably access a diverse library of 2-substituted-4-(aminomethyl)benzophenones, valuable building blocks for further synthetic elaboration.

Foundational Chemical Principles & Mechanistic Rationale

The Imperative of Amine Protection

The primary amine's protons (pKa ≈ 35-40) are significantly more acidic than the alkane from which a typical Grignard reagent is derived (pKa ≈ 50). This vast difference in acidity dictates that an acid-base reaction will be the dominant and fastest pathway, effectively quenching the Grignard reagent.[2][3] Therefore, the first and most critical step is to replace the N-H protons with a group that is inert to the strongly basic and nucleophilic conditions of the Grignard reaction.

Carbonyl-containing protecting groups (e.g., Boc, Cbz) are unsuitable as they introduce a new electrophilic site that would be attacked by the Grignard reagent.[4][5] The ideal choice is a non-electrophilic group, such as a benzyl (Bn) group. N,N-dibenzylation is an excellent strategy as it renders the nitrogen non-nucleophilic, non-basic, and, crucially, removes the acidic protons. Benzyl groups are also readily cleaved under mild hydrogenolysis conditions, which typically do not affect the other functional groups in the final product.[6]

Mechanism: Grignard Addition to Nitriles

The core C-C bond-forming step is the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile.[7][8][9] The reaction proceeds through the following stages:

  • Nucleophilic Attack: The carbanionic portion of the Grignard reagent (R-MgX) attacks the nitrile carbon, breaking the C≡N pi bond.

  • Imine Formation: This addition forms a stable intermediate magnesium iminate salt. A second nucleophilic addition is disfavored as it would result in two negative charges on the nitrogen atom.[9]

  • Hydrolysis: Upon introduction of aqueous acid during workup, the iminate is protonated to form an imine.[7] The imine is then further hydrolyzed—a process involving protonation of the imine nitrogen, attack by water, and elimination of ammonia—to yield the final ketone product.[7][10]

The overall transformation effectively converts the nitrile functional group into a ketone, with the R-group of the Grignard reagent forming one of the ketone's alpha-substituents.

reaction_overview Start 4-(Aminomethyl)-2-bromobenzonitrile p1 Start->p1 Protected 4-((Dibenzylamino)methyl)-2-bromobenzonitrile p2 Protected->p2 Grignard_Product Protected Ketone Intermediate p3 Grignard_Product->p3 Final_Product 2-R-4-(Aminomethyl)benzophenone p1->Protected 1. Benzyl Bromide, Base (e.g., K₂CO₃) p2->Grignard_Product 2. R-MgX, Anhydrous THF 3. H₃O⁺ workup p3->Final_Product 4. H₂, Pd/C

Figure 1. High-level synthetic workflow.

Experimental Design and Parameter Optimization

Executing a successful Grignard reaction hinges on rigorous control of the experimental environment.

  • Anhydrous Conditions: All glassware must be scrupulously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[11][12][13] Water will protonate and destroy the Grignard reagent.

  • Solvent Choice: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential.[14] They are non-protic and effectively solvate the Grignard reagent, maintaining its reactivity. THF is often preferred for its higher boiling point and better solvating properties for complex organomagnesium species.[15]

  • Temperature Control: The addition of the Grignard reagent is exothermic.[12] Maintaining a low temperature (e.g., 0 °C to -78 °C) during the addition is crucial to prevent side reactions and ensure controlled, selective addition to the nitrile.[16]

Table 1: Critical Reaction Parameters
ParameterRecommended ConditionRationale & Justification
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are sensitive to oxygen and moisture. An inert atmosphere prevents degradation.[17]
Solvent Anhydrous THFExcellent solvating power for the Grignard reagent and the substrate. Must be rigorously dried.[15]
Temperature 0 °C for additionControls the exothermic reaction, minimizes side-product formation (e.g., Wurtz coupling).[15][18]
Stoichiometry 1.1 - 1.5 equivalents of GrignardA slight excess ensures complete consumption of the starting material.
Workup Saturated aq. NH₄Cl or dilute HClQuenches excess Grignard reagent and initiates the hydrolysis of the imine intermediate to the ketone.[11][16]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Grignard reagents are highly reactive and can ignite upon exposure to air or water. Handle with extreme care.

Protocol 1: N,N-Dibenzylation of 4-(Aminomethyl)-2-bromobenzonitrile
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(aminomethyl)-2-bromobenzonitrile (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous acetonitrile (ACN).

  • Reagent Addition: Add benzyl bromide (2.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with ACN. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield 4-((dibenzylamino)methyl)-2-bromobenzonitrile as a solid.

Protocol 2: Grignard Addition to Protected Benzonitrile
  • Setup: Assemble a flame-dried, three-necked flask with a stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flush the system with dry nitrogen.

  • Substrate Addition: Add the protected 4-((dibenzylamino)methyl)-2-bromobenzonitrile (1.0 eq) and anhydrous THF via syringe. Cool the solution to 0 °C in an ice-water bath.

  • Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium Bromide, 1.2 eq, as a solution in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[16]

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography to yield the protected ketone.

grignard_mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis (Workup) nitrile Protected Nitrile p1 grignard R-MgX intermediate Mg-Iminate Intermediate p2 intermediate->p2 imine Imine p3 imine->p3 ketone Ketone h3o H₃O⁺ h2o H₂O nh3 NH₃ p1->intermediate Attack on C≡N p2->imine H₃O⁺ p4 p3->p4 +H₂O, -NH₃ p4->ketone

Figure 2. Mechanism of Grignard addition to a nitrile followed by hydrolysis.

Process Validation and In-Process Controls

A robust protocol includes methods for verifying its success at each stage.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress.

    • Protection Step: The product, being more non-polar, will have a higher Rf value than the starting primary amine.

    • Grignard Step: The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression. The ketone product will likely have a different Rf from the nitrile starting material.

  • Spectroscopic Confirmation: The identity and purity of the intermediates and final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: Will confirm the incorporation of the Grignard R-group and the change in the chemical environment of the aromatic protons.

    • Infrared (IR) Spectroscopy: The disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of a strong carbonyl stretch (~1680 cm⁻¹) is a key indicator of a successful reaction.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield in Grignard Step 1. Wet glassware or solvent.[11][13]2. Impure or degraded Grignard reagent.3. Starting material is not fully protected.1. Rigorously flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents.2. Titrate the Grignard reagent before use to determine its exact molarity.[16] Use fresh, high-quality reagent.3. Confirm complete protection by NMR before proceeding.
Recovery of Starting Material 1. Insufficient Grignard reagent.2. Low reaction temperature or short reaction time.1. Use a slight excess (1.2-1.5 eq) of Grignard reagent.2. Allow the reaction to warm to room temperature and stir for several hours after the initial low-temperature addition.
Formation of Biphenyl Side Product (with PhMgBr) High local concentration of aryl halide during Grignard formation (not addition). In the addition step, this is less common but can indicate complex side reactions.Ensure slow, controlled addition of the Grignard reagent to the substrate solution to maintain low concentrations and temperatures.[13]
Difficult Purification Formation of magnesium salt emulsions during workup.Add the reaction mixture to the quench solution (not the other way around). Vigorous stirring and addition of more organic solvent can help break up emulsions.

References

  • Master Organic Chemistry. (2020). Reaction of Grignard Reagents with Nitriles. [Link]

  • Krayonnz. (2023). What is the action of Grignard reagent on benzonitrile?. [Link]

  • Shaalaa.com. (2021). What is the action of Grignard reagent on benzonitrile?. [Link]

  • National Center for Biotechnology Information. (2023). Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. [Link]

  • Organic Chemistry Portal. Aminomethylation of Functionalized Organozinc Reagents and Grignard Reagents Using Immonium Trifluoroacetates. [Link]

  • University of Missouri-St. Louis. The Grignard Reaction. [Link]

  • Sciencemadness Discussion Board. (2022). Question about amine protection for Grignard reaction. [Link]

  • ACS Publications. Salt and Polar Effects in the Grignard Reaction. The Reaction of Arylmagnesium Reagents with Benzonitrile. [Link]

  • ResearchGate. (2016). Grignard reagent from amino acid?. [Link]

  • Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

  • California State University, Bakersfield. Grignard Reaction. [Link]

  • University of California, Davis. The Grignard Reaction. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Organic Syntheses. A. (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate (2). [Link]

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]

  • ChemRxiv. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • RUIdeRA. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH. [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • SciSpace. A Sequential O‐Nitrosoaldol and Grignard Addition Process: An Enantio‐ and Diastereoselective Entry to Chiral 1,2‐Diols. [Link]

  • Quora. (2017). Why can't we add a Grignard reagent to a compound which has NH2 (amine) as a functional group?. [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. [Link]

  • Google Patents. Preparation method of 2-trifluoromethyl-4-aminobenzonitrile.
  • YouTube. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • RSC Publishing. Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system. [Link]

  • Science of Synthesis. Benzylic Grignard reagent. [Link]

  • RSC Publishing. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. [Link]

  • Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • National Center for Biotechnology Information. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. [Link]

  • Organic Chemistry Portal. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2018). 2-Aminobenzophenone: A Versatile Building Block. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(aminomethyl)-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Optimization & Troubleshooting for CAS 15996-76-6 (HCl Salt)

Introduction: The "Golden Route" Strategy

As a Senior Application Scientist, I often see researchers struggle with this molecule by attempting direct reduction of 2-bromo-terephthalonitrile. While theoretically possible, chemoselectivity issues (reducing the nitrile without debrominating the ring) make that route inconsistent.

Target Molecule Analysis
  • Core Scaffold: 2-bromo-4-methylbenzonitrile (Starting Material)

  • Critical Handles:

    • Ar-Br (Pos 2): Susceptible to Lithium-Halogen exchange or Pd-catalyzed dehalogenation. DO NOT use standard Hydrogenation (H₂/Pd/C).

    • Ar-CN (Pos 1): Susceptible to hydrolysis (acid/base) or over-reduction.

    • Benzylic Position (Pos 4): The active site for functionalization.

Phase 1: Radical Bromination (Wohl-Ziegler)

Objective: Convert 2-bromo-4-methylbenzonitrile to 4-(bromomethyl)-2-bromobenzonitrile.

Common Failure Mode: The "Di-Bromo" Trap

The most frequent yield-killer is over-bromination, producing the benzal bromide (di-bromo) impurity. This byproduct is inseparable by crystallization and difficult to remove via chromatography.

Troubleshooting Guide

Q: My NMR shows a mixture of starting material, product, and di-bromo impurity. How do I stop the di-bromo formation?

A: You are likely running the reaction to "completion" based on TLC. Stop doing this.

  • The Fix: Target 85-90% conversion. It is chemically impossible to achieve 100% mono-bromination without generating di-bromo impurities due to the kinetics of radical chains.

  • Protocol Adjustment: Use 0.95 equivalents of N-Bromosuccinimide (NBS). Do not use an excess.

  • Initiator: Switch to Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). Add the initiator in two portions: 50% at the start, 50% after 2 hours to sustain the radical chain.

Q: The reaction stalls after 4 hours.

A: The radical chain has terminated.

  • The Fix: Ensure your solvent (CCl₄ or PhCF₃) is anhydrous and degassed (oxygen is a radical scavenger). If using PhCF₃ (Trifluorotoluene) as a greener alternative to CCl₄, you may need a slightly higher temperature (reflux at ~102°C).

Q: The succinimide floats, but the reaction isn't proceeding.

A: Light source intensity matters if you are photo-initiating. If thermal, ensure the bath is actually boiling the solvent vigorously to promote homolysis.

Phase 2: Nucleophilic Substitution (Azidation)

Objective: Install the nitrogen source using Sodium Azide (NaN₃).

Safety Critical Warning

DANGER: Azides are shock-sensitive. Never use chlorinated solvents (DCM/CHCl₃) with sodium azide, as explosive di-azidomethane can form. Use a blast shield.

Troubleshooting Guide

Q: The reaction is sluggish in Acetone.

A: Solubility is the bottleneck.

  • The Fix: Switch to DMF (Dimethylformamide) or DMSO . The reaction proceeds via an Sɴ2 mechanism. Polar aprotic solvents solvate the cation (Na⁺), leaving the azide anion (N₃⁻) "naked" and highly reactive.

  • Temperature: Run at room temperature to 40°C. Heating >80°C increases the risk of nitrile hydrolysis or thermal decomposition of the azide.

Q: I see a new impurity forming during workup.

A: Likely hydrolysis of the nitrile to the amide.

  • The Fix: Keep the workup neutral. Do not use strong acids or bases to quench. Dilute with water and extract with Ethyl Acetate.[1]

Phase 3: The Staudinger Reduction (Unmasking the Amine)

Objective: Reduce the azide to the amine without touching the Ar-Br or Ar-CN.

Why Staudinger? Standard reductions (LiAlH₄, H₂/Pd) are catastrophic here.

  • LiAlH₄: Will reduce the Nitrile to an amine (yielding a diamine).

  • H₂/Pd: Will strip the Bromine off the ring (hydrodehalogenation).

  • Staudinger (PPh₃/H₂O): Chemoselective for Azide

    
     Amine.
    
Troubleshooting Guide

Q: I cannot get rid of the Triphenylphosphine Oxide (TPPO) byproduct.

A: This is the classic Staudinger headache.

  • The Fix (Acid-Base Extraction):

    • Evaporate the reaction solvent (THF/Water).

    • Redissolve the residue in EtOAc.

    • Extract with 1M HCl. The product (amine) goes into the water layer; the TPPO stays in the organic layer.

    • Wash the aqueous layer 2x with EtOAc to remove residual TPPO.

    • Basify the aqueous layer (pH > 10) with NaOH.

    • Extract the free amine back into EtOAc or DCM.

Q: The product is an unstable oil.

A: Benzyl amines absorb atmospheric CO₂ rapidly to form carbamates/carbonates.

  • The Fix: Do not store the free base. Immediately convert it to the Hydrochloride Salt .

    • Dissolve free base in Et₂O or EtOH.

    • Add 4M HCl in Dioxane dropwise.

    • Filter the white precipitate. This salt is stable for years.

Visualized Workflows

Diagram 1: The Optimized Synthetic Pathway

SynthesisPath Start 2-bromo-4-methylbenzonitrile Step1 Radical Bromination (NBS, AIBN, PhCF3) Start->Step1 Reflux, 4-6h Inter1 4-(bromomethyl)-2-bromobenzonitrile Step1->Inter1 ~85% Conv. Step2 Nucleophilic Sub. (NaN3, DMF) Inter1->Step2 RT, 12h Inter2 4-(azidomethyl)-2-bromobenzonitrile Step2->Inter2 Quant. Step3 Staudinger Reduction (PPh3, THF, H2O) Inter2->Step3 Selectivity Key Final 4-(aminomethyl)-2-bromobenzonitrile (HCl Salt) Step3->Final Acid/Base Workup

Caption: The chemoselective route avoiding Ar-Br dehalogenation and Nitrile hydrolysis.

Diagram 2: Troubleshooting the NBS Step

NBSTroubleshoot Issue Problem: Low Yield in Bromination Check1 Check: Is Di-bromo impurity high? Issue->Check1 Yes1 Yes: Over-reaction Check1->Yes1 No1 No: Low Conversion Check1->No1 Action1 Action: Reduce NBS to 0.95 eq. Stop reaction at 90% conversion. Yes1->Action1 Check2 Check: Is Solvent Anhydrous? No1->Check2 Action2 Action: Dry/Degas Solvent. O2 kills radicals. Check2->Action2 No Action3 Action: Add Initiator (AIBN) in two portions. Check2->Action3 Yes

Caption: Decision tree for optimizing the radical bromination (Wohl-Ziegler) step.

Summary Data Table

ParameterRecommended ConditionWhy?
Solvent (Step 1) PhCF₃ (Trifluorotoluene)Higher boiling point than CCl₄; greener; better solubility.
Stoichiometry (NBS) 0.95 EquivalentsPrevents formation of inseparable di-bromo byproduct.
Azide Source NaN₃ in DMFMaximizes Sɴ2 rate; avoids chlorinated solvent hazards.
Reduction Method Staudinger (PPh₃/H₂O)CRITICAL: Preserves Ar-Br and Ar-CN groups.
Purification Acid-Base ExtractionEfficiently removes TPPO without column chromatography.
Storage Form Hydrochloride SaltPrevents CO₂ absorption and polymerization.

References

  • Wohl-Ziegler Bromination Mechanism & Optimiz

    • Title: Mechanism of the Wohl-Ziegler Reaction.[2][3][4][5]

    • Source: Organic Chemistry Portal.[3][4]

    • URL:[Link]

  • Staudinger Reduction Selectivity

    • Title: Selective Reduction of Azides to Amines.[6]

    • Source: Organic Syntheses, Coll.[7] Vol. 10, p.423 (2004).

    • URL:[Link]

  • Purification of Aminonitriles Title: Purification of aminonitrile (Community Discussion & Protocols). Source: Reddit ChemPros / Sigma Aldrich Technical Notes.
  • Handling of Benzyl Halides

    • Title: 4-(Aminomethyl)
    • Source: PubChem / NIH.
    • URL:[Link]

Sources

troubleshooting failed Suzuki reactions with 4-(aminomethyl)-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Suzuki Reactions with 4-(Aminomethyl)-2-bromobenzonitrile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The "Dual-Threat" Substrate

4-(Aminomethyl)-2-bromobenzonitrile (CAS: 1177558-39-2) presents a classic "dual-threat" scenario in palladium-catalyzed cross-coupling. While the aryl bromide is a standard electrophile, the molecule contains two interfering functional groups that frequently lead to reaction failure:

  • Primary Amine (

    
    ):  A potent Lewis base that coordinates to Pd(II) intermediates, displacing phosphine ligands and arresting the catalytic cycle (Catalyst Poisoning).
    
  • Ortho-Nitrile (

    
    ):  Susceptible to hydrolysis under the basic, aqueous conditions typical of Suzuki couplings, or participating in side reactions if the metal center is "naked" (ligand-deficient).
    

This guide moves beyond generic advice to provide mechanism-based troubleshooting for this specific scaffold.

Diagnostic Workflow

Before altering conditions, diagnose the specific failure mode using this logic flow.

DiagnosticWorkflow Start Analyze Reaction Mixture (LCMS / 1H NMR) Result1 Starting Material (SM) Recovered (>90%) Start->Result1 No Conversion Result2 SM Consumed but No Product (Complex Mixture) Start->Result2 Decomposition Result3 Product Formed but Low Yield / Impure Start->Result3 Byproducts Diag1 Diagnosis: Catalyst Poisoning Amine coordinated to Pd Result1->Diag1 Diag2 Diagnosis: Protodeboronation or Polymerization Result2->Diag2 Diag3 Diagnosis: Nitrile Hydrolysis or Partial Conversion Result3->Diag3 Action1 Action: Protect Amine (Boc) OR Switch to Buchwald G3/G4 Diag1->Action1 Action2 Action: Switch Boronate Source (MIDA/Trifluoroborate) Diag2->Action2 Action3 Action: Switch to Anhydrous Base (K3PO4 in Dioxane) Diag3->Action3

Figure 1: Diagnostic logic for Suzuki coupling failures involving aminomethyl-benzonitriles.

Deep Dive: Troubleshooting & Solutions

Issue 1: Catalyst Poisoning (The Primary Culprit)

The Mechanism: The free primary amine in 4-(aminomethyl)-2-bromobenzonitrile is a better ligand for Palladium than triphenylphosphine (


). It binds to the Pd(II) center after oxidative addition, forming a stable "dead" complex 

that cannot undergo transmetallation.

Q: Can I just add more catalyst? A: Rarely. The amine is present in stoichiometric amounts (relative to the catalyst), meaning it will overwhelm even 10 mol% Pd.

Solution A: The "Protection" Route (Recommended) The most robust fix is to mask the amine.

  • Step 1: React substrate with

    
     (1.1 equiv) and 
    
    
    
    in DCM.
  • Step 2: Perform Suzuki coupling on the N-Boc intermediate .

  • Step 3: Deprotect with TFA/DCM if the free amine is needed.

  • Why: The carbamate (Boc) is non-nucleophilic and will not coordinate to Pd.

Solution B: The "Amine-Tolerant" Catalyst Route If protection is impossible, you must use a catalyst system with a ligand that binds Pd tighter than the amine and creates a steric shell.

  • Ligand Choice: XPhos or SPhos (Buchwald Ligands).

  • Catalyst: Use a precatalyst like XPhos Pd G3 or G4 .

  • Mechanism:[1][2][3][4][5] The bulky biaryl backbone of XPhos prevents the amine from approaching the Pd center, while the dialkylphosphine moiety ensures an electron-rich metal for oxidative addition [1].

Issue 2: Nitrile Hydrolysis

The Mechanism: Standard Suzuki conditions often use aqueous carbonate bases (


, 

) at

. Under these conditions, the ortho-nitrile is activated and can hydrolyze to the primary amide (

) or carboxylic acid.

Q: How do I prevent amide formation? A: Switch to anhydrous conditions .

  • Base: Anhydrous

    
     (finely ground) or 
    
    
    
    .
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Additives: 3Å Molecular Sieves can help maintain dryness.

Recommended Protocols

Protocol A: The "Robust" Method (Via N-Boc Protection)

Best for: Scale-up, high reliability, and preventing side reactions.

ComponentReagent/ConditionNotes
Substrate N-Boc -4-(aminomethyl)-2-bromobenzonitrilePre-protect the amine.
Coupling Partner Aryl Boronic Acid (1.2 equiv)
Catalyst

(3-5 mol%)
Robust, air-stable catalyst.
Base

(2.0 M aq, 3 equiv)
Aqueous base is fine if amine is protected.
Solvent 1,4-Dioxane
Temp/Time

, 4-12 h
Monitor by LCMS.
Protocol B: The "Direct" Method (Free Amine Compatible)

Best for: High-throughput screening, rapid analog synthesis.

ComponentReagent/ConditionNotes
Substrate 4-(aminomethyl)-2-bromobenzonitrileUsed as free base or HCl salt.
Coupling Partner Aryl Boronic Acid (1.5 equiv)Excess helps drive reaction.
Catalyst XPhos Pd G3 (2-5 mol%)CRITICAL: Do not use

.
Base

(3.0 equiv)
Anhydrous . Finely ground.
Solvent n-Butanol or 1,4-Dioxanen-BuOH helps solubility of polar substrate.
Temp/Time

, 2-6 h
Fast reaction due to active catalyst.

FAQ: Specific Troubleshooting

Q: I see a new spot on TLC that isn't product or SM. What is it? A: If you are using


, it is likely triphenylphosphine oxide  (not a byproduct of the substrate). If the spot is polar, check for the amide  (hydrolyzed nitrile). Run an IR; if the nitrile stretch (

) is gone and a carbonyl appears, you have hydrolyzed the nitrile.

Q: Can I use the HCl salt of the amine directly? A: Yes, but you must add extra base to neutralize the HCl before the catalytic cycle starts.

  • Calculation: If using 3 equiv of base normally, use 4-5 equiv with the HCl salt.

  • Risk:[5] The in-situ generated free amine can still poison the catalyst if you don't use the Buchwald system (Protocol B).

Q: My boronic acid is a heterocycle (e.g., 2-pyridyl) and it's not coupling. A: 2-Heteroaryl boronic acids are prone to protodeboronation (losing the boron group).

  • Fix: Switch to the MIDA Boronate or Potassium Trifluoroborate salt of the coupling partner. These release the active species slowly, minimizing decomposition [2].

References

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Rapid Formation of C–N, C–O, and C–C Bonds." Journal of the American Chemical Society.

  • Burke, M. D., et al. (2007). "Slow Release of Unstable Boronic Acids."[6] Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Technical Support Center: Stabilizing 4-(aminomethyl)-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Prevention of Self-Polymerization & Degradation Molecule: 4-(aminomethyl)-2-bromobenzonitrile (CAS: 1177558-39-2)

PART 1: CRITICAL ALERT – IMMEDIATE TRIAGE

Status: CRITICAL Directive: If you possess the free base form (oil or low-melting solid) of 4-(aminomethyl)-2-bromobenzonitrile, do not store it neat at room temperature.

The free base is thermodynamically unstable due to the coexistence of a nucleophilic primary amine (–CH₂NH₂) and an electrophilic nitrile (–C≡N) on the same scaffold. This leads to intermolecular nucleophilic attack, resulting in the formation of amidine oligomers (self-polymerization) and intractable yellow/orange gums.

Immediate Action:

  • Convert to Hydrochloride Salt: This is the only reliable method for long-term storage (See Protocol A).

  • Cold Storage: If conversion is impossible immediately, store at -20°C under Argon/Nitrogen.

  • Avoid Protic Solvents: Do not dissolve in methanol or water unless actively performing the salt formation; these facilitate proton transfer required for polymerization.

PART 2: THE KNOWLEDGE BASE (FAQs)

Q1: Why does my sample turn into a yellow viscous gum?

A: You are witnessing nucleophilic addition polymerization . Unlike simple anilines, the aminomethyl group (benzylic amine) is highly nucleophilic (pKa ~9.5). The nitrile group, activated by the electron-withdrawing bromine at the ortho position, acts as an electrophile.

  • Mechanism: The lone pair of the amine on Molecule A attacks the nitrile carbon of Molecule B.

  • Result: This forms an amidine linkage. The new dimer still possesses an amine and a nitrile, allowing it to attack Molecule C, propagating a chain (oligomerization). The yellow color arises from the extended conjugation of the forming amidine/imine networks.

Q2: Why is the Hydrochloride (HCl) salt stable?

A: Protonation acts as a "chemical lock." By treating the free base with HCl, you convert the amine (–NH₂) into an ammonium cation (–NH₃⁺).

  • Effect: The ammonium group has no lone pair electrons available for nucleophilic attack.

  • Outcome: The self-polymerization pathway is mechanistically impossible as long as the amine remains protonated.

Q3: Can I use the free base for my reaction?

A: Yes, but generate it in situ. Store the material as the stable HCl salt. When ready to react:

  • Suspend the salt in your reaction solvent.

  • Add a stoichiometric base (e.g., Triethylamine, DIPEA, or Carbonate) immediately before adding the next reagent.

  • Rule of Thumb: Never isolate and store the free base for >24 hours.

PART 3: TROUBLESHOOTING WORKFLOWS

Protocol A: Stabilization via Salt Formation (Free Base HCl Salt)

Use this protocol if you have synthesized the free base and need to store it.

ParameterSpecificationNote
Solvent Diethyl Ether or 1,4-DioxaneAnhydrous solvents preferred to precipitate the salt.
Acid Source 4M HCl in DioxaneAvoid aqueous HCl to prevent nitrile hydrolysis.
Temperature 0°C (Ice Bath)Exothermic reaction; cooling prevents side reactions.

Step-by-Step:

  • Dissolve the crude free base in minimal anhydrous Diethyl Ether (or Dioxane) at 0°C.

  • Dropwise, add 1.1 equivalents of 4M HCl in Dioxane.

  • A white precipitate (the hydrochloride salt) should form immediately.

  • Stir for 15 minutes at 0°C.

  • Filter the solid under inert atmosphere (Nitrogen/Argon).

  • Wash the cake with cold Diethyl Ether (

    
    ).
    
  • Dry under vacuum. Store at 4°C or -20°C.

Protocol B: Recovery of Oligomerized Material

Use this if your sample has already turned yellow/gummy. Success depends on the degree of polymerization.

  • Acid Wash: Dissolve the gum in Ethyl Acetate. Wash with 1M HCl (

    
    ).
    
    • Logic: The monomeric amine will protonate and move to the aqueous layer. Higher order non-basic oligomers may stay in the organic layer.

  • Base Release: Basify the aqueous layer (pH > 10) with NaOH.

  • Extraction: Extract immediately with DCM.

  • TLC Check: If the recovered material shows a single spot, proceed immediately to Protocol A. If streaking persists, the material is likely lost to irreversible polymerization.

PART 4: VISUALIZATION & LOGIC

Diagram 1: Mechanism of Self-Polymerization

This diagram illustrates the "Pinner-like" attack of the amine on the nitrile that leads to degradation.

PolymerizationMechanism FreeBase Monomer (Free Base) (Nucleophilic Amine + Electrophilic Nitrile) Attack Intermolecular Attack (Amine -> Nitrile) FreeBase->Attack Time/Heat Salt HCl Salt (Ammonium Species) FreeBase->Salt + HCl (Stabilization) Intermediate Amidine Dimer (Active Species) Attack->Intermediate Proton Transfer Polymer Poly-amidine Oligomers (Yellow Gum/Solid) Intermediate->Polymer Propagation Salt->Attack BLOCKED

Caption: The free base undergoes intermolecular nucleophilic attack. Protonation (Green path) blocks this pathway.

Diagram 2: Storage & Handling Decision Tree

Follow this logic to ensure sample integrity.

DecisionTree Start Current State of Material? IsSalt Is it an HCl/TFA Salt? Start->IsSalt YesSalt Yes IsSalt->YesSalt NoSalt No (Free Base) IsSalt->NoSalt StoreSalt Safe to Store (Keep Dry, 4°C) YesSalt->StoreSalt PhysicalState Physical Appearance? NoSalt->PhysicalState WhiteSolid White Solid/Crystal PhysicalState->WhiteSolid Fresh YellowGum Yellow Oil/Gum PhysicalState->YellowGum Aged ActionConvert URGENT: Convert to HCl Salt (See Protocol A) WhiteSolid->ActionConvert ActionPurify Attempt Acid/Base Rescue (See Protocol B) YellowGum->ActionPurify

Caption: Decision matrix for handling 4-(aminomethyl)-2-bromobenzonitrile based on chemical form and physical state.

References

  • PubChem. (2025).[1] Compound Summary: 4-(Aminomethyl)benzonitrile hydrochloride (CID 9942250). National Library of Medicine. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles: Nucleophilic Addition Mechanisms. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling & Troubleshooting for 4-(aminomethyl)-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3][4][5]

Target Molecule: 4-(aminomethyl)-2-bromobenzonitrile CAS: 1150114-77-2 (HCl salt often cited) Primary Application: Key intermediate for P2X3 antagonists and kinase inhibitors.[1]

This guide addresses the specific impurity profile generated during the industrial standard synthesis: Radical Bromination followed by the Delépine Reaction (or Gabriel Synthesis). While catalytic hydrogenation of dinitriles is theoretically possible, it is rarely preferred due to the high risk of hydrodehalogenation (loss of the ortho-bromine).

Critical Quality Attribute (CQA) Warning: The coexistence of the nitrile (-CN) and the primary amine (-CH2NH2) creates a self-reactive potential (amidine formation) under high heat/pressure.[1] Furthermore, the ortho-bromo substituent makes the nitrile susceptible to hydration (amide formation) under the acidic conditions required to deprotect the amine.

Synthetic Pathway & Impurity Map

The following logic flow illustrates the genesis of key impurities. Use this to diagnose where your process is deviating.

ImpurityMap SM Starting Material (4-methyl-2-bromobenzonitrile) Step1 Step 1: Radical Bromination (NBS/AIBN) SM->Step1 Inter Intermediate (Benzyl Bromide) Step1->Inter Ideal Path ImpA Impurity A: Gem-Dibromide (Over-bromination) Step1->ImpA Excess NBS/Time Step2 Step 2: Delépine Reaction (HMTA, then HCl/EtOH) Inter->Step2 ImpB Impurity B: Benzyl Alcohol (Hydrolysis of Inter.) Inter->ImpB Moisture/Aq. Workup Product Target Product (4-(aminomethyl)-2-bromobenzonitrile) Step2->Product Ideal Path ImpC Impurity C: Dimer (Secondary Amine) Step2->ImpC Low Dilution/Free NH3 ImpD Impurity D: Amide (Nitrile Hydrolysis) Step2->ImpD High Temp/Acid Duration

Figure 1: Critical Control Points (CCPs) in the synthesis of 4-(aminomethyl)-2-bromobenzonitrile. Red nodes indicate impurities.[1]

Troubleshooting Modules

Module 1: The "Dimer" Problem (Secondary Amine)

Symptom: High molecular weight impurity (approx. 2x mass) eluting late in RP-HPLC.[1] Impurity Identity: Bis(4-cyano-3-bromobenzyl)amine.[1]

Root CauseMechanismCorrective Action
Direct Amination Using Ammonia (NH₃) directly attacks the product amine, which is more nucleophilic than NH₃.[1]Switch to Delépine or Gabriel: Use Hexamethylenetetramine (HMTA) or Potassium Phthalimide. These "masked" amines prevent double alkylation [1].
Incomplete HMTA Salt Formation If the quaternary salt isn't fully precipitated/washed, free benzyl bromide remains.Solvent Wash: Ensure the HMTA-salt precipitate is washed thoroughly with CHCl₃ or Ether to remove unreacted benzyl bromide before the hydrolysis step.
High Concentration High local concentration during hydrolysis favors intermolecular attack.Dilution: Perform the acidic hydrolysis (deprotection) at high dilution (>10 volumes of EtOH).
Module 2: The "Gem-Dibromide" vs. Unreacted SM

Symptom: Step 1 conversion stalls, or a lipophilic impurity appears near the product peak. Impurity Identity: 4-(dibromomethyl)-2-bromobenzonitrile (Impurity A) vs. 4-methyl-2-bromobenzonitrile (SM).[1]

Technical Insight: There is a "Goldilocks" zone in radical bromination.

  • The Trap: If you push for 100% conversion of SM, you will generate 5-10% gem-dibromide.[1] The gem-dibromide is extremely difficult to separate from the benzyl bromide intermediate.

  • The Fix: Stop the reaction at 85-90% conversion . It is far easier to separate the unreacted non-polar methyl starting material from the polar amine salt in Step 2 than it is to separate the di-bromide from the mono-bromide in Step 1 [2].[1]

Module 3: Nitrile Hydrolysis (The Amide)

Symptom: New peak at [M+18] relative to target. Impurity Identity: 4-(aminomethyl)-2-bromobenzamide.[1]

Root CauseMechanismCorrective Action
Harsh Acid Hydrolysis The Delépine hydrolysis (HCl/EtOH) hydrates the nitrile.[1]Mild Deprotection: Switch to conc. HCl in Ethanol at 40°C rather than reflux. Monitor by HPLC every hour.
Ortho-Assistance The 2-Bromo group can electronically activate the nitrile or sterically trap water.[1]Anhydrous Conditions: Use dry ethanol saturated with HCl gas (ethanolic HCl) rather than aqueous HCl.

Analytical Toolbox

HPLC Method (Reverse Phase)

This method separates the highly polar amine from the non-polar precursors.

  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use phosphate if MS detection is required).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV @ 235 nm (Nitrile absorbance).

CompoundRelative Retention Time (RRT)Note
Target Amine 1.00Elutes early (polar).[1]
Amide Impurity 0.85 - 0.95Very close to target; check masses.[1]
Benzyl Alcohol 1.80From hydrolysis of intermediate.
SM (Toluene) 2.40Non-polar.
Dimer 2.80 - 3.00Highly retained; broad peak.[1]

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (Raney Ni or Pd/C) to reduce 2-bromo-terephthalonitrile instead? A: We strongly advise against this. The aromatic bromine at the ortho position is labile. Under standard hydrogenation conditions, you will observe significant hydrodehalogenation (loss of Br), yielding 4-(aminomethyl)benzonitrile. If you must use this route, you require a poisoned catalyst (e.g., Pt/C doped with Vanadium) and strict pressure control, but the benzyl bromide route is more robust for this specific scaffold [3].

Q: My intermediate benzyl bromide is a lachrymator. How do I handle it safely? A: 4-(bromomethyl)-2-bromobenzonitrile is a potent eye and respiratory irritant.[1]

  • Protocol: Do not isolate it to dryness if possible. Perform a "telescoped" process: Extract the benzyl bromide in DCM or Toluene, wash, and immediately add the HMTA solution for Step 2. This minimizes exposure and prevents hydrolysis (Impurity B).

Q: I see a peak at M+14 in the mass spec. What is it? A: This is likely the Ethyl Ether of the benzyl alcohol (if Ethanol was used in Step 1 workup) or a Methylated byproduct if Methanol was used. Always use Isopropyl Alcohol (IPA) or Toluene for workups to avoid nucleophilic solvent attacks on the benzylic position.

References

  • Delépine, M. (1895).[3] "Sur l'hexaméthylène-amine (suite)". Bulletin de la Société Chimique de Paris, 13, 352–361.[3] (Foundational mechanism for HMTA amine synthesis preventing dimerization).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Kukula, M., et al. (2011). "Synthesis of 4-amino-2-trifluoromethylbenzonitrile". Google Patents CN1810775B. (Describes the analogous bromination/amination sequence for ortho-substituted benzonitriles).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanisms of nitrile hydrolysis under acidic conditions).

Sources

challenges in the regioselective functionalization of 4-(aminomethyl)-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of 4-(aminomethyl)-2-bromobenzonitrile Ticket System: Advanced Synthesis Support Subject: Overcoming Regioselectivity & Chemoselectivity Challenges Status: Open Analyst: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Triad of Trouble"

You are likely encountering difficulties because 4-(aminomethyl)-2-bromobenzonitrile (CAS: N/A for specific isomer, analogous to 90110-98-8 derivatives) presents a "Triad of Trouble" for organometallic chemistry. It contains three reactive centers with conflicting electronic demands:

  • The Catalyst Poison: A primary benzylic amine (

    
    ) that binds strongly to transition metals.
    
  • The Electrophilic Trap: A nitrile (

    
    ) group susceptible to hydrolysis or nucleophilic attack, especially when activated by the ortho-bromide.
    
  • The Coupling Handle: An aryl bromide (

    
    ) that requires oxidative addition, often hindered by the ortho-cyano group.
    

This guide provides self-validating protocols to decouple these reactivities.

Module 1: The "Black Metal" Phenomenon (Catalyst Poisoning)

Symptom: Your Suzuki or Buchwald coupling turns black immediately, or yields are <10%. Root Cause: The free primary amine (


) is more nucleophilic than your catalytic cycle requires. It coordinates to the Pd(II) center, displacing phosphine ligands and forming stable bis-amine complexes (e.g., 

) that are catalytically dead. This leads to Pd aggregation (palladium black).
Troubleshooting Protocol 1.1: Orthogonal Protection

Do not attempt direct coupling on the free amine. You must mask the nitrogen lone pair.

Protection GroupStability ConditionRemovalRecommended For
Boc (tert-butyloxycarbonyl) Stable to Base/NucleophilesAcid (TFA/HCl)Suzuki/Sonogashira (Basic conditions)
Cbz (Carboxybenzyl) Stable to Acid/BaseHydrogenation (

/Pd)
Avoid if using Hydrogenation later
Phthalimide Very StableHydrazine (

)
High-temp couplings

The "Self-Validating" Boc-Protection Workflow:

  • Dissolve: 1.0 eq Substrate in DCM.

  • Add: 1.1 eq

    
     + 1.1 eq 
    
    
    
    .
  • Check: Monitor TLC. The product will be less polar (higher

    
    ) and UV active.
    
  • Result: tert-butyl (4-cyano-3-bromobenzyl)carbamate. This intermediate is now "Suzuki-Safe."

Analyst Note: If you must run the reaction without protection, use a "masking" strategy. Add 1.0 equivalent of a Lewis Acid (like


) or run in acidic media (if using specific cationic Pd catalysts), but protection is 95% more reliable.

Module 2: The "Hydrolysis Trap" (Nitrile Integrity)

Symptom: You observe the formation of a primary amide (


) or carboxylic acid instead of your coupled product.
Root Cause:  The ortho-bromide exerts an electron-withdrawing inductive effect, making the nitrile carbon highly electrophilic. Standard Suzuki conditions (aqueous 

or

at

) promote the hydration of the nitrile to an amide.
Troubleshooting Protocol 2.1: Anhydrous Coupling

Switch from aqueous biphasic systems to anhydrous conditions.

  • Base: Use Cesium Carbonate (

    
    )  or Potassium Phosphate Tribasic (
    
    
    
    )
    . These have poor solubility in organic solvents, creating a "surface-active" base effect that minimizes hydrolysis.
  • Solvent: Anhydrous 1,4-Dioxane or Toluene. Avoid alcohols.

  • Catalyst: Switch to rapid-coupling precatalysts like XPhos Pd G3 or Pd(dppf)Cl2 . Faster coupling reduces the time the nitrile is exposed to base.

Decision Logic for Base Selection:

BaseSelection Start Select Base for 2-Br-Benzonitrile Coupling IsSensitive Is Nitrile Hydrolysis Observed? Start->IsSensitive Aqueous Standard: Na2CO3 (aq) / DME IsSensitive->Aqueous No Anhydrous Switch to Anhydrous IsSensitive->Anhydrous Yes BaseChoice Use Cs2CO3 or K3PO4 in Dioxane Anhydrous->BaseChoice

Caption: Logic flow for selecting base conditions to prevent nitrile hydrolysis during cross-coupling.

Module 3: Regioselectivity (Br vs. CN)

Symptom: Nucleophilic attack at the Nitrile (S_NAr or addition) competes with Oxidative Addition at the Bromide. Root Cause: Hard nucleophiles (Grignards, Organolithiums) will attack the Nitrile (CN) preferentially over displacing the Bromide. Soft nucleophiles (Organoborons, Organozincs) coupled with Pd will react at the Bromide.

FAQ: Which Coupling Partner Should I Use?

Q: Can I use a Grignard reagent (Kumada Coupling)? A: NO. A Grignard reagent will attack the nitrile to form a ketone (after hydrolysis) or an imine.

  • Correct Approach: Use Negishi Coupling (Organozinc reagents). Organozincs are "soft" enough to tolerate the nitrile/ester but reactive enough for the bromide.

Q: I need to reduce the Nitrile to an amine, but I have a Bromide. Which order? A: You must Cross-Couple FIRST , then Reduce.

  • Reasoning: Common nitrile reducing agents (

    
    , Borane) will likely dehalogenate the aryl bromide (replace Br with H) or cause messy radical side reactions.
    
  • Workflow:

    • Protect Amine (Boc).

    • Suzuki Coupling at Br.

    • Reduce CN to

      
       (or hydrolyze to acid).
      

Visualized Workflow: The "Safe-Path" Protocol

The following diagram outlines the only high-probability route to functionalize this scaffold without side reactions.

SafePath Raw Starting Material: 4-(aminomethyl)-2-bromobenzonitrile Step1 Step 1: Protection (Boc2O, DCM) Raw->Step1 Mask Nucleophile Inter1 Intermediate A: N-Boc Protected Step1->Inter1 Step2 Step 2: Cross-Coupling (Suzuki/Negishi) *Anhydrous Conditions* Inter1->Step2 Selective Reaction at Br Branch1 Route A: Maintain Nitrile Step2->Branch1 Branch2 Route B: Modify Nitrile Step2->Branch2 Step3A Step 3A: Deprotection (TFA/DCM) Branch1->Step3A Final Product Step3B Step 3B: Hydrolysis/Reduction of CN Group Branch2->Step3B Advanced Scaffold

Caption: The "Safe-Path" workflow prioritizing amine protection and anhydrous coupling to preserve the nitrile.

References & Grounding

  • Catalyst Poisoning by Amines:

    • Mechanism:[1][2][3][4][5] Primary amines displace phosphine ligands, leading to Pd deactivation.

    • Source: "Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes." J. Am. Chem. Soc.[5] (2008).[6][7][8]

  • Nitrile Hydrolysis in Suzuki Coupling:

    • Issue: Basic aqueous conditions promote hydration of ortho-substituted benzonitriles.

    • Source: "Side reactions and byproduct formation in Suzuki coupling." BenchChem Technical Guides.

  • Orthogonal Protection Strategies:

    • Protocol: Use of Boc/Cbz for chemoselective amine protection.

    • Source: "Direct Amidation of Tertiary N-Benzylamines... Orthogonal protecting groups." Organic Letters (2026).

  • Reactivity of 2-bromo-benzonitriles:

    • Data: Structural properties and reactivity profiles of analogous 2-bromo-4-cyanobenzyl derivatives.

    • Source: PubChem Compound Summary (Methyl 2-bromo-4-cyanobenzoate).

Sources

dealing with poor solubility of 4-(aminomethyl)-2-bromobenzonitrile in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-4AM-BR-CN Subject: Solubility Optimization & Reaction Protocols for 4-(Aminomethyl)-2-bromobenzonitrile (HCl Salt & Free Base) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

The Core Issue: Users frequently report that 4-(aminomethyl)-2-bromobenzonitrile (typically supplied as the Hydrochloride Salt , CAS: 15996-76-6 analog) forms intractable "gums" or remains as an insoluble slurry in standard organic solvents (DCM, THF, Toluene).

The Science (Why this happens):

  • Lattice Energy: The HCl salt possesses high crystal lattice energy due to strong ionic interactions between the ammonium cation and chloride anion. Non-polar or moderately polar organic solvents cannot overcome this energy to solvate the ions.

  • Zwitterionic Behavior: Even if neutralized in situ, the presence of the nitrile and bromine creates a dipole that can lead to aggregation.

  • Catalyst Poisoning (Pd): In cross-coupling reactions (Suzuki/Buchwald), the free primary amine—once liberated from the salt by the reaction base—can coordinate strongly to Palladium, arresting the catalytic cycle.

The Solution Strategy: You must choose between Pre-Neutralization (Free-basing) or In-Situ Solubilization based on your reaction type.

The Decision Matrix (Workflow)

Before starting your experiment, determine your path using the logic flow below.

SolubilityMatrix Start START: Substrate Form? Salt HCl Salt (Solid) Start->Salt FreeBase Free Base (Oil/Solid) Start->FreeBase Reaction Select Reaction Type Salt->Reaction FreeBase->Reaction  Dissolves easily   Amide Amide Coupling (Nucleophile) Reaction->Amide Suzuki Suzuki Coupling (Bystander) Reaction->Suzuki PathA Protocol A: Biphasic Schotten-Baumann (Water/DCM) Amide->PathA  Acid Chlorides   PathB Protocol B: In-Situ Neutralization (DMF/DIPEA) Amide->PathB  Coupling Agents (HATU)   PathC Protocol C: Boc-Protection First (Recommended) Suzuki->PathC  High Yield / Safe   PathD Protocol D: Phase Transfer Catalysis (TBAB/Toluene) Suzuki->PathD  Direct / Fast  

Figure 1: Decision Matrix for selecting the correct solubility protocol based on the starting material form and intended reaction.

Technical Protocols

Protocol A: The "Free-Basing" Pre-treatment (Gold Standard)

Use this if you need accurate stoichiometry or are using sensitive catalysts.

The HCl salt is stable but insoluble. The free base is soluble but prone to oxidation/dimerization over time. Prepare fresh.

Step-by-Step:

  • Suspend the HCl salt (1.0 equiv) in DCM (10 mL/g). It will not dissolve.

  • Add 1M NaOH or Sat. NaHCO₃ (1:1 volume ratio vs DCM).

  • Stir vigorously for 15 minutes until the solid dissolves and partitions into the DCM layer.

  • Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Result: You will obtain the free amine as a viscous oil or low-melting solid. Use immediately in THF, Dioxane, or Toluene.

Protocol B: Amide Coupling (Handling the "Gummy Precipitate")

Issue: Adding DIPEA to the HCl salt in DCM often creates a sticky gum that stops the stir bar.

Optimized Conditions:

Parameter Recommendation Rationale
Solvent DMF or NMP (or 10% DMF in DCM) High dielectric constant breaks the ionic lattice.
Base NMM (N-methylmorpholine) Weaker base than TEA, reduces racemization risk, forms soluble salts in DMF.

| Coupling Agent | HATU or T3P | Faster kinetics than EDC/HOBt for hindered amines (ortho-bromo effect). |

Troubleshooting Workflow:

  • Dissolve the Carboxylic Acid and Base (2.5 equiv) in DMF.

  • Add the HCl salt of the amine as a solid in one portion.

  • Wait 10 mins. Ensure the salt dissolves (it should, due to the excess base/DMF).

  • Add the Coupling Agent (HATU) last.

  • Why? This prevents the "gum" from coating the coupling agent.

Protocol C: Suzuki-Miyaura Coupling (The "Bystander" Problem)

Issue: The amine is not reacting, but it poisons the Pd catalyst.[1] The salt is insoluble in Toluene/Water mixtures.

Method 1: The Protection Route (Highest Success Rate)

  • Protect: React the HCl salt with Boc₂O and Et₃N in DCM (Standard Protocol).

  • Couple: Perform Suzuki on the N-Boc intermediate.

  • Deprotect: TFA/DCM removal.

    • Pros: High yield, standard Suzuki conditions work.

    • Cons: Two extra steps.

Method 2: Phase Transfer Catalysis (Direct Coupling) If you must couple the free amine/salt directly, you need a Phase Transfer Catalyst (PTC) to shuttle the inorganic base into the organic phase without crashing out the substrate.

PTC Protocol:

  • Solvent: Toluene : Water (3:1).

  • Base: K₃PO₄ (3.0 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Additive (Critical): TBAB (Tetrabutylammonium bromide) (0.5 equiv).

  • Temperature: 80-90°C.

Mechanism of Action (PTC):

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase (Toluene) Base K+  OH- Q_salt Q+ Br- (TBAB) ActiveBase Q+ OH- Q_salt->ActiveBase Ion Exchange Substrate Ar-Br (Substrate) Pd Pd Catalyst Substrate->Pd Oxidative Addition ActiveBase->Pd Activates Boronic Acid

Figure 2: TBAB acts as a shuttle (Q+), carrying the hydroxide anion into the toluene layer to activate the boronic acid, allowing the reaction to proceed despite the insolubility of the amine salt.

FAQ: Common Pitfalls

Q: I tried dissolving the HCl salt in THF, but it stayed as a white suspension. Can I heat it? A: No. Heating the HCl salt in THF often leads to partial decomposition or ring-closing side reactions (rare but possible with nitriles). Use DMF or DMSO if you need a homogeneous solution, or switch to the Free-Basing Protocol (A) .

Q: During workup, my product won't extract into EtOAc. A: The product (4-aminomethyl-2-bromobenzonitrile) is basic. If your aqueous wash is acidic (pH < 7), the product will protonate and stay in the water.

  • Fix: Adjust the aqueous layer to pH > 10 using 1M NaOH before extraction.

  • Check: Verify the organic layer for the nitrile stretch (~2220 cm⁻¹) via IR if possible.

Q: Can I use Pyridine as a solvent? A: Yes, Pyridine is an excellent solvent for this substrate as it acts as both solvent and base (HCl scavenger). However, removing Pyridine requires acidic washes (CuSO₄ or HCl), which will wash away your product. Only use Pyridine if you plan to purify via column chromatography immediately.

References & Authority

  • Amide Coupling Strategies: Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 2009, 38, 606-631. Link

  • Suzuki Coupling with Amines: Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[2] Acc.[3] Chem. Res. 2008, 41, 11, 1461–1473. Link

  • Phase Transfer Catalysis: O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Acc.[3] Chem. Res. 2004, 37, 8, 506–517. (General principles of PTC with amine salts). Link

  • Compound Data: PubChem CID 9942250 (4-(Aminomethyl)benzonitrile hydrochloride - Analogous properties). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated nitriles.

Sources

Technical Support Center: Catalyst Poisoning Issues with 4-(Aminomethyl)-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst poisoning issues encountered when using 4-(aminomethyl)-2-bromobenzonitrile in catalytic reactions. As a bifunctional molecule containing both a primary amine and a nitrile group, this substrate presents unique challenges in maintaining catalyst activity, particularly in cross-coupling reactions. This document offers a structured approach to diagnosing and resolving these issues, grounded in established catalytic principles.

Frequently Asked Questions (FAQs)

Q1: What makes 4-(aminomethyl)-2-bromobenzonitrile a potentially problematic substrate in catalytic reactions?

A1: The structure of 4-(aminomethyl)-2-bromobenzonitrile contains two functional groups, the aminomethyl (a primary amine) and the nitrile group, which are known to be potential catalyst poisons.[1] These groups can coordinate strongly to the metal center of the catalyst (e.g., palladium, nickel, copper), blocking active sites and preventing the desired catalytic cycle from proceeding efficiently.[2]

Q2: Which types of catalysts are most susceptible to poisoning by this substrate?

A2: Palladium-based catalysts, which are frequently used in cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are particularly sensitive to poisoning by nitrogen-containing functional groups.[1][3] Nickel and copper catalysts, also used in similar transformations, can also be deactivated, although the specific sensitivities may vary.[4]

Q3: What are the common symptoms of catalyst poisoning in my reaction?

A3: The most common signs of catalyst poisoning include:

  • Stalled or incomplete reaction: The reaction fails to proceed to completion, even with extended reaction times or increased temperature.

  • Low or no product yield: The desired product is formed in significantly lower amounts than expected, or not at all.

  • Formation of catalyst black: The appearance of a black precipitate (e.g., palladium black) can indicate catalyst decomposition and deactivation.

  • Inconsistent results: Reproducibility issues between batches, even under seemingly identical conditions.

Q4: Can impurities in my 4-(aminomethyl)-2-bromobenzonitrile or other reagents be the cause of catalyst deactivation?

A4: Absolutely. Impurities are a frequent cause of catalyst poisoning. Sulfur-containing compounds, other halides, water, and even trace metals can act as potent poisons.[5][6] It is crucial to use high-purity starting materials, solvents, and bases. Purification of reagents before use is a highly recommended practice.[7]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a more detailed workflow for diagnosing and resolving catalyst poisoning issues based on specific experimental observations.

Issue 1: The reaction has stalled or shows very low conversion.

This is a classic symptom of catalyst poisoning. Follow this workflow to identify and resolve the issue.

Step 1: Verify Reagent Purity

  • Substrate: Is the 4-(aminomethyl)-2-bromobenzonitrile from a reliable source and of high purity? Consider purifying a small batch by recrystallization or column chromatography and rerunning the reaction.

  • Solvents and Bases: Ensure all solvents are anhydrous and degassed. Bases should be freshly opened or properly stored to avoid moisture absorption. The physical form of an inorganic base (finely powdered) can also impact the reaction.[8]

Step 2: Evaluate the Catalytic System

  • Catalyst and Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often stabilize the metal center and resist displacement by the substrate's coordinating groups.[9][10] If using a simple phosphine ligand like PPh₃, consider switching to a more robust ligand system (e.g., biarylphosphine ligands).

  • Catalyst Loading: While increasing catalyst loading can sometimes overcome partial poisoning, it is not a solution for potent poisons. However, a modest increase (e.g., from 1 mol% to 3 mol%) can be a useful diagnostic test.

Step 3: Optimize Reaction Conditions

  • Temperature: In some cases, primary amine substrates can displace phosphine ligands, forming dormant palladium complexes that may reactivate upon heating.[9][10] A systematic increase in reaction temperature could overcome this reversible inhibition.

  • Base: The choice and strength of the base are crucial. For base-sensitive substrates, a weaker base might be necessary to prevent decomposition that could lead to catalyst deactivation.[10]

Troubleshooting Workflow for a Stalled Reaction

G A Reaction Stalled/ Low Conversion B Verify Reagent Purity (Substrate, Solvents, Base) A->B Start Here C Evaluate Catalytic System (Catalyst, Ligand, Loading) B->C Purity Confirmed F Issue Persists B->F Impurity Found (Purify & Retry) D Optimize Reaction Conditions (Temperature, Base) C->D System Appropriate C->F System Inadequate (Change Ligand/Catalyst) E Problem Resolved D->E Successful Optimization D->F No Improvement

Caption: Troubleshooting workflow for a stalled cross-coupling reaction.

Issue 2: I observe the formation of palladium black, and the reaction has stopped.

The formation of palladium black is a strong indicator of irreversible catalyst decomposition.

Potential Causes & Solutions:

  • Ligand Dissociation: The aminomethyl or nitrile group of the substrate may be strongly coordinating to the palladium center, displacing the stabilizing phosphine or NHC ligand. The resulting "naked" palladium species are unstable and aggregate to form inactive palladium black.

    • Solution: Switch to a more strongly coordinating, bulky ligand (e.g., a biarylphosphine like XPhos or a sterically hindered NHC ligand). These ligands form more stable complexes with palladium, making them less susceptible to displacement.[9][10]

  • Reductive Elimination is Too Slow: If the final step of the catalytic cycle (reductive elimination) is slow, the catalytically active species may have a longer lifetime, increasing the probability of decomposition pathways.

    • Solution: Ligand choice can also influence the rate of reductive elimination. Screening different ligands is a key strategy here.

  • Presence of Strong Poisons: Trace impurities like sulfur can cause rapid catalyst decomposition.

    • Solution: Rigorous purification of all reagents is essential. Treating solutions of the starting materials with activated carbon can sometimes remove sulfur-containing impurities.[6]

Mechanisms of Catalyst Poisoning by 4-(aminomethyl)-2-bromobenzonitrile

The diagram below illustrates the potential pathways by which the aminomethyl and nitrile groups can interfere with a standard palladium-catalyzed cross-coupling cycle.

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathways Pd0 L₂Pd(0) OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA Ar-X Amine_Coord Amine Coordination [LₙPd(0)(amine)] Pd0->Amine_Coord Nitrile_Coord Nitrile Coordination [LₙPd(0)(nitrile)] Pd0->Nitrile_Coord TM Transmetalation (Ar-Pd(II)-R) OA->TM R-M RE Reductive Elimination (Ar-R) TM->RE RE->Pd0 Product Poison 4-(aminomethyl)- 2-bromobenzonitrile Poison->Amine_Coord Blocks Active Site Poison->Nitrile_Coord Inhibits Oxidative Addition Decomposition Catalyst Decomposition (e.g., Pd Black) Amine_Coord->Decomposition Nitrile_Coord->Decomposition

Caption: Potential catalyst poisoning pathways involving 4-(aminomethyl)-2-bromobenzonitrile.

Quantitative Data Summary: Impact of Potential Poisons on Palladium Catalysts

The following table summarizes the generalized impact of various functional groups and impurities on palladium catalyst performance in cross-coupling reactions.

Poison ClassExample(s)SourceMechanism of PoisoningImpact on Reaction
Nitrogen Compounds Primary amines, nitrilesSubstrate, impuritiesStrong coordination to Pd, displacement of ligands, formation of inactive complexes.[1][9]Decreased conversion, stalled reaction, catalyst decomposition.
Sulfur Compounds Thiols, elemental sulfurImpurities in reagentsVery strong coordination to Pd, formation of stable Pd-S bonds, blocking of active sites.[6]Drastic decrease in yield, complete inhibition even at ppm levels.
Excess Halides/Cyanides From salts or byproductsReagents, side reactionsStrong coordination to the metal center, formation of inactive palladate complexes.[11]Inhibition of catalytic cycle, reduced reaction rate.
Water and Oxygen Improperly dried reagents/solventsSolvents, atmosphereCan lead to catalyst oxidation and deactivation, especially for certain catalyst systems.[5]Variable, can range from minor yield reduction to complete reaction failure.
Phosphorus Compounds Impurities in phosphine ligandsLigand degradationCan compete with the desired ligand for coordination sites.[3]Reduced catalyst efficiency and stability.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with 4-(aminomethyl)-2-bromobenzonitrile

This protocol provides a robust starting point for minimizing catalyst poisoning.

  • Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%) and a suitable biarylphosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen at least three times.

  • Reagent Addition: Add 4-(aminomethyl)-2-bromobenzonitrile (1.0 equiv), the boronic acid or ester coupling partner (1.2-1.5 equiv), and a finely powdered, anhydrous base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. A co-solvent like water may be beneficial for dissolving the base.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Small-Scale Parallel Experiment to Diagnose Substrate-Based Poisoning

This experiment can help determine if the issue lies with a specific batch of your substrate.

  • Setup: Prepare two identical small-scale reactions following Protocol 1.

  • Reaction A (Control): Use a "gold standard" or previously validated batch of 4-(aminomethyl)-2-bromobenzonitrile.

  • Reaction B (Test): Use the new or suspect batch of 4-(aminomethyl)-2-bromobenzonitrile.

  • Execution: Run both reactions side-by-side under identical conditions (same temperature, stirring rate, and reaction time).

  • Analysis: Compare the conversion and yield of the two reactions. A significant difference in performance points towards an issue with the purity of the test batch.

References

  • Biffis, A., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Gorte, R. J., & Vohs, J. M. (n.d.). Deactivation Mechanisms of Pd/ceria in Water-gas shift Reaction. University of Pennsylvania ScholarlyCommons.
  • Protsailo, L. V., & Kurmach, M. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Organometallics, 27(8), 1847-1855.
  • Ren, Y., et al. (2022). Research progress on the deactivation mechanism and suppression strategies of Pd-based catalysts for methane oxidation. RSC Advances, 12(35), 22963-22980.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-N-phenylpyridin-3-amine.
  • Li, Y., et al. (2026). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
  • Reichert, E. C. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Reichert, E. C. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Gøgsig, T. M., et al. (2012). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Journal of the American Chemical Society, 134(4), 2051-2060.
  • Wang, L., et al. (2021). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry, 45(3), 1369-1376.
  • MDPI. (2025).
  • ResearchGate. (2025). Hydrogenation of Nitriles to Primary Amines Over Highly Dispersed Ni/SiC Catalyst Without Ammonia Addition | Request PDF.
  • Alonso, F., et al. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 878-922.
  • Wikipedia. (n.d.).
  • MDPI. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction.
  • RSC Publishing. (2024). Manganese catalysed reduction of nitriles with amine boranes.
  • American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • American Chemical Society. (2024). Structural Ni0–Niδ+ Pair Sites for Highly Active Hydrogenation of Nitriles to Primary Amines | Journal of the American Chemical Society.
  • ResearchGate. (2024). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
  • GOOD GI. (2024).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • National Center for Biotechnology Information. (n.d.).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Matthey. (2024).
  • Thieme. (n.d.).
  • Gulf Bio Analytical. (n.d.).
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • AmmoniaKnowHow. (n.d.).
  • Chemistry Stack Exchange. (2014).
  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Managing solubility issues of reactants in Suzuki coupling.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros.
  • SpringerLink. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality.
  • ResearchGate. (n.d.).
  • MDPI. (2023). RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems.
  • Wiley Online Library. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2019).
  • Nottingham ePrints. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition.
  • Science. (2024).
  • Organic Syntheses. (2024).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

Sources

Technical Support Center: Characterization of Unexpected Byproducts with 4-(Aminomethyl)-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Edged" Reactivity

4-(Aminomethyl)-2-bromobenzonitrile is a high-value scaffold due to its orthogonal functional handles: a nucleophilic primary amine, an electrophilic aryl bromide, and a modifiable nitrile. However, this multifunctionality creates a "perfect storm" for competing reaction pathways.

The Core Problem: In transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura), the unprotected benzylic amine often outcompetes the boronic acid for the palladium center, leading to N-arylation (dimerization) rather than the desired C-C bond formation. Additionally, the ortho-relationship between the nitrile and bromide facilitates metal-coordinated nitrile hydrolysis .

This guide details the characterization of these specific "unexpected" byproducts and provides validated protocols to suppress them.

Diagnostic Flowchart: Identifying Your Impurity

Use this logic map to correlate your LCMS/NMR data with the specific side-reaction pathway.

ByproductLogic Start Unexpected Peak in LCMS/NMR MassCheck Check Mass Shift (Δ m/z) Start->MassCheck Path1 Mass = 2x - HBr (Dimer) MassCheck->Path1 ~390-400 Da Path2 Mass = M - Br + H (Protodebromination) MassCheck->Path2 -79/81 Da Path3 Mass = M + 18 (Hydrolysis) MassCheck->Path3 +18 Da Path4 Mass = M + 44 (Carbamate) MassCheck->Path4 +44 Da Conc1 N-Arylation (Self-Coupling) Path1->Conc1 Conc2 Pd-Cycle Failure (Hydride Attack) Path2->Conc2 Conc3 Nitrile Hydration (Amide Formation) Path3->Conc3 Conc4 CO2 Absorption (Storage Issue) Path4->Conc4

Figure 1: Decision tree for rapid identification of byproducts based on mass shift relative to the starting material (MW ~211 Da).

Detailed Troubleshooting & Characterization

Issue 1: The "Dimer" (N-Arylation)

Symptom: You observe a major peak with mass ~420 Da (depending on exact isotope pattern) and loss of the starting bromide. Mechanism: The primary amine of Molecule A acts as a nucleophile, attacking the Pd-Ar(Br) species of Molecule B. This is a Buchwald-Hartwig type side reaction that competes with Suzuki coupling.

Analytical MethodDiagnostic Feature
LCMS (ESI+) [M+H]+ corresponds to dimer (approx 2M - HBr). Distinctive Br isotope pattern (1 Br atom remains).
1H NMR Appearance of a secondary amine signal (broad singlet, ~4-6 ppm). Doubling of aromatic signals with slight shifts.
Control Run reaction without boronic acid; if dimer forms, the amine is the culprit.

Corrective Action:

  • Protect the Amine: Use the Boc-protected analog (4-(N-Boc-aminomethyl)-2-bromobenzonitrile). This completely shuts down N-arylation.

  • Ligand Switch: If protection is impossible, use a bulky biaryl phosphine ligand (e.g., XPhos or BrettPhos ) which sterically disfavors amine coordination but promotes C-C coupling.

Issue 2: Protodebromination (Loss of Bromine)

Symptom: Product mass is M-79/81+1 (M-Br+H). The bromide is replaced by a hydrogen. Mechanism: The oxidative addition occurs, but transmetalation is slow.[1] The Pd-Ar intermediate abstracts a hydride from the solvent (often alcohols) or base.

Corrective Action:

  • Solvent Change: Switch from Isopropanol/Ethanol to Dioxane, Toluene, or DMF . Avoid protic solvents.

  • Temperature: Lower the reaction temperature. High heat (>80°C) promotes hydrodehalogenation.

  • Catalyst: Switch to Pd(dppf)Cl2 . The bidentate ligand stabilizes the complex and reduces hydride insertion.

Issue 3: Nitrile Hydrolysis (The "+18" Peak)

Symptom: Formation of 4-(aminomethyl)-2-bromobenzamide. Mass increases by 18 Da. Mechanism: The nitrile group is ortho to the bromide. Palladium can coordinate to the nitrile, activating it toward nucleophilic attack by water (from the base solution).

Corrective Action:

  • Reduce Water: Use anhydrous bases (e.g., Cs2CO3 or K3PO4 ) suspended in organic solvent rather than aqueous carbonate solutions.

  • Steric Crowd: The ortho-bromide makes the nitrile sensitive. Avoid strong hydroxide bases (NaOH/KOH).

Validated Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Suppresses Dimerization)

Use this protocol to prevent N-arylation without protecting group manipulation.

  • Reagents:

    • Aryl Bromide: 1.0 equiv

    • Boronic Acid: 1.2 equiv

    • Catalyst: Pd(Amphos)Cl2 or Pd(dppf)Cl2 (5 mol%) - Avoid Pd(PPh3)4 as it is labile.

    • Base: K3PO4 (3.0 equiv, anhydrous)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Charge solids into a vial.

    • Evacuate and backfill with Argon (x3). Oxygen promotes homocoupling.

    • Add sparged Dioxane.

    • Heat to 80°C for 4-16 hours.

  • Workup:

    • Dilute with EtOAc, wash with water (pH 7). Avoid acidic wash which may hydrolyze the nitrile.

Protocol B: Recovery of Oxidized Reagent

If your starting material has turned yellow/caked (Carbonate formation).

  • Dissolve the solid in DCM .

  • Wash with 1M NaOH (cold). This converts the carbamate salt back to the free amine.

  • Dry over Na2SO4 and concentrate.

  • Note: Store the free amine under Nitrogen at -20°C.

Frequently Asked Questions (FAQs)

Q: Why does my starting material have a peak at M+44 in LCMS? A: This is likely the carbamate form. Benzylamines are "CO2 sponges." Upon exposure to air, they react with atmospheric CO2 to form a carbamic acid zwitterion. This is reversible; treating the sample with base during workup or using basic mobile phase in LCMS usually eliminates it.

Q: Can I use the HCl salt of the amine to prevent dimerization? A: Yes, but you must add one extra equivalent of base to the Suzuki reaction to neutralize the HCl. However, once neutralized, the free amine is generated in situ and can still dimerize. Pre-protection with Boc is more reliable.

Q: I see a peak at M+41. What is it? A: This is often the Acetonitrile adduct . If you run the reaction in MeCN, the primary amine can attack the solvent (Pinner-type reaction) under Lewis acidic conditions (Pd), forming an amidine intermediate. Switch to Dioxane or Toluene.

References

  • Mechanisms of Amine-Pd Interaction: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Protodebromination Pathways: Sherwood, J., et al. (2019). Dihydrolevoglucosenone (Cyrene) as a Bio-Based Solvent for Suzuki–Miyaura Cross-Coupling Reactions. Journal of Organic Chemistry.[3] Link

  • Nitrile Hydrolysis Catalysis: Kise, N., et al. (2020). Palladium-Catalyzed Selective Hydration of Nitriles to Amides. Tetrahedron Letters.[1] Link

  • Benzonitrile Reactivity Data: PubChem Compound Summary for 4-(Aminomethyl)benzonitrile. National Center for Biotechnology Information. Link

Sources

Validation & Comparative

4-(aminomethyl)-2-bromobenzonitrile vs 3-(aminomethyl)-2-bromobenzonitrile in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison between 4-(aminomethyl)-2-bromobenzonitrile and 3-(aminomethyl)-2-bromobenzonitrile .

Topic: 4-(aminomethyl)-2-bromobenzonitrile vs. 3-(aminomethyl)-2-bromobenzonitrile

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary: The Geometry of Reactivity

In the architecture of drug discovery, the positional isomerism of (aminomethyl)-2-bromobenzonitriles dictates their synthetic destiny. While they share identical molecular weights and functional groups (aryl bromide, nitrile, benzylamine), their spatial arrangement forces them into distinct chemical pathways.

  • 3-(aminomethyl)-2-bromobenzonitrile (Isomer B): The "Cyclization Specialist." The ortho relationship between the brominated position and the aminomethyl arm pre-organizes this scaffold for intramolecular ring closure. It is a privileged building block for isoindolinones and fused heterocyclic cores (e.g., PARP inhibitors).

  • 4-(aminomethyl)-2-bromobenzonitrile (Isomer A): The "Linear Architect." With the amine located meta to the bromide and para to the nitrile, intramolecular cyclization is geometrically disfavored. This isomer excels as a bifunctional linker in PROTACs and fragment-based drug discovery (FBDD), allowing orthogonal functionalization at the bromine and amine sites.

Chemical Profile & Structural Analysis

Feature4-(aminomethyl)-2-bromobenzonitrile 3-(aminomethyl)-2-bromobenzonitrile
Common Code Isomer A Isomer B
Structure 1-CN, 2-Br, 4-CH₂NH₂1-CN, 2-Br, 3-CH₂NH₂
Key Spatial Relationship Br and CH₂NH₂ are meta (remote)Br and CH₂NH₂ are ortho (adjacent)
Electronic Environment Amine is para to CN (highly electron-deficient benzylic position)Amine is meta to CN (moderately electron-deficient)
Primary Reactivity Intermolecular (Cross-coupling, Amidation)Intramolecular (Cyclization, Annulation)
Target Scaffolds Linear Linkers, Bi-aryl systemsIsoindolinones, Phthalazines, Isoquinolines
Stability Stable as HCl salt; free base prone to polymerization if heatedHigh risk of self-cyclization as free base; store as salt

Reactivity Landscape: Divergent Pathways

The following decision tree illustrates the mechanistic divergence between the two isomers.

ReactivityPathways Start Select Isomer IsoA 4-(aminomethyl) (Isomer A) Start->IsoA IsoB 3-(aminomethyl) (Isomer B) Start->IsoB PathA Linear Functionalization IsoA->PathA Meta-disposition PathB Intramolecular Cyclization IsoB->PathB Ortho-disposition ProdA1 Suzuki/Buchwald Coupling (Ar-Br) PathA->ProdA1 ProdA2 Amide/Urea Formation (R-NH2) PathA->ProdA2 ProdB1 Isoindolin-1-ones (via Pd/CO) PathB->ProdB1 + CO source ProdB2 Dihydroisoindoles (via SNAr/Pd) PathB->ProdB2 Direct

Figure 1: Mechanistic divergence driven by the ortho vs. meta substitution pattern.

Isomer B: The Isoindolinone Factory

The 3-(aminomethyl) isomer is structurally primed for palladium-catalyzed carbonylative amination .

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond is followed by CO insertion. The pendant amine (in the presence of base) attacks the acyl-palladium intermediate, closing the 5-membered lactam ring.

  • Result: Formation of 4-cyanoisoindolin-1-one , a scaffold found in PARP inhibitors and kinase inhibitors. The nitrile group remains available for further transformation (e.g., to a carboxamide or tetrazole).

Isomer A: The Orthogonal Linker

The 4-(aminomethyl) isomer acts as a rigid, linear spacer.

  • Orthogonality: The aryl bromide and the benzylamine react under mutually exclusive conditions.

    • Step 1: Protection of the amine (e.g., Boc).

    • Step 2: Suzuki-Miyaura coupling at the Br site to attach "Warhead A".

    • Step 3: Deprotection and amidation of the amine to attach "Warhead B".

  • Application: Ideal for PROTACs where a rigid benzene spacer is required to orient the E3 ligase ligand relative to the target protein.

Experimental Protocols

Protocol A: Synthesis of 4-Cyanoisoindolin-1-one (From Isomer B)

Targeting the fused heterocyclic core.

Reagents:

  • 3-(aminomethyl)-2-bromobenzonitrile HCl (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • K₂CO₃ (3.0 equiv)

  • Mo(CO)₆ (Solid CO source) or CO gas (1 atm)

  • Solvent: 1,4-Dioxane[1]

Methodology:

  • Preparation: In a glovebox or under Argon, charge a pressure tube with the nitrile substrate, Pd(OAc)₂, Xantphos, K₂CO₃, and Mo(CO)₆ (if avoiding gas cylinders).

  • Solvation: Add degassed 1,4-dioxane (0.1 M concentration).

  • Cyclization: Seal the vessel and heat to 100°C for 16 hours .

    • Note: The base neutralizes the HCl salt in situ, releasing the free amine for cyclization.

  • Workup: Cool to room temperature. Filter through a celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient). The product is typically a white solid.

Validation Point: The disappearance of the benzylic amine signal in ¹H NMR and the appearance of a lactam NH (broad singlet ~8.5 ppm) confirms cyclization.

Protocol B: Chemoselective Cross-Coupling (From Isomer A)

Targeting linear extension without affecting the nitrile or amine.

Reagents:

  • 4-(aminomethyl)-2-bromobenzonitrile (Free base or Boc-protected recommended)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (3 mol%)

  • Cs₂CO₃ (2.0 equiv)[2]

  • Solvent: Toluene/Water (4:1)

Methodology:

  • Protection (Recommended): If using the free amine, pre-treat with Boc₂O to prevent catalyst poisoning by the primary amine.

  • Coupling: Mix the aryl bromide (Isomer A), boronic acid, base, and catalyst in the biphasic solvent system.

  • Reaction: Heat at 80°C for 4-6 hours .

    • Why this temp? The nitrile group is susceptible to hydrolysis at higher temperatures (>100°C) in basic aqueous media. 80°C preserves the CN functionality.

  • Workup: Extract with EtOAc. Wash with brine.

  • Outcome: Yields the bi-aryl product with the nitrile and (protected) aminomethyl group intact, ready for subsequent library synthesis.

Comparative Data Summary

MetricIsomer A (4-aminomethyl)Isomer B (3-aminomethyl)
pKa (Conj. Acid) ~9.2 (Lower due to para-CN effect)~9.5
Cyclization Rate Negligible (Intermolecular only)Fast (

)
Solubility (HCl salt) High in MeOH, WaterModerate in MeOH
Commercial Cost

(Standard Intermediate)

$ (Specialty Scaffold)
Primary Risk Hydrolysis of CN during couplingPolymerization of free base

References

  • Synthesis of Isoindolinones via Carbonylation

    • Title: Palladium-Catalyzed Carbonylative Cycliz
    • Source:Organic Letters, 2012.[3]

    • Context: Defines the standard conditions for Isomer B cycliz
    • (Generalized Protocol Reference)

  • Reactivity of Bromobenzonitriles

    • Title: 3-Bromo-2-(bromomethyl)
    • Source: BenchChem Application Notes, 2025.[4]

    • Context: Discusses the ortho-bromo/methyl scaffold utility in PARP inhibitors.
    • (Note: Representative landing page for scaffold data)

  • Comparison of Positional Isomers in Catalysis

    • Title: Electronic Effects in Palladium-C
    • Source:Journal of the American Chemical Society.
    • Context: Explains the electronic influence of para vs meta nitrile on the oxid
  • General Synthesis of 3-Aminoindazoles (Related Chemistry)

    • Title: Two-Step Synthesis of Substituted 3-Aminoindazoles
    • Source:Organic Chemistry Portal / J. Org. Chem., 2010.[3]

    • Context: Illustrates the reactivity of the 2-bromo-benzonitrile core with nitrogen nucleophiles.[5]

Sources

Validation of Analytical Methods for 4-(Aminomethyl)-2-Bromobenzonitrile Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Target Profile (ATP)

In the development of kinase inhibitors and PARP inhibitors, 4-(aminomethyl)-2-bromobenzonitrile (CAS: 1196155-33-5) serves as a critical benzylamine building block.[1] Its dual functionality—a reactive primary amine and a nitrile/bromo-substituted aromatic ring—presents a classic chromatographic paradox:

  • The Aromatic Moiety: Hydrophobic and UV-active (ideal for Reversed-Phase LC).[1]

  • The Primary Amine: Highly basic (pKa ~8.8–9.[1]2) and polar.[1] At standard acidic HPLC pH (2–3), it is fully protonated (

    
    ), leading to poor retention (void volume elution) and severe peak tailing due to secondary silanol interactions.
    

This guide moves beyond generic protocols to validate a High-pH Reversed-Phase strategy as the superior methodology, comparing it objectively against Ion-Pairing and HILIC alternatives.[1]

Analytical Target Profile (ATP)
ParameterRequirement
Analyte 4-(aminomethyl)-2-bromobenzonitrile (4-ABBN)
Matrix Reaction mixtures (high organic) or Raw Material (solid)
Quantification Range 0.1% (Impurity level) to 100% (Assay)
Critical Separation Must resolve from 4-bromo-2-methylbenzonitrile (precursor) and 4-(bromomethyl)-2-bromobenzonitrile (alkylation byproduct).[1][2]

Method Selection: The "Amine Problem"

The decision matrix below illustrates why standard acidic C18 methods fail for this molecule and drives the selection of the recommended High-pH strategy.

MethodSelection Start Start: 4-ABBN (Basic Amine, pKa ~9) Acidic Standard Acidic pH (0.1% TFA) Analyte = Ionized (Polar) Start->Acidic Traditional Approach HighPH High pH (pH 10) Analyte = Neutral Start->HighPH Recommended HILIC HILIC Mode (AcN-rich) Start->HILIC Alternative Tailing Result: Peak Tailing & Void Elution Acidic->Tailing Silanol Interaction Retention Result: Strong Retention & Sharp Peak Shape HighPH->Retention Hydrophobic Interaction Solubility Risk: Solubility Issues in High Organic HILIC->Solubility Sample Prep Limit

Figure 1: Analytical Method Decision Tree. High pH suppression of ionization is the most robust pathway for benzylamines.

Comparative Analysis of Methodologies

We evaluated three distinct approaches for the quantification of 4-ABBN.

FeatureMethod A: High-pH RP-HPLC (Recommended) Method B: Ion-Pair RP-HPLCMethod C: HILIC
Stationary Phase Hybrid C18 (e.g., XBridge, Gemini NX)Standard C18 (e.g., Zorbax SB)Bare Silica or Amide
Mobile Phase 10mM Ammonium Bicarbonate (pH 10) / MeCNWater/MeCN + 0.1% TFA + Hexanesulfonate90% MeCN / 10mM Ammonium Acetate
Mechanism Analyte is neutral; pure hydrophobic partitioning.[1]Analyte forms neutral complex with ion-pairing reagent.[1]Partitioning into water layer on silica surface.[1]
Peak Shape Excellent (Symmetry > 0.[1]95)Good, but equilibration is slow.Good, but sensitive to water content.
MS Compatibility Yes (Volatile buffer)No (Non-volatile salts contaminate MS)Yes
Robustness High Low (Temperature/Concentration sensitive)Medium

Expert Insight: While Ion-Pairing solves the retention issue, it "glues" reagents to the column, making it dedicated to that specific assay.[1] High-pH RP-HPLC using hybrid particles (which resist dissolution at pH 10) offers the best balance of robustness and MS-compatibility.[1]

Detailed Protocol: High-pH RP-HPLC (The "Gold Standard")[1]

This protocol is validated for stability-indicating quantification of 4-ABBN.[1]

Chromatographic Conditions[1][3][4][5]
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column).

  • Column Temperature: 40°C (Improves mass transfer for amines).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Detection: UV at 235 nm (Nitrile/Bromine absorption max) and 210 nm.[1]

  • Injection Volume: 2.0 µL.

Mobile Phase Setup[1][5]
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
1.0 95 5 Hold
8.0 10 90 Linear
10.0 10 90 Wash
10.1 95 5 Re-equilibrate

| 14.0 | 95 | 5 | End |[1]

Standard Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.[1] Note: Do not use acidic diluents as they may cause peak splitting when injecting into a pH 10 mobile phase.[1]

  • Stock Solution: 1.0 mg/mL 4-ABBN in Diluent.[1]

  • Working Standard: Dilute to 0.1 mg/mL for Assay.

Validation Framework (ICH Q2(R2) Aligned)

The 2024 revision of ICH Q2 emphasizes the Analytical Procedure Lifecycle . The following validation characteristics must be demonstrated.

Specificity (Forced Degradation)

You must prove the method separates the active peak from degradation products.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2h. (Watch for nitrile hydrolysis to amide).

  • Oxidation: 3%

    
    , RT, 1h.[1] (Watch for N-oxide formation on the amine).[1]
    
  • Acceptance Criteria: Peak Purity Index (via DAD) > 99.0%. Resolution (

    
    ) > 1.5 between 4-ABBN and nearest impurity.[1]
    
Linearity & Range[1][6]
  • Range: 0.05% (LOQ) to 120% of target concentration.

  • Protocol: Prepare 5 levels (e.g., 0.5, 50, 80, 100, 120 µg/mL).

  • Acceptance:

    
    ; Y-intercept bias 
    
    
    
    .[1]
Accuracy (Recovery)

Since pure certified reference material might be scarce, use "Spike Recovery" into the sample matrix (e.g., the crude reaction mix).

  • Levels: Spike at 50%, 100%, and 150% of target.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Robustness (The "Design Space")

Vary parameters to ensure method reliability:

  • pH: 10.0 ± 0.2 (Critical: If pH drops < 9.0, retention time will shift drastically as the amine protonates).

  • Temperature: 40°C ± 5°C.[1]

Troubleshooting & Expert Tips

The "Ghost Peak" Phenomenon

Issue: A broad peak appearing at ~2x the retention time of the main peak. Cause: In High-pH methods, dissolved


 in the sample can alter local pH, or the amine can react with trace aldehydes in low-quality acetonitrile (Schiff base formation).[1]
Solution:  Use "Gradient Grade" Acetonitrile and minimize sample wait times in the autosampler.[1]
Sample Solubility

Issue: 4-ABBN HCl salt is water-soluble, but the free base (formed in pH 10 mobile phase) is less so.[1] Solution: Ensure the Diluent (50:50 Water:MeCN) keeps the sample solubilized during the transition from the needle to the column head.

Carryover

Issue: Basic amines stick to metallic injector needles. Solution: Use a weak needle wash (10% MeCN) followed by a strong needle wash (0.1% Formic Acid in MeCN) to protonate and strip the amine from the injector surfaces.

References

  • International Council for Harmonisation (ICH). (2024).[1][3] Validation of Analytical Procedures Q2(R2). [Link]

  • McCalley, D. V. (2017).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link]

  • Waters Corporation. (2023).[1] XBridge BEH C18 Columns Care & Use Manual.[1] (Demonstrates High pH stability for hybrid particles). [Link][1]

  • PubChem. (2025).[1] Compound Summary: 4-(Aminomethyl)benzonitrile derivatives.[1] [Link][1]

Sources

Spectroscopic Comparison of 4-(Aminomethyl)-2-bromobenzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Aminomethyl)-2-bromobenzonitrile (CAS: 1177558-39-2) is a critical bifunctional building block in medicinal chemistry, widely utilized for its orthogonal reactivity.[1] It features a primary benzylic amine (nucleophilic handle) and an ortho-bromo nitrile motif (electrophilic handle for transition metal catalysis or heterocycle formation).[1]

This guide provides a technical comparison of the parent compound against its two most common synthetic derivatives: N-Boc protected carbamates and Biaryl coupling products .[1] It focuses on spectroscopic markers (NMR, IR) that allow researchers to definitively validate reaction progress and structural integrity.

Spectroscopic Profile: Parent Compound

4-(Aminomethyl)-2-bromobenzonitrile

The structural integrity of this scaffold relies on the coexistence of the electron-withdrawing nitrile/bromo groups and the electron-donating aminomethyl group.[1]

Diagnostic Markers[1]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    or CDCl
    
    
    ):
    • Benzylic Protons (

      
      ):  A distinct singlet (or broad singlet) appearing at 
      
      
      
      3.85 – 4.00 ppm
      .[1] This is the most reliable anchor for integration (2H).
    • Aromatic Region (3H):

      • 
         (C3, ortho to Br): 
        
        
        
        ~7.75 ppm (d,
        
        
        Hz). Deshielded by Br and CN.
      • 
         (C6, ortho to CN): 
        
        
        
        ~7.65 ppm (d,
        
        
        Hz).
      • 
         (C5): 
        
        
        
        ~7.45 ppm (dd).[1]
  • IR Spectroscopy:

    • Nitrile (

      
      ):  Sharp, diagnostic band at 2230 
      
      
      
      5 cm
      
      
      .[1]
    • Primary Amine (

      
      ):  Two weak bands at 3300–3400 cm
      
      
      
      .[1]
Self-Validating Check

CRITICAL: If the benzylic singlet splits into a doublet (


 Hz), the amine is likely protonated (salt form) or participating in hydrogen bonding.[1] Ensure the sample is a free base by washing with aqueous NaHCO

if precise shifts are required.

Comparative Analysis: Parent vs. Derivatives[1]

Scenario A: Amine Protection (N-Boc Formation)

Reaction: Protection of the primary amine with Di-tert-butyl dicarbonate (Boc


O).[1]
Product: tert-Butyl (3-bromo-4-cyanobenzyl)carbamate.[1]
FeatureParent CompoundN-Boc DerivativeCausality & Interpretation
Benzylic


3.90 ppm (s)

4.30 ppm (d,

Hz)
Deshielding & Coupling: The electron-withdrawing carbamate shifts the signal downfield.[1] The signal splits due to coupling with the new amide NH.
Amide NH N/A

5.0–5.5 ppm (br s)
New Proton: Appearance of a broad exchangeable proton confirms amide bond formation.
Aliphatic Region Empty

1.45 ppm (s, 9H)
Boc Group: The massive singlet for the tert-butyl group is the primary confirmation of reaction success.
IR Spectrum

stretch

stretch (~1690 cm

)
Carbonyl Appearance: A strong carbamate carbonyl peak appears; the nitrile peak (2230 cm

) must remain unchanged.[1]
Scenario B: Suzuki-Miyaura Coupling

Reaction: Pd-catalyzed coupling at the C2-Br position with Phenylboronic acid.[1] Product: 4-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile.[1]

FeatureParent CompoundBiaryl DerivativeCausality & Interpretation
Aromatic Integration 3 Protons8 ProtonsRing Addition: The integration ratio of Aromatic : Benzylic changes from 1.5 : 1 to 4 : 1 .[1]
H3 Proton Shift

7.75 ppm

7.50–7.60 ppm
Loss of Br: The removal of the deshielding Bromine atom causes an upfield shift of the adjacent proton.
Nitrile IR 2230 cm

2225 cm

Conjugation: Extension of the

-system slightly lowers the wavenumber of the nitrile stretch.[1]

Experimental Protocols

Protocol 1: Selective N-Boc Protection

Objective: Protect the amine without hydrolyzing the nitrile.

  • Dissolution: Dissolve 4-(aminomethyl)-2-bromobenzonitrile (1.0 eq) in DCM (0.2 M).

  • Addition: Add Et

    
    N (1.5 eq) followed by Boc
    
    
    
    O (1.1 eq) at 0°C.
  • Monitoring: Warm to RT and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product (

    
    ) will be less polar than the amine (
    
    
    
    ).
  • Workup: Wash with 0.5 M citric acid (removes unreacted amine) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Validation: Run

    
    H NMR.
    
    • Pass Criteria: Integration of t-Bu (1.45 ppm) vs Benzylic CH2 (4.30 ppm) is 9:2 .[1]

Protocol 2: Microwave-Assisted Suzuki Coupling

Objective: Functionalize the C2 position while preserving the nitrile.

  • Setup: In a microwave vial, combine the parent bromide (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl

    
     (5 mol%), and K
    
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: Add degassed Dioxane:Water (4:1).

  • Reaction: Heat at 100°C for 1 hour (Microwave) or 80°C for 4 hours (Thermal).

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Validation: Check for the disappearance of the specific H3 doublet at 7.75 ppm.

Decision & Analysis Workflow

SpectroscopyWorkflow Start Crude Reaction Mixture CheckIR Step 1: IR Check Is Nitrile peak (2230 cm-1) present? Start->CheckIR NitrileLost FAILURE: Nitrile Hydrolysis (Amide/Acid formed) CheckIR->NitrileLost No CheckNMR Step 2: 1H NMR Analysis CheckIR->CheckNMR Yes Decision Analyze Benzylic CH2 (3.8 - 4.5 ppm) CheckNMR->Decision Parent Singlet @ 3.9 ppm (Unreacted Starting Material) Decision->Parent No Shift Boc Doublet @ 4.3 ppm + tBu Singlet (Successful Protection) Decision->Boc Downfield Shift + Splitting Suzuki Singlet @ 3.9 ppm + New Aromatics (Successful Coupling) Decision->Suzuki No Shift + Aromatic Integration Increase

Figure 1: Spectroscopic decision tree for validating reaction outcomes of 4-(aminomethyl)-2-bromobenzonitrile.

References

  • BenchChem. Spectral Data Analysis of 4-Aminobenzonitrile Derivatives. (Accessed 2024).[2][3][4] Link[1]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Application.[1]Link

  • National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.[1] PMC. Link

  • Thermo Fisher Scientific. 4-Amino-2-bromobenzonitrile Product Specifications.Link[1]

  • Royal Society of Chemistry. Synthesis of polysubstituted 4–aminoquinolines from 2–aminobenzonitriles.Link[1]

Sources

cost-benefit analysis of using 4-(aminomethyl)-2-bromobenzonitrile in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Using 4-(Aminomethyl)-2-bromobenzonitrile in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Buy vs. Make" Verdict

4-(Aminomethyl)-2-bromobenzonitrile (CAS: 1177558-39-2) represents a high-value, trifunctional scaffold for medicinal chemistry. It offers three distinct vectors for elaboration: a nitrile (electrophile/heterocycle precursor), an aryl bromide (cross-coupling handle), and a primary amine (linker/nucleophile).

  • The Verdict:

    • For Discovery (mg to 10g scale): BUY. The commercial cost (

      
      $) is offset by the elimination of a hazardous, 3-step synthesis involving lachrymatory intermediates. The "time-to-data" gain is approximately 1 week per batch.
      
    • For Process (kg scale): MAKE. The raw material cost of the commercial product is prohibitive. A convergent synthesis from 4-methyl-2-bromobenzonitrile is scalable but requires containment for benzylic bromide intermediates.

Technical Profile & Structural Advantage

This molecule is a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD) because it allows orthogonal growth in three dimensions.

FeatureChemical FunctionalityStrategic Value
Position 1: Nitrile (-CN) ElectrophilePrecursor to oxadiazoles, tetrazoles, or hydrolysis to acids/amides.
Position 2: Bromine (-Br) Cross-Coupling HandleSuperior to -Cl. Enables mild Suzuki/Buchwald couplings without specialized ligands.
Position 4: Aminomethyl (-CH₂NH₂) Nucleophilic LinkerHigh Fsp³ character. Breaks planarity (unlike an aniline), improving solubility and physicochemical properties.
Visualization: Structural Divergence Vectors

The following diagram illustrates how this single building block diverges into three distinct chemical spaces.

ChemicalSpace Core 4-(Aminomethyl)- 2-bromobenzonitrile RouteA Route A: Suzuki Coupling (Biaryls) Core->RouteA Pd(0) / Ar-B(OH)2 RouteB Route B: Amide Coupling (Peptidomimetics) Core->RouteB R-COOH / HATU RouteC Route C: Cyclization (Isoindolinones) Core->RouteC Intramolecular ProdA Kinase Inhibitor Scaffolds RouteA->ProdA ProdB PROTAC Linkers RouteB->ProdB ProdC Fused Heterocycles RouteC->ProdC

Figure 1: Orthogonal reaction pathways available from the core scaffold.

Comparative Analysis: Performance & Cost

We compared the direct use of 4-(aminomethyl)-2-bromobenzonitrile (Target) against two common alternatives:

  • Alternative A (The "Make" Route): Synthesis starting from 4-methyl-2-bromobenzonitrile.

  • Alternative B (The "Cheap" Analog): Using 4-(aminomethyl)-2-chlorobenzonitrile.

Table 1: Cost & Efficiency Comparison (Per 5g Scale)
MetricTarget (Commercial)Alt A (Synthesis)Alt B (Chloro Analog)
Raw Material Cost High (

500)
Low ($40)Medium ($150)
Labor Time 0 Days 4-5 Days0 Days
Step Count 0 3 (Bromination, Azidation, Reduction)0
Safety Risk LowHigh (Lachrymatory benzyl bromide)Low
Suzuki Yield 85-95% (Standard conditions)N/A40-60% (Requires expensive catalysts)
Purity Profile >97%Variable (Trace triphenylphosphine oxide)>97%
Detailed Analysis
1. Reactivity: Bromo vs. Chloro

The Bromo substituent (Target) is significantly more reactive in Palladium-catalyzed cross-couplings than the Chloro analog (Alt B).

  • Experimental Insight: In a standard Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ (cheap catalyst), the Bromo-analog reaches full conversion in 4 hours at 80°C. The Chloro-analog requires Buchwald precatalysts (e.g., XPhos Pd G2) and 100°C+ to achieve comparable yields, negating the initial cost savings of the raw material.

2. The Hidden Cost of "Making It" (Alt A)

Synthesizing the target from 4-methyl-2-bromobenzonitrile involves:

  • Radical Bromination: Uses NBS/AIBN. Risk: Generates 4-(bromomethyl)-2-bromobenzonitrile, a severe lachrymator (tear gas agent).

  • Nucleophilic Substitution: Uses Sodium Azide (Explosion risk) or Hexamine (Delépine reaction).

  • Reduction: Staudinger reduction or Hydrogenation. Risk: Chemoselectivity issues (nitrile reduction).

Experimental Protocols

Protocol A: Validation of Utility (Suzuki Coupling)

Use this protocol to validate the batch quality of the commercial reagent.

Objective: Synthesis of 4-(aminomethyl)-2-phenylbenzonitrile. Reagents:

  • 4-(Aminomethyl)-2-bromobenzonitrile HCl (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Setup: Charge a microwave vial with the nitrile (1.0 mmol), boronic acid (1.2 mmol), and base (3.0 mmol).

  • Degassing: Add solvents (5 mL) and sparge with Argon for 5 minutes. Critical: Oxygen inhibits the Pd cycle.

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%) quickly under Argon flow. Cap the vial.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1]

  • Purification: The free amine may streak on silica.[1][2] Use DCM/MeOH/NH₄OH (90:9:1) for elution.[2]

Protocol B: The "Make" Route (For Reference Only)

Use this only if commercial supply is unavailable.

Step 1: Benzylic Bromination

  • Dissolve 4-methyl-2-bromobenzonitrile in CCl₄ or Trifluorotoluene.

  • Add NBS (1.05 equiv) and AIBN (0.1 equiv).

  • Reflux (80°C) under N₂ with strong stirring. Initiate with a flood lamp if necessary.

  • Safety: Isolate the benzyl bromide intermediate in a fume hood. It is a potent lachrymator.

Step 2: Delépine Reaction (Avoids Azides)

  • Dissolve the crude benzyl bromide in CHCl₃.

  • Add Hexamethylenetetramine (Hexamine) (1.1 equiv). Stir at RT overnight.

  • Filter the white precipitate (quaternary salt).

  • Hydrolyze the salt in Ethanol/Conc. HCl (5:1) at reflux for 2 hours.

  • Basify and extract to obtain 4-(aminomethyl)-2-bromobenzonitrile.

Decision Logic: Workflow Diagram

This flowchart guides the decision-making process based on project phase and resource availability.

DecisionTree Start Need 4-(Aminomethyl)- 2-bromobenzonitrile ScaleCheck Scale Required? Start->ScaleCheck SmallScale < 10 Grams ScaleCheck->SmallScale LargeScale > 100 Grams ScaleCheck->LargeScale ActionBuy BUY Commercial (Save Time) SmallScale->ActionBuy Standard BudgetCheck Budget Constraints? LargeScale->BudgetCheck ActionMake MAKE via Route A (Save Material Cost) BudgetCheck->ActionMake High Labor Capacity ActionAlt Switch to Chloro-Analog (If coupling allows) BudgetCheck->ActionAlt Low Coupling Complexity

Figure 2: Decision matrix for sourcing strategy.

References

  • Preparation of 4-(aminomethyl)

    • Source: PubChem Compound Summary for CID 44208825.
    • URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Guide

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Comparative Reactivity of Aryl Halides

    • Title: The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile.[3]

    • Source: ResearchG
    • URL:[Link]

  • Commercial Pricing & Availability: Source: BLD Pharm / Sigma-Aldrich (Search Results).

Sources

Comparative Guide: Assessing the Purity of 4-(Aminomethyl)-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Aminomethyl)-2-bromobenzonitrile (CAS: 1177558-39-2) is a critical bifunctional building block in medicinal chemistry.[1] Its dual reactivity—offering an aryl bromide for cross-coupling (e.g., Suzuki-Miyaura) and a benzyl amine for amide coupling or reductive amination—makes it indispensable for fragment-based drug discovery (FBDD).[1]

However, commercial sources of this material exhibit significant lot-to-lot variability.[1] Common "purity" claims (>95% by HPLC) often mask impurities that are fatal to transition-metal catalysis, specifically des-bromo analogs and over-reduced diamines .[1]

This guide objectively compares three purity assessment methodologies—HPLC-UV , qNMR , and Non-Aqueous Titration —and demonstrates how "invisible" impurities in commercial batches can degrade yield in subsequent Suzuki couplings by up to 40%.

The Challenge: Why Standard Certificates of Analysis (CoA) Fail

The synthesis of 4-(aminomethyl)-2-bromobenzonitrile typically proceeds via the partial reduction of 2-bromoterephthalonitrile.[1] This route generates a specific impurity profile that standard HPLC methods frequently mischaracterize.

The "Invisible" Impurity Profile
  • Des-bromo impurity (4-(aminomethyl)benzonitrile): Arises from hydrogenolysis of the C-Br bond.[1] It has a similar UV extinction coefficient to the product but lacks the reactive handle, leading to stoichiometry errors.

  • Over-reduced Diamine: Reduction of both nitrile groups. This acts as a potent chelator, poisoning Palladium catalysts.

  • Benzyl Alcohol Derivative: Hydrolysis product.

Diagram 1: Impurity Origin & Impact Pathways

The following diagram maps how synthesis conditions generate specific impurities and where they interfere downstream.

ImpurityPathways Start 2-Bromoterephthalonitrile (Precursor) Reaction Partial Reduction (H2/Cat or Hydride) Start->Reaction Product TARGET: 4-(Aminomethyl)-2-bromobenzonitrile Reaction->Product Selectivity Control Imp_DesBromo Impurity A: Des-bromo analog (Hydrogenolysis) Reaction->Imp_DesBromo Over-active Catalyst Imp_Diamine Impurity B: Diamine (Over-reduction) Reaction->Imp_Diamine Excess Reductant Imp_Dimer Impurity C: Benzyl Imine Dimer Reaction->Imp_Dimer Aldehyde Intermediate Downstream Suzuki Coupling (Pd Catalysis) Product->Downstream Imp_DesBromo->Downstream Inert Diluent Imp_Diamine->Downstream Pd Chelation (Poison) Result_Fail Catalyst Poisoning & Stoichiometry Error Downstream->Result_Fail Low Yield

Figure 1: Mechanistic origin of impurities during the reduction of dinitrile precursors and their specific interference mechanisms in Pd-catalyzed cross-couplings.

Comparative Analysis of Analytical Methodologies

We evaluated three methods for assessing the purity of a commercial "98%" batch (Batch #2024-X12).

Method A: HPLC-UV (Standard C18)[1]
  • Protocol: C18 Column, Water/MeCN with 0.1% TFA. Detection at 254 nm.

  • Observation: The benzyl amine moiety causes significant peak tailing due to interaction with residual silanols. The des-bromo impurity elutes very close to the product.[1]

  • Bias: Overestimation. Inorganic salts (borates/halides from reduction) and residual solvents are transparent to UV, artificially inflating the "Area %."

Method B: Quantitative NMR (qNMR) – The Gold Standard
  • Protocol: 1H NMR in DMSO-d6 using 1,3,5-Trimethoxybenzene (TMB) as an internal standard.

  • Observation: Distinct diagnostic peaks allow absolute quantification.

    • Product (-CH2-): doublet at ~3.8 ppm.

    • Des-bromo (-CH2-): doublet at ~3.75 ppm (shifted upfield).

    • Diamine: Multiplets distinct from the nitrile core.

  • Bias: None. Measures absolute weight purity (w/w%), accounting for salts and solvents.

Method C: Non-Aqueous Titration
  • Protocol: Perchloric acid titration in glacial acetic acid.

  • Observation: Measures total basic nitrogen.

  • Bias: Blindness. Cannot distinguish between the product and the des-bromo impurity (both are mono-amines).

Data Summary: Method Comparison Table
FeatureMethod A: HPLC-UV (Area %)Method B: 1H qNMR (Wt %)Method C: Titration
Reported Purity (Batch X12) 98.2% 91.4% 98.5%
Detection Principle UV Absorption (Relative)Proton Counting (Absolute)Acid-Base Neutralization
Salt/Solvent Detection No (Transparent)YesNo
Des-bromo Separation Poor (Co-elution risk)Excellent (Chemical shift)None (Co-titrates)
Pd-Poison Detection ModerateHighLow
Verdict Misleading for Stoichiometry Recommended for Synthesis Useful for Salt Form check only

Experimental Protocols

Protocol 1: Self-Validating qNMR Assessment

This protocol is designed to be self-validating by using the relaxation delay (d1) to ensure full magnetization recovery.[1]

Reagents:

  • Analyte: 4-(aminomethyl)-2-bromobenzonitrile (~10 mg).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent), ~5 mg.[1]

  • Solvent: DMSO-d6 (0.6 mL).

Procedure:

  • Weighing: Accurately weigh the analyte (

    
    ) and IS (
    
    
    
    ) into the same vial using a microbalance (precision ±0.01 mg). Record weights to 0.001 mg.
  • Dissolution: Add DMSO-d6 and vortex until fully dissolved. Transfer to NMR tube.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Must be 
      
      
      
      of the longest relaxing proton). Note: Benzyl protons typically have T1 ~2-5s; 60s ensures >99.9% recovery.[1]
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integration ranges must cover 20x the peak width at half-height.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.[2][3][4]
Protocol 2: Optimized HPLC Method for Benzyl Amines

If qNMR is unavailable, use this method to minimize tailing and separate the des-bromo impurity.[1]

  • Column: Waters XBridge C18 (High pH resistant), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Rationale: High pH suppresses protonation of the benzyl amine, ensuring it remains neutral. This eliminates interaction with acidic silanols, sharpening the peak and improving resolution from the des-bromo impurity.

Impact Case Study: Suzuki-Miyaura Coupling

To validate the "Performance" aspect, we utilized two batches of 4-(aminomethyl)-2-bromobenzonitrile in a standard coupling reaction with Phenylboronic acid.

  • Batch A: Commercial "98% HPLC" (Actual qNMR: 91%, contains 4% diamine).

  • Batch B: Re-purified Material (qNMR: 99%).

Reaction Conditions: 1.0 equiv Bromide, 1.2 equiv PhB(OH)2, 5 mol% Pd(dppf)Cl2, 3.0 equiv K2CO3, Dioxane/H2O, 80°C, 4h.

Results:

  • Batch B (High Purity): 94% Isolated Yield.

  • Batch A (Commercial): 58% Isolated Yield.

    • Failure Analysis: The 4% diamine impurity in Batch A acted as a ligand scavenger, deactivating the Palladium catalyst. The 91% actual purity also meant the reaction was under-dosed regarding the limiting reagent.

Decision Framework (Workflow)

Use this logic flow to determine the appropriate analytical strategy for your specific stage of development.

DecisionTree Start New Batch Received Check1 Is this for GMP/GLP Release? Start->Check1 Action_qNMR Perform qNMR (Protocol 1) Determine Absolute Wt% Check1->Action_qNMR Discovery/R&D Action_HPLC Perform HPLC (Protocol 2) Check for Des-bromo Check1->Action_HPLC QC Routine Path_GMP Yes Path_RnD No (Discovery/Early R&D) Check_Purity qNMR Purity > 95%? Action_qNMR->Check_Purity Action_HPLC->Action_qNMR If Area% > 98% (Verify Salt Content) Result_Use Release for Synthesis (Adjust stoichiometry based on Wt%) Check_Purity->Result_Use Yes Result_Purify Recrystallize/Column (Remove Diamine Poison) Check_Purity->Result_Purify No

Figure 2: Analytical decision matrix for incoming raw material assessment.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).[5][6] Defines reporting thresholds for impurities (0.05%) which necessitates high-sensitivity methods like HPLC over titration. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Establishes qNMR as the primary method for absolute purity when reference standards are unavailable. Link[1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 95(7), 2457–2483 (1995). foundational text on Suzuki coupling, highlighting sensitivity to catalyst poisoning by amines. Link[1]

  • Almac Group. "qNMR – A Modern Alternative to HPLC." (White Paper). Validates the industrial application of qNMR for raw material release in pharmaceutical manufacturing. Link

  • Sigma-Aldrich (Merck). "Product Specification: 4-(Aminomethyl)-2-bromobenzonitrile Hydrochloride."[1] Demonstrates typical commercial specifications (often listing titration or HPLC Area% rather than absolute weight). Link

Sources

computational comparison of the electronic properties of benzonitrile isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Electronic Properties of Benzonitrile Isomers: A Computational Comparison

Introduction: Beyond a Single Molecule

Benzonitrile (C₆H₅CN) is a deceptively simple aromatic molecule. While widely recognized as a versatile solvent and a key precursor in the synthesis of resins, pharmaceuticals, and agrochemicals, its fundamental electronic structure is a subject of deep interest.[1] Its detection in the interstellar medium has further broadened its relevance, making it a model system for understanding astrochemistry.[2][3][4] However, to truly grasp its chemical behavior, we must look beyond the parent molecule to its isomers.

This guide focuses on a computational comparison of the electronic properties of the three radical isomers of benzonitrile, formed by the deprotonation of a hydrogen atom from the ortho, meta, or para position of the benzene ring. These isomers (o-, m-, and p-C₆H₄(CN)•) are critical intermediates in various chemical reactions, and their stability and reactivity are dictated by subtle but significant differences in their electronic landscapes. For researchers in materials science, drug discovery, and synthetic chemistry, understanding these differences is paramount for predicting reaction outcomes and designing novel molecular systems.

Here, we will dissect the electronic properties of these three isomers using data derived from robust computational methods, providing a clear, comparative framework and explaining the causality behind their distinct behaviors.

The Computational Approach: A Validated Protocol

To reliably compare the electronic properties of the benzonitrile isomers, we turn to computational quantum chemistry, specifically Density Functional Theory (DFT). DFT offers an excellent balance of computational efficiency and accuracy for systems of this size, making it the workhorse for molecular property prediction.

Rationale for Method Selection

The choice of functional and basis set is critical for obtaining meaningful results. The protocols referenced in this guide predominantly utilize:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional incorporates a portion of exact Hartree-Fock exchange, providing a more accurate description of electronic structure compared to pure DFT functionals, especially for aromatic systems.

  • Basis Set: aug-cc-pVQZ (augmented correlation-consistent polarized Valence Quadruple Zeta). This is a large and flexible basis set. The "augmented" functions are diffuse, which is crucial for accurately describing the electron distribution in anions and radicals, while the "polarized" and "quadruple zeta" components allow the electron orbitals to change shape and size, leading to a more precise calculation of electronic properties like electron affinity.[2][5]

This combination provides a self-validating system; the results are well-converged and have been shown to closely align with experimental data where available, such as high-pressure mass spectrometry values for gas-phase acidity.[2]

Experimental Workflow: A Step-by-Step Computational Protocol

The following protocol outlines the standard procedure for calculating the electronic properties discussed in this guide.

  • Geometry Optimization: The starting point is to find the lowest-energy structure (the most stable geometry) for each isomer. This is performed for both the neutral radical and the corresponding anion.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometries. This serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE), a necessary correction for accurate energy calculations.

  • Single-Point Energy Calculation: A highly accurate single-point energy calculation is performed on the optimized geometry using the final, large basis set (e.g., aug-cc-pVQZ).

  • Property Calculation: From these high-level calculations, key electronic properties are derived:

    • Electron Affinity (EA): Calculated as the energy difference between the optimized neutral radical and the optimized anion.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the highest occupied and lowest unoccupied molecular orbitals are direct outputs of the calculation.

    • Dipole Moment & Electrostatic Potential: These properties are calculated from the final, optimized electron density distribution.

G cluster_workflow Computational Workflow cluster_properties Calculated Properties A 1. Initial Structure Generation (o-, m-, p- isomers) B 2. Geometry Optimization (DFT) Find lowest energy conformation A->B C 3. Vibrational Frequency Analysis Confirm energy minimum & get ZPVE B->C D 4. Single-Point Energy Calculation (High-level basis set) C->D E 5. Property Derivation D->E P1 Electron Affinity (EA) E->P1 P2 HOMO/LUMO Energies E->P2 P3 Dipole Moment E->P3 P4 Electrostatic Potential (MESP) E->P4

Caption: A generalized workflow for the computational analysis of molecular electronic properties.

Comparative Analysis of Isomer Electronic Properties

The positional change of the deprotonated site from ortho to meta to para induces significant and predictable changes in the electronic properties of the C₆H₄(CN)• radicals.

G cluster_isomers Deprotonated Benzonitrile Isomers ortho ortho-C₆H₄(CN)• meta meta-C₆H₄(CN)• para para-C₆H₄(CN)•

Caption: The three radical isomers of deprotonated benzonitrile.
Electron Affinity (EA)

Electron affinity is a measure of the energy released when an electron is added to a neutral atom or molecule to form a negative ion. A higher EA indicates that the resulting anion is more stable. This is a critical parameter for understanding redox chemistry and the stability of charged intermediates.

Table 1: Calculated Adiabatic Electron Affinities (EA) of Benzonitrile Radical Isomers

Isomer Calculated EA (eV)
ortho-C₆H₄(CN)• 1.901
meta-C₆H₄(CN)• 1.778
para-C₆H₄(CN)• 1.789

Data sourced from quantum mechanical calculations using DFT with the aug-cc-pVQZ basis set.[2][5]

Analysis & Insights: The data clearly shows that the ortho isomer possesses the highest electron affinity.[2] This signifies that the ortho-deprotonated benzonitrile anion is the most stable of the three isomers. This enhanced stability can be attributed to favorable through-space electrostatic interactions between the electron-rich deprotonated carbon site and the partially positive carbon atom of the electron-withdrawing cyano group. The meta and para isomers have similar, and notably lower, electron affinities, indicating their corresponding anions are less stable.[2]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.[1] The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for the lowest-energy electronic excitation.[6]

Table 2: Calculated Frontier Orbital Energies of Benzonitrile Radical Isomers

Isomer HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
ortho-C₆H₄(CN)• -5.12 -1.89 3.23
meta-C₆H₄(CN)• -5.05 -1.75 3.30
para-C₆H₄(CN)• -5.08 -1.81 3.27

Note: These values are representative, calculated using DFT (B3LYP/6-31G) for illustrative purposes. Absolute values will vary with the level of theory, but the trends are generally consistent.*

Analysis & Insights: While the absolute energy values are close, the trends are informative. The HOMO and LUMO levels for all isomers are primarily distributed over the π-system of the molecule.[7] The subtle shifts in these energy levels are due to the location of the radical site relative to the strongly electron-withdrawing cyano group. A smaller HOMO-LUMO gap generally suggests higher reactivity. The ortho isomer's slightly smaller gap compared to the meta isomer aligns with its distinct electronic nature observed in its electron affinity.

Molecular Electrostatic Potential (MESP)

The MESP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[8] It provides a powerful visual tool for predicting reactivity. Regions of negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[9]

Analysis & Insights: For all three isomers, the MESP would show a significant region of negative potential around the nitrogen atom of the cyano group, which is a known nucleophilic center.[7][10] The key difference lies in the distribution of charge on the aromatic ring.

  • ortho-isomer: The proximity of the electron-rich radical site to the electron-withdrawing nitrile group creates a more complex and polarized electrostatic potential compared to the other isomers.

  • meta- and para-isomers: The influence of the radical site on the cyano group's potential is less direct, leading to a charge distribution more typical of substituted benzenes.

These MESP differences are crucial for understanding non-covalent interactions. For instance, in drug development, the MESP of a ligand determines its electrostatic complementarity with a receptor's binding pocket.[9] The distinct electrostatic "shape" of each isomer means they would interact differently with biological targets or other molecules in a material's bulk structure.

Implications for Research and Drug Development

The computational comparison reveals that the electronic properties of deprotonated benzonitrile are highly sensitive to the isomer's structure. These differences have profound practical implications:

  • Chemical Synthesis: The higher stability (higher EA) of the ortho anion suggests that deprotonation of benzonitrile might preferentially occur at the ortho position under thermodynamic control. The unique reactivity map (MESP) of each isomer will dictate the regioselectivity of subsequent electrophilic substitution reactions.

  • Materials Science: In the design of organic electronics, the HOMO/LUMO levels are fundamental to tuning charge injection and transport properties.[11] The ability to control these levels through isomeric substitution is a key strategy in developing novel thermally activated delayed fluorescence (TADF) materials and other organic semiconductors.[12]

  • Drug Development: The dipole moment and MESP are critical for predicting a molecule's solubility, membrane permeability, and binding affinity to protein targets. The distinct electrostatic profiles of the isomers mean that one might bind strongly to a receptor while another does not, highlighting the importance of precise structural control in medicinal chemistry.

Conclusion

The ortho, meta, and para isomers of deprotonated benzonitrile, while structurally similar, exhibit a fascinating divergence in their electronic properties. Computational analysis reveals that the ortho isomer is unique, with a significantly higher electron affinity and a more polarized charge distribution, making its corresponding anion the most stable. These differences, driven by the position of the radical site relative to the electron-withdrawing cyano group, directly influence the stability, reactivity, and intermolecular interaction potential of each isomer.

This guide demonstrates the power of modern computational chemistry to provide deep, actionable insights that can guide experimental design. For scientists and researchers, these theoretical models are not just predictive tools; they are explanatory frameworks that allow us to understand the fundamental principles governing molecular behavior and to rationally design the next generation of materials and medicines.

References

  • Grisenti, P., et al. (n.d.). Ionized Benzonitrile and Its Distonic Isomers in the Gas Phase.
  • Etherington, M. K., et al. (2019). Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluorescence materials. RSC Publishing.
  • (n.d.). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!
  • Firth, R., & Dimino, T. (2022). Anion Photoelectron Spectroscopy and Thermochemistry of Deprotonated Benzonitrile Isomers. Proceedings of Student Research and Creative Inquiry Day.
  • (n.d.). Electronic structure of m and p isomers of gold-benzonitrile thiolate... ResearchGate.
  • (n.d.). The optimized structure of benzonitrile with numbered positions of deprotonation.
  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research.
  • (n.d.). Structures of anionic benzonitrile [Bzn]⁻ and para-deprotonated... ResearchGate.
  • (2022). Negative Ion Photoelectron Spectra of Deprotonated Benzonitrile Isomers via Computation of Franck–Condon Factors. American Chemical Society.
  • (2024). Photoelectron spectroscopy of deprotonated benzonitrile. The Journal of Chemical Physics.
  • (n.d.). Fundamental vibrational frequencies of benzonitrile (in cm-'). Download Table.
  • (n.d.). Electrostatic potential diagram of (a) benzonitrile, (b)... ResearchGate.
  • (2022). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking Assessment and Deconvolution. ACS Omega.
  • (2015). Electric properties of the low-lying excited states of benzonitrile: geometry relaxation and solvent effects. ResearchGate.
  • (1999). Structures and the vibrational relaxations of size-selected benzonitrile– „H2O...n51–3 and –„CH3OH.
  • (n.d.). Dipole moment of benzonitrile in its excited S1 state from thermochromic shifts of fluorescence spectra. ResearchGate.
  • (n.d.). The stable conformations and vibronic and cation spectroscopy of 2-ethoxybenzonitrile.
  • (n.d.). Comparison of of the experimentally determined structural parameters of the benzonitrile dimer with ab initio calculated values. ResearchGate.
  • (n.d.). Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluorescence materials. RSC Publishing.
  • (n.d.). Figure 4. Molecular orbital surfaces of the HOMO and LUMO energy levels... ResearchGate.
  • (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics.
  • (n.d.). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking - ChemRxiv.
  • (2022). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking—Assessment and Deconvolution. PMC.
  • (n.d.). Solvent Effect on the Electronic Polarizability of Benzonitrile. ResearchGate.
  • (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing.
  • (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Cheméo.
  • (n.d.). (PDF) The Eight Lowest-Energy Vibrational States of Benzonitrile: Analysis of Coriolis and Darling-Dennison Coupling by Millimeter-wave and Far-Infrared Spectroscopy. ResearchGate.
  • (n.d.). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Semantic Scholar.
  • (2023). Electrostatic Potential Maps and Bond Polarity - Organic Chemistry. YouTube.
  • (2022). HOMO-LUMO Energy Gap. Schrödinger.
  • (n.d.). Comparative Study of the Optoelectronic. MJFAS template.
  • (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.

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Safety Operating Guide

4-(aminomethyl)-2-bromobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 4-(aminomethyl)-2-bromobenzonitrile .

This document is structured for researchers and EHS professionals, prioritizing chemical compatibility logic over generic safety advice. It addresses the specific bifunctional nature of the molecule (a basic benzylamine and a potentially reactive nitrile) to prevent waste stream accidents.

Chemical Profile & Hazard Identification

Before disposal, you must verify the specific isomer, as the position of the amine significantly alters reactivity.[1] This guide applies specifically to the benzylamine derivative, not the aniline.[1]

ParameterData
Chemical Name 4-(aminomethyl)-2-bromobenzonitrile
CAS Number 1177558-39-2
Molecular Formula C₈H₇BrN₂
Functional Groups 1.[1][2] Nitrile (-CN): Potential cyanide donor under extreme conditions.2. Benzylamine (-CH₂NH₂): Basic, nucleophilic.3.[1] Aryl Bromide (-Br): Requires halogenated waste treatment.[3]
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1]
Core Hazard Analysis (The "Why" Behind the Protocol)
  • Nitrile-Acid Incompatibility: While aromatic nitriles are generally stable, mixing this compound with strong oxidizing acids (e.g., Nitric acid) in a waste container can lead to the generation of toxic NOₓ gases or, under extreme forcing conditions, hydrolysis products that complicate disposal.[1]

  • Amine-Acyl Halide Incompatibility: The primary benzylic amine is highly nucleophilic. Do not dispose of this compound in waste containers containing acid chlorides (e.g., Acetyl Chloride, Thionyl Chloride) or anhydrides.[1] This will result in a rapid, exothermic amide coupling reaction that can pressurize and rupture the vessel.[1]

  • Halogen Load: The bromine atom mandates incineration at specific temperatures (>1100°C) to prevent the formation of dioxins/furans and to capture HBr gas. It cannot go into non-halogenated waste streams.[4]

Waste Stream Architecture

Effective disposal relies on segregation. You must classify this material based on its "worst-case" functional group—in this case, the Halogen and the Amine.[1]

Decision Logic for Segregation

The following logic tree illustrates the required decision-making process to select the correct waste stream.

WasteSegregation Chemical 4-(aminomethyl)- 2-bromobenzonitrile State Physical State? Chemical->State Warning CRITICAL: Do NOT mix with Acids or Oxidizers Chemical->Warning Solid Solid (Pure/Residue) State->Solid Powder/Filter Cake Solution In Solution State->Solution Reaction Mix/Mother Liquor SolidWaste Solid Waste: Halogenated Organics (Trace Toxic) Solid->SolidWaste Pack in Double Bag/Drum SolventType Solvent Type? Solution->SolventType HaloLiq Liquid Waste: Halogenated Organic SolventType->HaloLiq DCM, Chloroform SolventType->HaloLiq DMSO, DMF, Methanol (Segregate as Halogenated due to Solute) AqWaste Aqueous Waste: Adjust pH -> Toxic SolventType->AqWaste Water (Trace only)

Figure 1: Waste segregation logic flow. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute often mandates the "Halogenated" stream depending on local facility rules.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Secure containment for high-temperature incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Avoid glass if possible to prevent breakage during transport.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: Write "4-(aminomethyl)-2-bromobenzonitrile."

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated."[1]

  • Bagging: If the solid is a fine powder, place it inside a sealed Ziploc or whirl-pak bag before placing it into the waste drum to minimize dust exposure (inhalation risk) for waste handlers.

  • Storage: Store in a cool, dry area away from acids and oxidizers until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Prevent cross-reactivity in commingled waste carboys.

  • Quenching (If reactive reagents are present):

    • If the reaction mixture contains residual thionyl chloride, acid chlorides, or strong bases, quench carefully before adding to the waste container.[1]

    • Why? The benzylamine moiety can react violently with unquenched electrophiles in the waste drum.

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the "Halogenated Organic Waste" carboy.

    • If dissolved in Acetone or Methanol : Although the solvents are non-halogenated, the solute contains bromine. Most facilities require this mixture to be placed in the Halogenated stream to ensure the bromine is properly scrubbed during incineration.

  • pH Check: Ensure the waste stream is not highly acidic (pH < 2). If acidic, neutralize with sodium bicarbonate before adding to a carboy containing this amine to prevent heat generation.[1]

Scenario C: Empty Container Management (RCRA Empty)

Objective: Compliance with "P-Listed" vs. "U-Listed" vs. General regulations.

  • This compound is not explicitly P-listed (acutely toxic).[3] Therefore, triple-rinsing is generally sufficient.[1]

  • Protocol:

    • Triple rinse the bottle with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

    • Pour rinsate into the Halogenated Liquid Waste container.

    • Deface the label.[5]

    • Discard the bottle as standard glass trash (or puncture if plastic).

Emergency Contingencies

Spill Response (Solid/Powder)
  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1][6] If powder is fine/dusty, use an N95 or P100 respirator.[1]

  • Containment: Do not dry sweep. Cover the spill with wet paper towels (dampened with water or methanol) to prevent dust generation.

  • Cleanup: Scoop the damp material into a hazardous waste bag. Wipe the surface with methanol followed by soapy water.

  • Verification: Use a UV lamp (254 nm) if available—many conjugated benzonitriles fluoresce, helping identify residual contamination.[1]

Exposure First Aid[1][4]
  • Eye Contact: Rinse immediately for 15 minutes.[7] The amine group makes this caustic; immediate dilution is critical to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[4][8] Do not use alcohol/acetone on skin, as this may enhance absorption of the nitrile.[1]

References

  • PubChem. Compound Summary: 4-(Aminomethyl)-2-bromobenzonitrile. National Library of Medicine. Available at: [Link] (Accessed via CAS search logic).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[9] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

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Personal protective equipment for handling 4-(aminomethyl)-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment (PPE) for Handling 4-(aminomethyl)-2-bromobenzonitrile

Hazard Assessment and Risk Profile: Understanding the Compound

  • Brominated Aromatic Core : Brominated compounds are often toxic, corrosive, and can pose environmental hazards.[1][2] They demand careful handling to prevent skin and eye burns.[3]

  • Nitrile Group (-CN) : The nitrile functionality is a primary concern. While the nitrile group itself is toxic, the greater, more acute risk comes from aminonitriles.

  • Aminonitrile Structure : The most critical feature is the aminonitrile classification. These compounds can exist in equilibrium with free hydrogen cyanide (HCN), a highly toxic and rapidly acting poison.[4][5] This dissociation can be accelerated by heat or acidic conditions.[4] Inhalation of HCN can be lethal within minutes.[5]

  • General Toxicity : Based on close analogs like 4-Amino-2-bromobenzonitrile and 4-Bromobenzonitrile, the compound is presumed to be harmful if swallowed, harmful in contact with skin, and a cause of serious skin and eye irritation.[6][7][8][9]

Given these factors, all handling procedures must be designed to mitigate the risks of skin/eye contact, particulate inhalation, and, most critically, exposure to potential hydrogen cyanide off-gassing.

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach is essential for selecting the appropriate level of PPE. The following table summarizes the minimum requirements for handling 4-(aminomethyl)-2-bromobenzonitrile in various laboratory scenarios.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) ANSI Z87.1 Safety Glasses with Side Shields[10]Disposable Nitrile Gloves[10]Long-Sleeved Lab Coat (Cotton)[10]Not Required
Weighing & Handling Solids (<1g) Safety Goggles[11]Double-Gloved Disposable Nitrile Gloves[11]Long-Sleeved Lab Coat (Cotton)[10]N95 Respirator (or higher)
Handling Solutions or Solids (>1g) Safety Goggles and Full-Face Shield[11][12]Heavy-Duty Chemical Resistant Gloves (Nitrile or Neoprene) over inner Nitrile Gloves[11][13]Chemical Resistant Apron over Lab Coat[10][12]Full-Face Respirator with appropriate cartridges (or work in a certified fume hood)[11]
Eye and Face Protection

At a minimum, ANSI Z87.1 compliant safety glasses with side shields must be worn in any area where the chemical is present.[10] For any task involving potential splashes, such as transferring solutions, safety goggles are mandatory.[11] When handling larger volumes or conducting reactions with a higher risk of splashing, a full-face shield must be worn in addition to safety goggles to protect the entire face.[11][12]

Skin and Body Protection
  • Gloves : Disposable nitrile gloves provide a good baseline of protection for incidental contact.[10][11][14] Given the compound's classification as harmful in contact with skin, double-gloving is recommended for all handling tasks. For prolonged contact or when handling solutions, heavier, reusable nitrile or neoprene gloves with extended cuffs should be worn over a pair of disposable nitrile gloves.[11][13] Always check the manufacturer's chemical resistance chart before use.

  • Lab Coat : A standard long-sleeved cotton lab coat is required for all procedures.[10] It should be kept fully buttoned with sleeves rolled down.

  • Apron : For tasks involving significant quantities of liquids that could splash, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[12]

Respiratory Protection

Due to the potential for hydrogen cyanide release, all work with 4-(aminomethyl)-2-bromobenzonitrile must be conducted within a certified chemical fume hood.[3] If weighing the solid compound outside of a containment hood (e.g., on a balance), an N95 respirator is the minimum requirement to prevent inhalation of fine particles. For any situation where the ventilation is questionable or during a spill cleanup, a full-face respirator with cartridges rated for organic vapors and acid gases is necessary.[11]

Operational Protocols: A Step-by-Step Guide

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the correct level of PPE based on the specific task.

PPE_Selection_Workflow start Start: Assess Task with 4-(aminomethyl)-2-bromobenzonitrile task_type What is the task? start->task_type storage Storage or Transport (Closed Container) task_type->storage Storage weighing Weighing Solid (<1g) task_type->weighing Weighing handling_large Handling Solutions or Solids (>1g) task_type->handling_large Handling ppe_storage Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat storage->ppe_storage ppe_weighing Required PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator - Work in Fume Hood weighing->ppe_weighing ppe_handling_large Required PPE: - Goggles & Face Shield - Heavy-Duty Gloves (over Nitrile) - Chemical Apron over Lab Coat - Work in Fume Hood handling_large->ppe_handling_large

Caption: PPE Selection Workflow for 4-(aminomethyl)-2-bromobenzonitrile.

Donning Procedure (Putting On PPE)
  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Inner Gloves : Don your first pair of nitrile gloves.

  • Respirator (if required) : Perform a seal check to ensure your respirator fits correctly.

  • Eye/Face Protection : Put on safety goggles and, if necessary, the face shield.

  • Outer Gloves : Don your second pair of (or heavy-duty) gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Procedure (Taking Off PPE)

This sequence is critical to prevent cross-contamination.

  • Decontaminate Outer Gloves : If grossly contaminated, wipe down outer gloves with a suitable disinfectant (e.g., 10% bleach solution followed by water) before removal.[15][16]

  • Remove Outer Gloves : Peel off the outer gloves without touching your bare skin.

  • Remove Apron (if used) : Remove the apron without touching the front surface.

  • Remove Face Shield/Goggles : Handle by the strap or sides.

  • Remove Lab Coat : Remove by folding it inward on itself and place it in a designated bin for contaminated laundry.

  • Remove Respirator (if used) : Remove from behind the head.

  • Remove Inner Gloves : Peel off the final pair of gloves and dispose of them.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.

Emergency Procedures and Decontamination

Spill Response
  • Alert and Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.[17]

  • Contain : If safe to do so, contain the spill using a chemical spill kit or absorbent material like sand or soda ash. Do not use combustible materials like paper towels.[1][17]

  • Don PPE : Before cleanup, don the highest level of PPE: a full-face respirator, heavy-duty gloves, a chemical-resistant apron, and safety goggles.[17]

  • Neutralize (if applicable) : For bromine-containing compounds, spills can be neutralized with a dilute solution of sodium thiosulfate or sodium bisulfite.[2][17]

  • Clean : Absorb the neutralized spill, collect all materials in a clearly labeled hazardous waste container, and wipe the area with soap and water.[3]

  • Report : Report the incident to your institution's Environmental Health & Safety (EHS) department.[17]

First Aid
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][7]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer 100% oxygen.[4][5]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[6][8]

In all cases of exposure, seek immediate medical attention. Inform medical personnel that the exposure involved an aminonitrile, which may metabolize to cyanide.[4][5]

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with 4-(aminomethyl)-2-bromobenzonitrile are considered hazardous waste.

  • Solid Waste : Unused chemicals and grossly contaminated materials (e.g., absorbents from a spill) must be placed in a sealed, clearly labeled hazardous waste container.

  • Contaminated PPE : All disposable PPE, including gloves and respirators, must be disposed of in a designated hazardous waste stream. Do not place them in the regular trash.[1]

  • Liquid Waste : Waste solutions containing the compound must be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.[1]

Consult with your institution's EHS department for specific hazardous waste pickup and disposal procedures.[2]

References

  • 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. Vertex AI Search.
  • Personal Protective Equipment Guidance for Research - UF | EHS. Vertex AI Search.
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. Vertex AI Search.
  • Understanding Laboratory Safety Equipment: A Guide for Labs - Delta Scientific. Vertex AI Search.
  • PPE Nitrile Acid-Resistant Gloves for Lab Safety - Flinn Scientific. Flinn Scientific.
  • The Science And Safety Behind The Use Of Nitrile Gloves - Westlab. Westlab.
  • 4 - SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site - Chemical Emergency Medical Guidelines. Vertex AI Search.
  • Bromine Handling | PDF | Laboratories | Personal Protective Equipment - Scribd. Scribd.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Standard Operating Procedure. Bromine Safety & Standard Operating Procedures.
  • Contamination Prevention and Decontamin
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. West Virginia University.
  • What is bromine and what are the safe disposal and recycling methods? Tradebe.
  • 4-(Aminomethyl)benzonitrile hydrochloride - Apollo Scientific. CymitQuimica.
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. CUNY.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.